molecular formula HI B103173 Iodane CAS No. 15715-08-9

Iodane

Cat. No.: B103173
CAS No.: 15715-08-9
M. Wt: 123.9136 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodane is a term for iodine-based compounds, particularly within the context of hypervalent iodine reagents, which have become indispensable tools in modern synthetic chemistry . These reagents are celebrated for their low toxicity and are often considered a environmentally benign "green" alternative to traditional heavy metal-based oxidants . A prime area of application for chiral iodanes is in metal-free asymmetric synthesis, where they are designed to promote stereoselective transformations, such as the dearomatization of phenols into chiral cyclohexadienone derivatives . The development of these chiral iodine-based electrophilic reagents represents a competitive field of research, enabling control over stereochemistry in oxygenative reactions, which is valuable for the synthesis of complex natural products with pharmacological potential . The reactivity of these compounds involves high-valent iodine species that can act as powerful oxidants or facilitate key bond-forming events . This compound reagents are For Research Use Only and are intended for use by qualified laboratory researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15715-08-9

Molecular Formula

HI

Molecular Weight

123.9136 g/mol

IUPAC Name

iodane

InChI

InChI=1S/HI/h1H/i1-4

InChI Key

XMBWDFGMSWQBCA-AHCXROLUSA-N

SMILES

I

Isomeric SMILES

[123IH]

Canonical SMILES

I

Synonyms

Iodine123

Origin of Product

United States

Foundational & Exploratory

The Ascendancy of Iodanes: A Technical Guide to Their Novel Properties and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine compounds, or iodanes, have emerged from the realm of niche reagents to become powerful tools in modern organic synthesis and chemical biology.[1] Their unique reactivity, mild operating conditions, and low toxicity present a compelling alternative to traditional heavy metal-based reagents.[2][3] This technical guide provides an in-depth exploration of the novel properties of iodane compounds, focusing on their applications in organic synthesis, drug development, and bioorthogonal chemistry. We present a comprehensive overview of their structural characteristics, reactivity profiles, and the underlying mechanisms that govern their transformations. This guide is intended to serve as a valuable resource for researchers and professionals seeking to leverage the expanding potential of this compound chemistry.

Core Properties and Reactivity of this compound Compounds

Iodanes are characterized by an iodine atom in a hypervalent state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), exceeding the standard octet of electrons.[1] This hypervalent nature is the source of their potent electrophilic and oxidizing properties. The reactivity of iodanes is primarily governed by two key processes: ligand exchange and reductive elimination. These processes are analogous to those observed in transition metal chemistry, allowing for a wide range of chemical transformations.[4]

Structural Features

The geometry of λ³-iodanes is typically a trigonal bipyramid, with the two most electronegative ligands occupying the axial positions and the organic substituent and lone pairs in the equatorial positions.[5][6] This arrangement is a consequence of the three-center-four-electron (3c-4e) bond that characterizes the hypervalent state.[5]

Quantitative Data on this compound Compounds

To facilitate comparison and aid in reagent selection, the following tables summarize key quantitative data for representative this compound compounds.

Table 1: Physicochemical Properties of Selected this compound Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
(Diacetoxyiodo)benzene (PIDA)C₁₀H₁₁IO₄322.09163-165White crystalline solid
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)C₁₀H₅F₆IO₄430.04120-122 (dec.)White crystalline solid
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14130-133 (dec.)White crystalline solid
Phenyliodine(III) dichlorideC₆H₅Cl₂I274.91101-104 (dec.)Yellow crystalline solid
Diaryliodonium Triflate[Ar₂I]⁺OTf⁻VariableVariableWhite to off-white solid

Table 2: Selected Bond Lengths and Angles in this compound Compounds

CompoundBondBond Length (Å)Bond AngleAngle (°)Reference
Silyl Iodide (SiH₃I)Si-I2.435(5)H-Si-I108.51(30)[7]
Diatomic Iodine (I₂)I-I2.666--[8]
Phenyliodine(III) dichlorideI-Cl (axial)~2.46-2.50Cl-I-Cl~175-180[4]
(Diacetoxyiodo)benzeneI-O (axial)~2.15O-I-O~170-175[4]

Table 3: Thermal Stability of Cyclic Hypervalent Iodine (λ³-Iodane) Reagents

Compound TypeSubstituent on IodineDecomposition Onset (°C)Exothermic Decomposition Energy (J/g)
Dimethyl-benziodoxoleNitrooxy~100>1000
Dimethyl-benziodoxoleAzido~120>1000
Bis(trifluoromethyl)-benziodoxoleCyano~150>1000
Bis(trifluoromethyl)-benziodoxoleAcetoxy~180>1000
Bis(trifluoromethyl)-benziodoxoleHydroxy~200>1000
Data derived from studies on the thermal stability of various cyclic λ³-iodanes.[9][10] In general, dimethyl-benziodoxoles are less stable than their bis(trifluoromethyl) counterparts.[9] The presence of nitrooxy, azido, cyano, acetoxy, hydroxy, or ethynyl groups can lead to significant exothermic events.[9]

Key Applications and Experimental Protocols

Oxidative Transformations

Iodanes are renowned for their utility as mild and selective oxidizing agents. The Dess-Martin periodinane (DMP) is a premier reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.[11][12]

Materials:

  • Primary alcohol (1.0 mmol)

  • Dess-Martin Periodinane (1.1 - 1.5 equiv)

  • Dichloromethane (CH₂Cl₂) (0.1 - 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol in CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the Dess-Martin Periodinane in one portion to the stirred solution at room temperature.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

C-H Functionalization

The direct functionalization of C-H bonds is a transformative strategy in organic synthesis. This compound-mediated C-H functionalization allows for the introduction of a variety of functional groups onto arenes and heteroarenes with high regioselectivity.[13][14] This is often achieved through the in situ generation of reactive, non-symmetric iodanes.[13]

Materials:

  • Anisole derivative (1.0 mmol)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 equiv)

  • Tetrabutylammonium chloride (TBAC) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M solution)

Procedure:

  • To a solution of the anisole derivative in DCE, add PIDA and TBAC.

  • Stir the reaction mixture at 50 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the para-chlorinated product.[13]

Fluorination Reactions

This compound-based reagents have emerged as valuable tools for the introduction of fluorine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[15] These reagents can act as sources of electrophilic or nucleophilic fluorine, depending on the specific compound and reaction conditions.

Materials:

  • Alkene (1.0 mmol)

  • Iodine (I₂) (1.0 equiv)

  • Potassium persulfate (K₂S₂O₈) (1.0 equiv)

  • HF-Pyridine complex (e.g., Olah's reagent) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (0.1 M solution)

Procedure:

  • In a fume hood, dissolve the alkene and iodine in CH₂Cl₂ in a plastic vial.

  • Carefully add the HF-Pyridine complex to the solution.

  • Add the potassium persulfate oxidant and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[16]

Role in Drug Development and Biological Systems

The unique properties of this compound compounds have positioned them as valuable assets in drug discovery and development. Their applications range from the synthesis of complex drug molecules to their use as imaging agents and modulators of biological pathways.

Signaling Pathway Modulation

Recent studies have revealed that iodine and iodinated compounds can modulate key signaling pathways implicated in various diseases, including cancer and metabolic disorders. This opens new avenues for therapeutic intervention.

  • TSH-mediated Signaling: Intracellular iodinated compounds have been shown to affect the expression of the sodium-iodide symporter (NIS) through both the cAMP-PKA and PLC-IP3 signaling pathways, which are downstream of the thyroid-stimulating hormone (TSH) receptor.[17]

  • PPARγ Activation: Molecular iodine and its derivatives, such as 6-iodolactone, can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of metabolism and inflammation.[18][19]

  • MAPK, PI3K/AKT, and TGFβ/SMAD Pathways: Iodine has been demonstrated to modulate the MAPK, PI3K/AKT, and TGFβ/SMAD signaling cascades, which are central to cell proliferation, survival, and differentiation.[18]

TSH_Signaling TSH TSH TSHR TSH Receptor TSH->TSHR AC Adenylyl Cyclase TSHR->AC PLC Phospholipase C TSHR->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA PKC PKC IP3->PKC NIS_Expression NIS Expression PKA->NIS_Expression +/- PKC->NIS_Expression - Iodinated_Compounds Intracellular Iodinated Compounds Iodinated_Compounds->PKA modulates Iodinated_Compounds->PKC modulates

Caption: TSH-mediated signaling and its modulation by this compound compounds.

PPARg_Signaling cluster_nucleus Nucleus Iodine Molecular Iodine (I₂) Iodolactone 6-Iodolactone Iodine->Iodolactone Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Iodolactone PPARg PPARγ Iodolactone->PPARg activates RXR RXR PPARg->RXR heterodimerizes PPRE PPRE (DNA) PPARg->PPRE RXR->PPRE Gene_Expression Target Gene Expression (Metabolism, Inflammation) PPRE->Gene_Expression

Caption: PPARγ signaling pathway activated by iodinated lipids.

MAPK_PI3K_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Cell_Response Cell Proliferation, Survival, Differentiation Akt->Cell_Response Transcription->Cell_Response Iodine_Compounds Iodine Compounds Iodine_Compounds->Raf modulates Iodine_Compounds->PI3K modulates Iodine_Compounds->Akt modulates

Caption: Overview of MAPK and PI3K/AKT signaling pathways modulated by iodine compounds.

Radiopharmaceutical Chemistry and PET Imaging

Radioiodinated compounds are crucial for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[20] Iodonium salts are particularly valuable precursors for the rapid and efficient introduction of radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into biomolecules under mild conditions.[11][21][22]

PET_Workflow start Start iodonium_salt Aryl Iodonium Salt Precursor start->iodonium_salt radioiodide [¹²⁴I]NaI Solution start->radioiodide reaction Nucleophilic Radioiodination iodonium_salt->reaction radioiodide->reaction hplc HPLC Purification reaction->hplc qc Quality Control (Radiochemical Purity) hplc->qc formulation Formulation in Saline qc->formulation injection Intravenous Injection formulation->injection pet_scan PET Imaging injection->pet_scan end End pet_scan->end

References

Theoretical Models of Iodane Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical models used to describe the structure and bonding in iodanes, a class of hypervalent iodine compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these versatile reagents.

Introduction to Iodanes and Hypervalency

Iodanes are organic compounds containing an iodine atom in a hypervalent state, meaning the iodine atom formally possesses more than eight electrons in its valence shell.[1][3] These compounds are classified based on the number of valence electrons around the central iodine atom (N), the central atom itself (X, which is I for iodine), and the number of ligands (L), using the N-X-L notation.[2][3] The most common structures are 10-I-3 (λ³-iodanes) and 12-I-5 (λ⁵-iodanes).[1][3] The unique reactivity of hypervalent iodine compounds, which often resembles that of transition metals, stems from their distinct electronic structure and bonding.[2]

Core Theoretical Models of Iodane Structure

The bonding in iodanes cannot be adequately described by simple Lewis structures and the octet rule. Several models have been developed to explain their geometry and reactivity.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

The VSEPR model provides a rudimentary prediction of the geometry of hypervalent molecules by minimizing the electrostatic repulsion between electron pairs in the valence shell of the central atom.[4] For λ³-iodanes, which have a general formula of RIL₂, the central iodine atom has five electron groups (one C-I bond, two I-L bonds, and two lone pairs). This leads to a trigonal bipyramidal electron geometry. To minimize repulsions, the more electronegative ligands (L) and lone pairs occupy the axial and equatorial positions, respectively, resulting in a T-shaped molecular geometry.[3][5] Similarly, for λ⁵-iodanes (RIL₄), with six electron groups, the model predicts a square pyramidal molecular geometry derived from an octahedral electron arrangement.[3]

The Three-Center, Four-Electron (3c-4e) Bond Model

The most widely accepted model for describing the bonding in hypervalent compounds is the three-center, four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle.[1][6] This model explains the bonding of the two ligands in the axial positions of a λ³-iodane.

In this model, the p-orbital of the central iodine atom overlaps with the orbitals of two colinear ligands (L) to form three molecular orbitals: a bonding (ψ), a non-bonding (ψn), and an anti-bonding (ψ*) orbital.[1] The four valence electrons (two from the I-L bonds and two from a lone pair on the iodine) fill the bonding and non-bonding orbitals, leaving the anti-bonding orbital empty.[1]

This results in a highly polarized bond where the negative charge is shared between the two axial ligands, and the central iodine atom bears a partial positive charge.[1] Consequently, the 3c-4e bond is longer and weaker than a typical two-center, two-electron covalent bond.[1][2][7] This inherent weakness and polarization are key to the high reactivity of iodanes.[8]

Diagram: The Three-Center, Four-Electron (3c-4e) Bond Model

3c_4e_bond_model cluster_orbitals Molecular Orbitals cluster_atomic Atomic Orbitals Antibonding (ψ*) Antibonding (ψ*) Non-bonding (ψn) Non-bonding (ψn) Bonding (ψ) Bonding (ψ) L1 (p) L1 (p) L1 (p)->Non-bonding (ψn) L1 (p)->Bonding (ψ) overlap Antibonding (ψ) Antibonding (ψ) L1 (p)->Antibonding (ψ) I (p) I (p) I (p)->Bonding (ψ) I (p)->Antibonding (ψ) L2 (p) L2 (p) L2 (p)->Antibonding (ψ*) L2 (p)->Non-bonding (ψn) L2 (p)->Bonding (ψ) Electrons 4e-

A simplified representation of the molecular orbital diagram for a 3c-4e bond.

Computational Models: DFT and Ab Initio Calculations

Modern computational chemistry provides a more detailed and quantitative understanding of this compound structures. Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating molecular geometries, bond energies, and electronic properties.[9] These computational studies have largely supported the 3c-4e bonding model and have been instrumental in predicting the structures of novel iodanes and elucidating reaction mechanisms.[8][10] For instance, DFT calculations have been used to investigate the participation of spiroheterocyclic iodine(III) intermediates in reactions and to study the thermal phenyl migration in iodonium ylides.[8]

Quantitative Structural Data

The theoretical models are validated by experimental data, primarily from X-ray crystallography. The following tables summarize typical geometric parameters for different classes of iodanes.

Table 1: Representative Bond Lengths in λ³-Iodanes

Compound ClassI-C (Equatorial) (Å)I-L (Axial) (Å)Reference Compound
Aryl-λ³-iodane (ArIL₂)~2.1~2.2 - 2.5PhICl₂
Diaryliodonium Salts~2.1~2.7 - 3.1 (I---anion)[Ph₂I]⁺BF₄⁻
Benziodoxolones~2.1~2.3 (I-O)1-Acetoxy-1,2-benziodoxol-3(1H)-one

Table 2: Representative Bond Angles in λ³-Iodanes

Compound ClassC-I-L (Equatorial-Axial) (°)L-I-L (Axial-Axial) (°)Reference Compound
Aryl-λ³-iodane (ArIL₂)~90~170-180PhICl₂
Diaryliodonium Salts~90~170-180[Ph₂I]⁺BF₄⁻
Benziodoxolones~85~1701-Acetoxy-1,2-benziodoxol-3(1H)-one

Note: The exact values can vary depending on the specific ligands and the crystal packing forces.

Experimental Protocols for Structural Characterization

The structural elucidation of iodanes relies on several key experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of iodanes in the solid state.[5][11]

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the this compound compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.[12][13]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[12]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using a least-squares algorithm to obtain precise atomic coordinates, bond lengths, and bond angles.[12]

Diagram: Experimental Workflow for X-ray Crystallography

xray_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement Structure_Solution->Refinement Structural_Data Structural Data Refinement->Structural_Data

A simplified workflow for determining the structure of an this compound using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of iodanes in solution.[14] ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the identity and purity of these compounds.[14]

Methodology:

  • Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][16]

  • Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer. For nuclei with low natural abundance or sensitivity, such as ¹⁵N or ¹⁷O, specialized techniques and longer acquisition times may be necessary.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals provide valuable information about the electronic environment and connectivity of the atoms in the molecule.[15] Due to the highly electron-withdrawing nature of the this compound group, characteristic downfield shifts are often observed for nearby protons and carbons.[14]

Conclusion

The theoretical models of this compound structure, particularly the 3c-4e bond model, provide a robust framework for understanding the unique properties and reactivity of these hypervalent iodine compounds. These models, supported by quantitative data from experimental techniques like X-ray crystallography and NMR spectroscopy, are essential for the rational design and application of novel this compound-based reagents in organic synthesis and drug development. The continued interplay between theoretical predictions and experimental validation will undoubtedly drive further innovation in this exciting field of chemistry.

References

The Dawn of a New Oxidizing Era: A Technical Guide to the Discovery and Isolation of Iodanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and isolation of iodanes, a class of hypervalent iodine compounds that have revolutionized modern organic synthesis. From their historical roots in the 19th century to the sophisticated purification techniques employed today, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for the synthesis of key iodanes are presented, alongside a quantitative comparison of various synthetic methodologies. Furthermore, logical workflows for the preparation of these powerful oxidizing agents are visualized through detailed diagrams, offering a clear and concise understanding of the intricate chemical processes involved.

A Historical Prelude: From Seaweed Ash to Hypervalent Iodine

The story of iodanes begins with the discovery of their constituent element, iodine. In 1811, French chemist Bernard Courtois, while extracting sodium and potassium salts from seaweed ash for the production of saltpeter, observed a violet vapor upon adding sulfuric acid. This vapor condensed into dark, lustrous crystals, marking the first isolation of iodine.[1][2][3][4] The name "iodine" was later proposed by Joseph Louis Gay-Lussac, derived from the Greek word "iodes" for violet.[3][5]

For several decades, the chemistry of iodine remained largely confined to its inorganic derivatives. The turning point came in 1886 when German chemist Conrad Willgerodt synthesized the first polyvalent organoiodine compound, (dichloroiodo)benzene (PhICl₂), by passing chlorine gas through a solution of iodobenzene.[3][6][7][8][9][10] This seminal discovery opened the door to the exploration of hypervalent iodine chemistry. Shortly after, in the 1890s, a flurry of discoveries introduced other fundamental iodanes, including (diacetoxyiodo)benzene (PhI(OAc)₂), iodosylbenzene (PhIO), and iodylbenzene (PhIO₂).[6][9] These early discoveries laid the groundwork for the development of a vast arsenal of versatile and selective oxidizing agents that are indispensable in modern organic synthesis.[8][11][12][13][14][15]

Core Iodanes: Synthesis and Isolation Protocols

The utility of iodanes in organic synthesis is intrinsically linked to their efficient and reliable preparation. This section provides detailed experimental protocols for the synthesis and isolation of several foundational iodanes.

(Dichloroiodo)benzene (Iodobenzene Dichloride)

(Dichloroiodo)benzene serves as a crucial precursor for the synthesis of other important iodanes.

Experimental Protocol:

A solution of iodobenzene (0.5 mole) in dry chloroform (150 mL) is placed in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The flask is cooled in an ice-salt bath, and dry chlorine gas is passed through the solution with vigorous stirring. The reaction is continued until an excess of chlorine is present, typically indicated by the persistence of a yellow color. The precipitated yellow, crystalline (dichloroiodo)benzene is then collected by suction filtration, washed sparingly with cold chloroform, and air-dried.[16][17][18]

Iodosylbenzene (Iodosobenzene)

Iodosylbenzene is a versatile oxidizing agent and a key intermediate in the synthesis of other hypervalent iodine reagents.

Experimental Protocol:

Finely ground (diacetoxyiodo)benzene (0.10 mole) is placed in a beaker, and 3N sodium hydroxide solution (150 mL) is added over 5 minutes with vigorous stirring. The resulting lumps of solid are triturated with a stirring rod for 15 minutes, and the reaction mixture is allowed to stand for an additional 45 minutes. The crude iodosylbenzene is collected by filtration and air-dried. For purification, the dried solid is triturated with chloroform to remove any unreacted starting material and byproducts. The purified iodosylbenzene is then collected by filtration and dried.[19]

Iodylbenzene (Iodoxybenzene)

Iodoxybenzene is a powerful and often more stable oxidizing agent compared to iodosylbenzene.

Experimental Protocol (Disproportionation of Iodosobenzene):

A paste of iodosobenzene (0.5 mole) in water is subjected to rapid steam distillation in a large flask. The distillation is continued until all the iodobenzene, formed as a disproportionation product, is removed. The flask is then cooled, and the white, solid iodoxybenzene is collected by filtration, washed with water, and then with chloroform to remove any remaining iodobenzene. The product is then air-dried.[20][21][22]

Experimental Protocol (Oxidation with Peracetic Acid):

To a stirred solution of iodobenzene (0.10 mole) in acetic acid, 40% peracetic acid (0.50 mole) is added dropwise while maintaining the temperature at 35°C. After the addition is complete, the mixture is diluted with water and heated to 100°C for 45 minutes. Upon cooling, the crude iodoxybenzene crystallizes and is collected by filtration. Purification is achieved by washing the crude product with chloroform.[21]

Dess-Martin Periodinane (DMP)

The Dess-Martin Periodinane is a highly selective and mild oxidant, particularly valued in the synthesis of complex natural products.[6][12][23] Its synthesis involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation.

Experimental Protocol:

  • Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX): 2-Iodobenzoic acid is oxidized using an appropriate oxidizing agent, such as potassium bromate in sulfuric acid or Oxone in water at elevated temperatures. The resulting IBX precipitates and is collected by filtration.

  • Step 2: Synthesis of Dess-Martin Periodinane: The prepared IBX is then treated with acetic anhydride and a catalytic amount of an acid, such as p-toluenesulfonic acid, in acetic acid. The reaction mixture is heated to afford the Dess-Martin Periodinane, which is isolated by filtration and washing with ether.[23]

Quantitative Comparison of Synthetic Methods

The choice of a synthetic method for a particular iodane often depends on factors such as yield, purity, reaction time, and the availability and cost of reagents. The following tables summarize the quantitative data for the synthesis of key iodanes, allowing for a direct comparison of different protocols.

Table 1: Synthesis of (Dichloroiodo)benzene

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
IodobenzeneChlorine gasChloroform~3 hours87-94>95[16]
IodobenzeneSodium hypochlorite, HClWater~5 minutes93Not specified[17]

Table 2: Synthesis of Iodosylbenzene

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
(Diacetoxyiodo)benzeneSodium hydroxideWater~1 hour85-93>99[19]
(Dichloroiodo)benzeneSodium carbonate, Sodium hydroxideWater>12 hours60-62~99

Table 3: Synthesis of Iodoxybenzene

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
IodosobenzeneSteamWaterNot specified92-95~99[20]
IodobenzenePeracetic acidAcetic acid~1.5 hours72-8099.0-99.9[21]
(Dichloroiodo)benzeneSodium hypochlorite, Acetic acidWater~1 hour90-9497-99[20]

Table 4: Synthesis of Dess-Martin Periodinane (from IBX)

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
2-Iodoxybenzoic acid (IBX)Acetic anhydride, p-TsOHAcetic acid<2 hours>90High
2-Iodoxybenzoic acid (IBX)Acetic anhydride, Acetic acidAcetic acid24 hoursNot specifiedHigh

Visualizing the Synthesis: Experimental Workflows

To further elucidate the relationships and procedural flows in the synthesis of these important reagents, the following diagrams have been generated using the DOT language.

Iodane_Synthesis_Workflow Iodobenzene Iodobenzene IodobenzeneDichloride (Dichloroiodo)benzene (PhICl2) Iodobenzene->IodobenzeneDichloride  + Cl2 Iodoxybenzene Iodylbenzene (PhIO2) Iodobenzene->Iodoxybenzene  + Peracetic Acid IodobenzeneDiacetate (Diacetoxyiodo)benzene (PhI(OAc)2) Iodobenzene->IodobenzeneDiacetate  + Peracetic Acid  in Acetic Acid Cl2 Chlorine Gas Iodosobenzene Iodosylbenzene (PhIO) IodobenzeneDichloride->Iodosobenzene  + NaOH NaOH NaOH Iodosobenzene->Iodoxybenzene  Disproportionation (Steam Distillation) SteamDist Steam Distillation PeraceticAcid Peracetic Acid IodobenzeneDiacetate->Iodosobenzene  + NaOH

Synthetic pathways to common acyclic iodanes.

DMP_Synthesis_Workflow oIodobenzoicAcid 2-Iodobenzoic Acid IBX 2-Iodoxybenzoic Acid (IBX) oIodobenzoicAcid->IBX  Oxidation Oxidant Oxidizing Agent (e.g., Oxone) Oxidant->IBX DMP Dess-Martin Periodinane (DMP) IBX->DMP  Acetylation Ac2O Acetic Anhydride Ac2O->DMP pTsOH p-TsOH (cat.) pTsOH->DMP

Workflow for the synthesis of Dess-Martin Periodinane.

Conclusion

The discovery and development of iodanes represent a significant milestone in the field of organic chemistry. From the initial serendipitous observation of iodine to the rational design of highly selective and mild oxidizing agents, the journey has been one of continuous innovation. This technical guide has provided a comprehensive overview of the historical context, detailed isolation and purification protocols, and a quantitative comparison of synthetic methods for key iodanes. The visualized workflows offer a clear roadmap for the preparation of these indispensable reagents. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the principles and techniques outlined herein is crucial for the successful application of hypervalent iodine chemistry in tackling complex synthetic challenges.

References

Quantum Chemical Calculations for Iodane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of iodanes, a class of hypervalent iodine compounds with significant applications in organic synthesis and potential relevance to drug development. The guide details the theoretical background, computational methodologies, and practical aspects of modeling these reactive species. Key quantitative data from computational studies, including molecular geometries and reaction energetics, are summarized and compared. Detailed experimental protocols for the synthesis of commonly studied iodanes are also provided. Furthermore, this guide utilizes visualizations of computational workflows and reaction mechanisms to facilitate a deeper understanding of the complex chemical transformations involving iodanes.

Introduction to Iodanes and the Role of Computational Chemistry

Iodanes, or hypervalent iodine compounds, are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. These compounds, particularly λ³- and λ⁵-iodanes, have emerged as versatile and powerful reagents in modern organic synthesis, capable of mediating a wide range of transformations, including oxidations, arylations, and fluorinations. Their reactivity is attributed to the weak, elongated hypervalent bonds and the electrophilic nature of the iodine center.[1]

The transient and often highly reactive nature of intermediates in iodane-mediated reactions makes their experimental characterization challenging. Quantum chemical calculations, therefore, play a crucial role in elucidating reaction mechanisms, predicting reactivity and selectivity, and designing new hypervalent iodine reagents with tailored properties. Density Functional Theory (DFT) has become the workhorse for these investigations, offering a favorable balance between computational cost and accuracy.[2]

Computational Methodologies for this compound Calculations

A typical workflow for the quantum chemical study of iodanes involves geometry optimization, vibrational frequency analysis, and the calculation of reaction and activation energies.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results initial_structure Initial Molecular Structure method_selection Select Method (e.g., DFT Functional) initial_structure->method_selection basis_set_selection Select Basis Set (e.g., LANL2DZ for I) method_selection->basis_set_selection geom_opt Geometry Optimization basis_set_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy (Higher Accuracy) geom_opt->energy_calc Refined Energy verify_structure Verify Minimum/ Transition State freq_calc->verify_structure reaction_profile Determine Reaction Profile & Barriers energy_calc->reaction_profile analyze_properties Analyze Properties (Bond Lengths, Angles) verify_structure->analyze_properties verify_structure->reaction_profile

A typical workflow for quantum chemical calculations of iodanes.
Density Functional Theory (DFT)

DFT is the most widely used quantum chemical method for studying iodanes due to its computational efficiency and accuracy. The choice of the exchange-correlation functional is critical for obtaining reliable results.

  • Functionals:

    • M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry and non-covalent interactions.

    • B3LYP: A popular hybrid functional that provides a good balance of accuracy for a wide range of systems.

    • mPW1PW: Another hybrid functional that has been shown to be reliable for iodine-containing compounds.

    • PBE0: A hybrid functional that often gives good results for reaction barriers.

Basis Sets

Due to the large number of electrons in iodine, effective core potentials (ECPs) are frequently employed to reduce computational cost.

  • For Iodine:

    • LANL2DZ: A widely used ECP basis set for heavy elements.

    • def2-TZVP: A triple-zeta valence basis set that can be used with or without an ECP.

    • dgdzvp: A full-electron basis set that has been shown to give good agreement with experimental data for iodine compounds.[2]

  • For Other Atoms (C, H, O, N, etc.):

    • Pople-style basis sets: 6-31G(d), 6-311+G(d,p)

    • Dunning-style basis sets: aug-cc-pVDZ, aug-cc-pVTZ

Solvation Models

To account for the influence of the solvent, which is often crucial for reactions involving charged or highly polar species, continuum solvation models are commonly used.

  • SMD (Solvation Model based on Density): A universal solvation model that has been shown to provide accurate solvation free energies.

  • PCM (Polarizable Continuum Model): A widely used model that represents the solvent as a polarizable dielectric continuum.

Data Presentation: Calculated Molecular Geometries

The following tables summarize key geometric parameters for several important iodanes, comparing experimental data (from X-ray crystallography) with values obtained from DFT calculations.

Table 1: Geometric Parameters for Dess-Martin Periodinane (DMP)

ParameterBond/AngleExperimental (X-ray)[3]Calculated (PBE0/LANL2DZdp)[3]
Bond LengthI1–C32.1025(16) Å-
I1–O12.0888(14) Å-
I1–O32.0656(13) Å-
I1–O52.0670(13) Å-
AngleO1–I1–O392.84(5)°-
O1–I1–O5165.06(5)°-
O1–I1–O788.66(5)°-

Table 2: Geometric Parameters for (Dichloroiodo)benzene (PhICl₂)

ParameterBond/AngleCalculated (DFT)
Bond LengthI-C~2.0-2.1 Å[4]
I-Cl~2.45 Å[4]
AngleC-I-Cl~90°[1]
Cl-I-Cl~180°

Table 3: Geometric Parameters for (Diacetoxyiodo)benzene (PhI(OAc)₂)

ParameterBond/AngleCalculated (DFT)
Bond LengthI-C~2.0-2.1 Å[4]
I-O~2.15-2.16 Å[4]
AngleC-I-O~90°
O-I-O~180°

Reaction Mechanisms and Energetics

Quantum chemical calculations have been instrumental in elucidating the mechanisms of various this compound-mediated reactions.

Oxidation of Alcohols by IBX

The oxidation of alcohols to aldehydes or ketones by 2-iodylbenzoic acid (IBX) is a widely used transformation. Computational studies have challenged the initially proposed "hypervalent twist" as the rate-determining step. More recent calculations suggest that the reductive elimination involving the C-H bond cleavage is the rate-determining step, which is more consistent with experimental kinetic isotope effect (KIE) studies.[5][6]

IBX_Oxidation Reactants IBX + Alcohol Intermediate1 Ligand Exchange Intermediate Reactants->Intermediate1 Ligand Exchange TS_RE Transition State (Reductive Elimination) Intermediate1->TS_RE C-H Cleavage Products Aldehyde/Ketone + I(III) species TS_RE->Products

Simplified mechanism of alcohol oxidation by IBX.
Reactions of Iodonium Ylides

Iodonium ylides are versatile reagents that can act as carbene precursors. Computational studies have been employed to understand their reactivity in various transformations, including cyclopropanations and C-H insertion reactions. The stability and reactivity of iodonium ylides can be influenced by intramolecular interactions, such as halogen bonding, which has been investigated through a combination of experimental and computational methods.[7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and application of iodanes. The following are protocols for the preparation of several commonly used iodanes.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

IBX is typically prepared by the oxidation of 2-iodobenzoic acid.

  • Procedure:

    • To a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water, add 2-iodobenzoic acid.

    • Heat the mixture to approximately 70 °C for 3 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the white crystalline solid by filtration, wash with water and acetone, and dry under vacuum.

Synthesis of Dess-Martin Periodinane (DMP)

DMP is synthesized from IBX by acetylation.

  • Procedure:

    • Suspend IBX in acetic anhydride.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture until a clear solution is formed.

    • Cool the solution to allow the DMP to crystallize.

    • Collect the crystals by filtration, wash with ether, and dry under vacuum.

Synthesis of (Diacetoxyiodo)benzene (PhI(OAc)₂)

This reagent can be prepared by the oxidation of iodobenzene.

  • Procedure:

    • Dissolve iodobenzene in glacial acetic acid.

    • Add a solution of peracetic acid and stir the mixture at a controlled temperature (e.g., 40 °C) for several hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • The product can be purified by recrystallization.

Synthesis of Iodonium Ylides

Stable iodonium ylides, such as those derived from β-dicarbonyl compounds, can be synthesized from (diacetoxyiodo)arenes.

  • Procedure:

    • Dissolve the β-dicarbonyl compound and a base (e.g., potassium hydroxide) in a suitable solvent (e.g., methanol).

    • Add a solution of (diacetoxyiodo)benzene in the same solvent.

    • Stir the reaction mixture at room temperature.

    • The product can often be isolated by filtration or extraction.

Conclusion

Quantum chemical calculations have become an indispensable tool for understanding the structure, bonding, and reactivity of iodanes. This guide has provided an overview of the computational methodologies employed, summarized key quantitative data, and presented detailed experimental protocols for the synthesis of important this compound reagents. The synergy between computational and experimental approaches will continue to drive the development of new and more efficient synthetic methods based on hypervalent iodine chemistry, with potential applications in various fields, including drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Iodane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodane derivatives, also known as hypervalent iodine compounds, are a class of molecules where an iodine atom formally possesses more than eight electrons in its valence shell. These reagents have become indispensable in modern organic synthesis due to their unique reactivity, acting as powerful oxidizing agents and versatile electrophiles under mild conditions. Their application in pharmaceutical development and materials science necessitates robust and precise analytical methods for structural confirmation and purity assessment. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these fascinating compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of the hypervalent iodine center.

Key Spectroscopic Features:
  • ¹H NMR: The aromatic protons on rings attached to the iodine atom often appear as complex multiplets. The chemical shifts are influenced by the substituents on the aryl rings and the nature of the ligands on the iodine center.

  • ¹³C NMR: A key diagnostic feature for hypervalent iodine compounds is the chemical shift of the ipso-carbon (the carbon atom directly bonded to iodine). As the oxidation state of the iodine increases from +1 (in aryl iodides) to +3 (in λ³-iodanes) and +5 (in λ⁵-iodanes), the strong shielding "heavy-atom effect" diminishes, causing a significant downfield shift of the ipso-carbon resonance. This phenomenon is a reliable indicator of the hypervalent nature of the iodine atom.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize representative NMR data for common classes of this compound derivatives.

Table 1: Representative ¹H NMR Data for Selected Diaryliodonium Salts

Compound Solvent ¹H Chemical Shift (δ, ppm)
Diphenyliodonium triflate CDCl₃ 8.15-8.25 (m, 4H), 7.60-7.70 (m, 2H), 7.45-7.55 (m, 4H)
Bis(4-methylphenyl)iodonium triflate DMSO-d₆ 8.09 (d, J = 6.4 Hz, 2H), 8.07 (d, J = 6.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 2.32 (s, 3H)

| (4-Methoxyphenyl)phenyliodonium triflate | CDCl₃ | 8.10 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 9.0 Hz, 2H), 7.55 (t, J = 7.5 Hz, 1H), 7.40 (t, J = 8.0 Hz, 2H), 7.00 (d, J = 9.0 Hz, 2H), 3.85 (s, 3H) |

Table 2: Representative ¹³C NMR Data for Selected Iodonium Ylides and Salts

Compound Solvent ¹³C Chemical Shift (δ, ppm)
2-Phenyliodonio-5,5-dimethyl-1,3-dioxane-4,6-dione CDCl₃ 188.5, 133.9, 131.7, 131.5, 111.9, 94.5, 50.8, 32.1, 28.2
Ethyl 2-fluoro-3-oxo-3-phenylpropionate (from ylide) CDCl₃ 189.47 (d, J = 19.7 Hz), 164.83 (d, J = 24.2 Hz), 134.43, 133.36 (d, J = 1.9 Hz), 129.43 (d, J = 3.8 Hz), 128.75, 89.95 (d, J = 196.0 Hz), 62.59, 13.84

| (4,4'-di-tert-butyl-1,1'-biphenyl)iodonium triflate | CDCl₃ | 157.1, 151.8, 135.2, 134.9, 126.6, 126.4, 117.2, 110.8, 35.2, 35.0, 31.2, 31.1 |

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound derivatives is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR (or 20-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).[1][2] The solution should be homogeneous. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[3] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4][5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[1] Acquire the spectrum on a 300, 400, or 500 MHz spectrometer at a constant temperature, typically 298 K.[4] The instrument is first locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[1]

  • Processing: The collected Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the observation of the intact cation of iodonium salts.

Key Spectroscopic Features:
  • Molecular Ion: For iodonium salts, the spectrum typically shows a prominent peak corresponding to the diaryliodonium cation, [Ar₂I]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.

  • Fragmentation: While soft ionization methods minimize fragmentation, some characteristic patterns can be observed, especially in tandem MS (MS/MS) experiments. A common fragmentation pathway is the homolytic or heterolytic cleavage of the carbon-iodine bond, leading to aryl radical or cation fragments and an iodoarene.[6][7][8]

Data Presentation: High-Resolution Mass Spectrometry Data

Table 3: Representative HRMS Data for Selected Diaryliodonium Cations [M]⁺

Compound Cation Calculated m/z Found m/z Ionization Method
[C₁₄H₁₄I]⁺ (Bis(4-methylphenyl)iodonium) 309.0135 309.0138 ESI
[C₁₉H₁₃F₆IO₃S]⁺ (from 3,5-Bis(trifluoromethyl)phenyl) 377.0014 377.0001 ESI

| [C₁₂H₈Cl₂I]⁺ (Bis(4-chlorophenyl)iodonium) | 350.8886 | 350.8889 | ESI |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL).[9] This is often achieved by first creating a stock solution (e.g., 1 mg/mL in a solvent like methanol, acetonitrile, or dichloromethane) and then performing a serial dilution with a suitable ESI solvent (typically methanol or acetonitrile, often with 0.1% formic acid to aid ionization in positive mode).[9][10]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[10][11]

  • Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[11] A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.[12]

  • Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution) where their mass-to-charge ratios (m/z) are determined.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique is particularly useful for studying compounds containing chromophoric groups.

Key Spectroscopic Features:
  • Absorption Maxima (λₘₐₓ): Simple diaryliodonium salts typically exhibit low absorption at wavelengths greater than 300 nm. Their primary absorption bands are in the deep UV region.

  • Chromophore Conjugation: Covalently linking a chromophore (e.g., a naphthalimide scaffold) to the iodonium salt structure can significantly red-shift the absorption spectrum into the near-UV or visible range (350-400 nm or higher). This strategy is employed to make iodonium salt-based photoinitiators sensitive to longer wavelength light sources like LEDs.

Data Presentation: UV-Vis Absorption Data

Table 4: UV-Vis Absorption Maxima for Selected Iodonium Salts in Acetonitrile

Compound λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Iodonium salt with naphthalimide chromophore 335 ~15,000
Triiodide ion (I₃⁻) 288, 350 35,200, 23,200

| 2,4-dihydroxy-4'-bromodibenzophenone | 327.4 | Not specified |

Note: Molar absorptivity can vary significantly based on the specific compound and solvent.

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum is as follows:

  • Sample Preparation: Prepare a solution of the this compound derivative in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water) at a known concentration, typically in the range of 1x10⁻⁴ to 1x10⁻⁵ M.[14]

  • Cuvette: Use a quartz cuvette with a standard path length of 1 cm.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample.[15]

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[16][17] The instrument measures the amount of light absorbed by the sample at each wavelength.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Spectroscopic Features:
  • C-I Stretch: The carbon-iodine stretching vibration is a key feature, although it appears in the far-infrared (fingerprint) region, typically between 500-600 cm⁻¹.

  • Other Functional Groups: IR is highly effective for identifying other functional groups within the molecule, such as C=O (carbonyl) in iodonium ylides derived from 1,3-dicarbonyl compounds, S=O (sulfonyl) in triflate or tosylate counter-ions, and characteristic aromatic C-H and C=C stretching and bending vibrations.

Data Presentation: Characteristic IR Frequencies

Table 5: Characteristic IR Absorption Frequencies for this compound Derivatives

Vibration Functional Group Wavenumber (cm⁻¹)
C-I Stretch Aryl-Iodine 500 - 600
C=O Stretch Carbonyl (in ylides/esters) 1650 - 1750
S=O Stretch Sulfonyl (in OTf/OTs anions) 1250 - 1350 and 1000 - 1050
Aromatic C=C Stretch Aryl Ring 1450 - 1600

| Aromatic C-H Stretch | Aryl Ring | 3000 - 3100 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a common method is Attenuated Total Reflectance (ATR) or the KBr pellet technique.

  • ATR Method (Preferred):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[18]

    • Place a small amount of the solid sample directly onto the crystal.[18]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[19]

    • Collect the spectrum. This method requires minimal sample preparation.[19][20]

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]

    • Place the mixture in a pellet die and use a hydraulic press to form a thin, transparent pellet.[18]

    • Acquire a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.[20]

Integrated Analysis and Workflows

No single technique provides a complete structural picture. A combination of these spectroscopic methods is essential for the unambiguous characterization of a newly synthesized this compound derivative.

General Characterization Workflow

The logical flow for characterizing a new this compound derivative involves an integrated approach where the results from each technique provide complementary information, leading to a confident structural assignment.

G General Spectroscopic Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-HRMS) purification->ms ir IR Spectroscopy (FTIR-ATR) purification->ir uv UV-Vis Spectroscopy purification->uv d_nmr Molecular Framework Ipso-Carbon Shift nmr->d_nmr d_ms Molecular Formula (from accurate mass) ms->d_ms d_ir Functional Groups (C=O, S=O, etc.) ir->d_ir d_uv Electronic Properties (Chromophores) uv->d_uv conclusion Structure Confirmed & Purity Assessed d_nmr->conclusion d_ms->conclusion d_ir->conclusion d_uv->conclusion

Caption: Workflow for the characterization of novel this compound derivatives.

Logical Relationship: Iodine Oxidation State and ¹³C NMR

The downfield shift of the ipso-carbon in ¹³C NMR is a direct consequence of the iodine's hypervalent state. This relationship is a cornerstone of this compound characterization.

G Iodine Oxidation State vs. ¹³C Ipso-Carbon Shift I1 Aryl Iodide Iodine(I) shift_upfield Upfield Shift (Shielded) δ ≈ 90-100 ppm I1->shift_upfield exhibits I3 λ³-Iodane (e.g., ArICl₂) Iodine(III) shift_mid Downfield Shift (Deshielded) δ ≈ 110-130 ppm I3->shift_mid exhibits I5 λ⁵-Iodane (e.g., ArIO₂) Iodine(V) shift_downfield Strong Downfield Shift (Very Deshielded) δ ≈ 130-150 ppm I5->shift_downfield exhibits

Caption: Correlation between iodine oxidation state and ¹³C NMR chemical shift.

References

Preliminary Toxicity Screening of Iodane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Iodane" does not correspond to a standard chemical entity in the scientific literature. This guide provides a comprehensive overview of the preliminary toxicity screening of various forms of iodine and its compounds, which is presumed to be the subject of interest. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide summarizes the preliminary toxicity profile of iodine and its related compounds, referred to herein as this compound. The document covers acute, sub-chronic, and genotoxicity studies, presenting key quantitative data in a structured format. Detailed experimental protocols for pivotal assays are provided to ensure reproducibility. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of iodine-containing substances.

Acute Oral Toxicity

Acute toxicity studies are foundational in characterizing the potential hazards of a substance after a single exposure. For iodine and its compounds, the median lethal dose (LD50) has been determined in various animal models.

Quantitative Data Summary
Compound/SubstanceSpeciesRoute of AdministrationLD50Reference
Pure IodineRatOral14,000 mg/kg[1]
Pure IodineMouseOral22,000 mg/kg[1]
Povidone-IodineRatOral>2,000 mg/kg, <5000 mg/kg[2][3]
Povidone-IodineMouseOral>2,000 mg/kg[1]
Povidone-IodineCockerelOral>2,000 mg/kg[4]
FS-1 (Iodine Complex)RatIntragastric>2,000 mg/kg[5]
Potassium IodateMouseOral500 - 1100 mg/kg[6]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is based on the OECD Guideline 425.

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Materials:

  • Test substance (this compound)

  • Wistar rats (or other appropriate rodent species), nulliparous and non-pregnant females are often used.

  • Vehicle for test substance (e.g., distilled water)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to dosing.

  • Dose Selection: A starting dose is selected based on available information. For substances with low expected toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.

  • Administration: A single animal is dosed with the test substance via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first 3 hours post-administration and then daily.[2]

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is concluded when a stopping criterion is met (e.g., a series of reversals in outcome occurs). The LD50 is then calculated using the maximum likelihood method. In a limit test, if no mortality is observed at the limit dose, the LD50 is determined to be above that dose.[2][4]

Sub-chronic Toxicity

Sub-chronic toxicity studies provide insights into the effects of repeated exposure to a substance over a period of time, typically 28 or 90 days.

Quantitative Data Summary
Compound/SubstanceSpeciesDurationRouteNOAELKey FindingsReference
Iodine Complex (PA)Dog30 daysOral180 mg/kg/dayNo changes in TSH, T3, or T4 at this dose.[7][8][9]
Iodine Complex (PA)Rat30 daysOral-Decreased body weight gain at 2,000 mg/kg; changes in hematological and biochemical parameters at ≥1,000 mg/kg.[7][8][9]
Iodine Complex (FS-1)Rat28 daysOral100 mg/kg/dayToxic effects observed at 500 mg/kg; temporary effects at 250 mg/kg.[5]
Potassium IodideRat104 weeksDrinking Water-Increased incidence of thyroid follicular dilatation at 10, 100, and 1,000 ppm.[10]
Iodine/IodideRat100 daysDrinking Water-Iodine increased plasma T4 concentrations; Iodide increased thyroid weight in males.[11]
Experimental Protocol: 28-Day Oral Toxicity Study

This protocol is based on OECD Guideline 407.

Objective: To evaluate the sub-chronic oral toxicity of a test substance over a 28-day period.

Materials:

  • Test substance (this compound)

  • Wistar rats (or other appropriate rodent species), typically both sexes.

  • Vehicle for test substance

  • Oral gavage needles

  • Equipment for clinical observations, body weight measurement, food/water consumption, hematology, clinical chemistry, and histopathology.

Procedure:

  • Animal Selection and Grouping: Healthy young adult rats are randomly assigned to control and treatment groups (typically at least 3 dose levels).

  • Dose Administration: The test substance is administered daily by oral gavage at the same time each day for 28 days. The control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.

  • Hematology and Clinical Chemistry: At the end of the 28-day period, blood samples are collected for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination. Target organs often include the thyroid gland, liver, and kidneys.[7][8]

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce genetic damage.

Quantitative Data Summary
Assay TypeTest SystemCompoundConcentration/DoseResultReference
Micronucleus TestHuman Lymphocytes (in vitro)Iodine-131100 µCi8.5-fold increase in micronuclei frequency[12][13]
Comet AssayCHO Cells (in vitro)Potassium IodateUp to 10 mMNo DNA damage detected[6]
Ames TestSalmonella typhimuriumVarious Iodine Compounds-Generally non-mutagenic[14][15]
Experimental Protocols

Objective: To detect the clastogenic and aneugenic potential of a test substance in cultured cells.[16][17]

Materials:

  • Human lymphocytes or a suitable cell line (e.g., V79)

  • Test substance (this compound)

  • Culture medium, fetal bovine serum, and antibiotics

  • Cytochalasin B

  • Mitogen (for lymphocytes, e.g., phytohemagglutinin)

  • Staining solution (e.g., Giemsa or acridine orange)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of the test substance, along with positive and negative controls.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.[17]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: Slides are stained to visualize the cytoplasm and nuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[17] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14][15]

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)

  • Test substance (this compound)

  • Minimal glucose agar plates

  • Top agar with a trace amount of histidine and biotin

  • S9 fraction for metabolic activation (optional)

Procedure:

  • Preparation: The test substance is mixed with the bacterial tester strain and, if required, an S9 metabolic activation system in molten top agar.[18]

  • Plating: The mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[15]

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic activity.

Objective: To detect DNA strand breaks in individual cells.[19]

Materials:

  • Cells in suspension

  • Test substance (this compound)

  • Low-melting-point agarose

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA stain (e.g., propidium iodide)[20]

  • Fluorescence microscope

Procedure:

  • Cell Encapsulation: Cells treated with the test substance are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • DNA Unwinding and Electrophoresis: Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail."[20]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Analysis: The length and intensity of the comet tail are measured, which are proportional to the amount of DNA damage.

Visualizations: Pathways and Workflows

Signaling Pathway: Iodine in Thyroid Hormone Synthesis

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Symporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine_radical Iodine Radical (I•) TPO->Iodine_radical Tg_iodinated Iodinated Tg Iodine_radical->Tg_iodinated Iodination Tg Thyroglobulin (Tg) Tg->Tg_iodinated Iodination MIT_DIT MIT & DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Synthesis on Tg Release Release to Bloodstream T3_T4->Release Tg_iodinated->MIT_DIT Coupling

Caption: Iodide uptake and organification in thyroid hormone synthesis.

Signaling Pathway: Iodine-Induced Oxidative Stress and Genotoxicity

Iodine_Toxicity_Pathway Excess_Iodine Excess Iodine/Iodide ROS Reactive Oxygen Species (ROS) Production Excess_Iodine->ROS Direct/Indirect Effects Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Adducts) Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mutation Mutation DNA_Damage->Mutation Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Postulated pathway of iodine-induced cellular damage.

Experimental Workflow: In Vitro Genotoxicity Screening

Genotoxicity_Workflow cluster_assays Genotoxicity Assays start Test Substance (this compound) treatment Treatment with this compound (Multiple Concentrations) start->treatment cell_culture Cell Culture (e.g., Lymphocytes, CHO) cell_culture->treatment ames Ames Test (Bacterial Mutagenicity) treatment->ames micronucleus Micronucleus Assay (Chromosomal Damage) treatment->micronucleus comet Comet Assay (DNA Strand Breaks) treatment->comet analysis Data Analysis (Dose-Response) ames->analysis micronucleus->analysis comet->analysis result Genotoxicity Profile analysis->result

Caption: A typical workflow for in vitro genotoxicity assessment.

Safety Pharmacology Considerations

While specific safety pharmacology studies for a substance named "this compound" are not available, the primary safety concern with iodine-containing compounds relates to thyroid function. High doses of iodine can lead to either hypothyroidism (Wolff-Chaikoff effect) or hyperthyroidism (Jod-Basedow phenomenon), particularly in individuals with underlying thyroid disorders.[21][22] Systemic absorption can also lead to renal and hepatic effects.[7][23] Therefore, safety pharmacology assessments should prioritize cardiovascular and respiratory systems, as well as central nervous system functions, with a special focus on thyroid hormone status.

Conclusion

The preliminary toxicity screening of iodine and its compounds reveals a generally low acute oral toxicity. Sub-chronic exposure can lead to effects on the thyroid gland, liver, and hematological parameters, particularly at higher doses. While stable iodine compounds are not typically mutagenic in standard assays, radioactive isotopes of iodine are known to be genotoxic. The provided data and protocols offer a robust framework for the initial toxicological assessment of novel iodine-containing substances.

References

Stability and Degradation of Iodanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of iodanes, a class of hypervalent iodine compounds with significant applications in organic synthesis and drug development. Understanding the factors that influence the stability of these reagents is critical for their effective handling, storage, and application. This document details the primary degradation pathways—thermal, photolytic, and hydrolytic—supported by available quantitative data, experimental methodologies, and mechanistic visualizations.

Core Concepts of Iodane Stability

Iodanes, particularly λ³-iodanes, are characterized by a trigonal bipyramidal geometry with the most electronegative ligands occupying the axial positions. The stability of these compounds is a delicate balance of several factors:

  • Nature of Ligands: The electron-withdrawing capacity and steric bulk of the ligands attached to the iodine center play a crucial role. More electronegative and bulky groups generally enhance stability.

  • Cyclic vs. Acyclic Structures: Cyclic iodanes, such as benziodoxolones, often exhibit greater thermal stability compared to their acyclic counterparts.[1][2] This enhanced stability is attributed to the incorporation of the iodine into a five-membered ring, which rigidifies the structure.[1]

  • Solid-State vs. Solution-Phase: Many iodanes are more stable in the solid state and can often be stored for extended periods at room temperature or under refrigeration.[1] In solution, their stability can be significantly influenced by the solvent's polarity and coordinating ability.

  • Presence of Coordinating Groups: Intramolecular coordination from nearby functional groups, such as in N-heterocycle-stabilized iodanes, can significantly impact thermal stability.[3][4]

Thermal Degradation

Thermal decomposition is a primary degradation pathway for iodanes. The stability of these compounds to heat varies widely depending on their structure and substitution.

Factors Influencing Thermal Stability
  • Structure: Cyclic N-heterocycle-stabilized iodanes generally exhibit higher peak decomposition temperatures than their pseudocyclic analogues.[3][4] For instance, azidoiodinanes derived from benziodoxole are thermally stable, with melting/decomposition points between 140-150 °C, and can be stored at room temperature for months.[1]

  • Ligands: The nature of the ligands has a profound effect. For example, N-heterocycles with a high nitrogen-to-carbon ratio, like triazoles, tend to have lower peak decomposition temperatures.[3][4]

  • Polymer Support: Polymer-supported hypervalent iodine reagents have been shown to be more thermally stable than their unsupported counterparts.

Common Thermal Degradation Pathways

A common thermal degradation pathway for certain iodanes is intermolecular N-arylation. For example, N-heterocycle-stabilized mesityl(phenyl)-λ³-iodanes have been observed to decompose via this route.[3]

Thermal_Degradation_N_Arylation This compound N-Heterocycle-Stabilized Mesityl(phenyl)-λ³-iodane Heat Δ (Heat) This compound->Heat Products N-Arylated Heterocycle + Mesityl Iodide Heat->Products

Caption: Intermolecular N-arylation as a thermal degradation pathway.

Quantitative Thermal Stability Data

The thermal stability of iodanes is often characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide peak decomposition temperatures (Tpeak) and decomposition enthalpies (ΔHdec).

Compound ClassStructureTpeak (°C)ΔHdec (kJ/mol)Citation
N-Heterocycle-Stabilized IodanesPseudocyclic (Triazole ligand)120.8116.3[3]
N-Heterocycle-Stabilized IodanesCyclicGenerally higher than pseudocyclicGenerally higher than pseudocyclic[3][4]
AzidoiodinanesBenziodoxole derivative140-150Not Reported[1]
IodosobenziodoxolonePseudocyclic (Oxygen-stabilized)206.8 (exothermal decomposition)72.9[3]

Photolytic Degradation

Many iodanes are sensitive to light, undergoing degradation upon exposure to UV or visible light. This photosensitivity is harnessed in applications such as photopolymerization.

Factors Influencing Photolytic Stability
  • Wavelength of Light: The efficiency of photodecomposition is wavelength-dependent. Diaryliodonium salts, for instance, can undergo rapid photolysis even at longer wavelengths.

  • Sensitizers: The presence of photosensitizers can significantly enhance the rate of photolytic degradation.

  • Substituents: Electron-donating or electron-withdrawing groups on the aryl rings can influence the absorption properties and the quantum yield of photodecomposition.[5]

Common Photolytic Degradation Pathways

The photolysis of diaryliodonium salts can proceed through two primary pathways:

  • Heterolytic Cleavage: This pathway involves the cleavage of a carbon-iodine bond to form an aryl cation and an iodoarene. Direct photolysis tends to favor this pathway.[6]

  • Homolytic Cleavage: This pathway results in the formation of an aryl radical and an iodoarene radical cation. Triplet-sensitized photolysis often favors this route.[6]

These primary products can then undergo further reactions with solvents or other species present in the reaction mixture. For example, in the photolysis of diphenyliodonium salts, products such as iodobenzene, iodobiphenyls, and benzene are observed.[6]

Photolytic_Degradation_Diaryliodonium cluster_direct Direct Photolysis cluster_sensitized Triplet Sensitized Start Diaryliodonium Salt (Ar-I⁺-Ar') Light Start->Light Heterolysis Heterolytic Cleavage Light->Heterolysis Favored Homolysis Homolytic Cleavage Light->Homolysis Favored Products_Het Aryl Cation (Ar⁺) + Iodoarene (Ar'-I) Heterolysis->Products_Het Products_Hom Aryl Radical (Ar•) + Iodoarene Radical Cation (Ar'-I•⁺) Homolysis->Products_Hom

Caption: Primary photolytic degradation pathways of diaryliodonium salts.

Quantitative Photolytic Degradation Data

The efficiency of photolytic degradation is quantified by the quantum yield (Φ), which is the number of moles of reactant consumed per mole of photons absorbed.

Compound ClassWavelength (nm)Quantum Yield (Φ)Citation
Diaryliodonium Salts313Varies with structure[7]
Diaryliodonium Salts365Varies with structure[7]
Stilbene-based Iodonium SaltsUV-A / VisibleUp to 10 times higher than benzylidene-based salts[8]

Hydrolytic Degradation

The stability of iodanes in aqueous environments is a critical consideration, particularly in biological applications and when using aqueous reaction media. Hydrolysis can lead to the decomposition of the this compound and the formation of less reactive or undesired byproducts.

Factors Influencing Hydrolytic Stability
  • pH: The pH of the aqueous medium has a significant impact on the rate of hydrolysis. Both acidic and basic conditions can promote degradation, with the optimal pH for stability varying depending on the specific this compound.

  • Water Content: The presence of moisture, even in seemingly dry salts, can be sufficient to initiate hydrolysis over time.

  • Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis.

Common Hydrolytic Degradation Pathways

The hydrolysis of (diacetoxyiodo)benzene, a common this compound, can lead to the formation of iodosylbenzene (PhIO), which can exist as a polymer. This process is reversible in the presence of acetic acid.

Hydrolytic_Degradation_PIDA PIDA (Diacetoxyiodo)benzene PhI(OAc)₂ PhIO Iodosylbenzene (PhIO)n PIDA->PhIO Hydrolysis H2O + H₂O AcOH - 2 AcOH PhIO->PIDA Acetylation

Caption: Hydrolysis of (diacetoxyiodo)benzene.

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to assess the stability and degradation of iodanes. While detailed, step-by-step protocols are specific to each study and instrument, the general methodologies are outlined below.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.

  • General Procedure: A small, accurately weighed sample of the this compound is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 1, 2, 5, 10, or 20 K/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air).[9][10] The mass of the sample is recorded as a function of temperature. The resulting thermogram provides information on the onset of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (exothermic or endothermic).

  • General Procedure: A small amount of the this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate in a controlled atmosphere. The DSC thermogram plots heat flow against temperature, with peaks indicating thermal events.[11]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is used to separate, identify, and quantify the components of a mixture. In stability studies, it is used to monitor the disappearance of the parent this compound and the appearance of degradation products over time.

  • General Procedure: A solution of the this compound is prepared in a suitable solvent and subjected to the desired degradation conditions (e.g., heating, irradiation, or controlled pH). Aliquots are taken at various time points, and the reaction is quenched if necessary. The samples are then injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis). The concentration of the this compound and its degradation products are determined by comparing their peak areas to those of standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the molecular structure of the compounds in a sample. It can be used to monitor the degradation of an this compound in real-time and to identify the structure of the degradation products.

  • General Procedure: A solution of the this compound in a deuterated solvent is prepared in an NMR tube. The sample is then subjected to the degradation conditions (e.g., by heating the NMR probe or irradiating the sample within the spectrometer). 1H, 13C, or other relevant NMR spectra are acquired at different time points to monitor the changes in the chemical shifts and integrals of the signals corresponding to the starting material and the products.[12][13]

Summary and Outlook

The stability of iodanes is a multifaceted property that is crucial for their successful application in synthesis. Thermal, photolytic, and hydrolytic degradation represent the primary pathways by which these reagents decompose. A thorough understanding of these pathways and the factors that influence them allows for the rational design of more stable and effective this compound reagents. Future research will likely focus on developing new classes of hypervalent iodine compounds with enhanced stability under a broader range of reaction conditions, as well as on more detailed kinetic and mechanistic studies to provide a more complete quantitative picture of their degradation processes.

References

Unraveling the Mechanistic Nuances of Iodane Chemistry: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, hypervalent iodine reagents, or iodanes, have emerged as a powerful and versatile class of compounds. Their ability to mediate a wide array of chemical transformations, often with high efficiency and selectivity under mild conditions, has positioned them as indispensable tools in academic and industrial research, particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the core reaction mechanisms that govern the reactivity of iodanes, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanistic pathways.

Core Reaction Mechanisms: The Foundation of Iodane Reactivity

The diverse reactivity of iodanes stems from a set of fundamental mechanistic steps that are analogous to those observed in transition metal chemistry. These core mechanisms, namely ligand exchange, reductive elimination, and to a lesser extent, oxidative addition, form the basis for the vast majority of this compound-mediated transformations.

Ligand Exchange

Ligand exchange is a crucial step in many this compound-mediated reactions, where one or more ligands on the iodine center are replaced by a substrate or another nucleophile. This process can proceed through either an associative or a dissociative pathway.[1][2] The exchange allows for the introduction of the desired functionality onto the iodine core, priming it for subsequent bond-forming steps.

Ligand_Exchange cluster_associative Associative Pathway cluster_dissociative Dissociative Pathway ArIX2 ArI(L1)₂ Intermediate_assoc [ArI(L1)₂(Nu)]⁻ ArIX2->Intermediate_assoc + Nu⁻ Nuc_assoc Nu⁻ Product_assoc ArI(L1)(Nu) Intermediate_assoc->Product_assoc - L1⁻ L1_out_assoc L1⁻ ArIX2_dissoc ArI(L1)₂ Intermediate_dissoc [ArI(L1)]⁺ ArIX2_dissoc->Intermediate_dissoc - L1⁻ Product_dissoc ArI(L1)(Nu) Intermediate_dissoc->Product_dissoc + Nu⁻ L1_out_dissoc L1⁻ Nuc_dissoc Nu⁻

Figure 1: Associative and dissociative pathways for ligand exchange on a λ³-iodane.

Reductive Elimination

Reductive elimination is the key bond-forming step in many this compound-mediated reactions, where two ligands on the iodine center couple and are expelled, leading to the formation of a new covalent bond and the reduction of the iodine from a hypervalent state (e.g., I(III) or I(V)) to a lower oxidation state (e.g., I(I)). This process is often the driving force for the overall reaction. The facility of reductive elimination is influenced by factors such as the nature of the ligands being coupled and the geometry of the this compound intermediate.[3]

Reductive_Elimination This compound ArI(L1)(L2) TransitionState [Ar-I---L1---L2]‡ This compound->TransitionState Concerted Process Products L1-L2 + ArI TransitionState->Products Reductive Elimination CH_Functionalization Arene Ar-H SigmaComplex Wheland Intermediate Arene->SigmaComplex + [PhI(OAc)]⁺ This compound PhI(OAc)₂ Activethis compound [PhI(OAc)]⁺ This compound->Activethis compound + Activator Activator Activator (e.g., Acid) Product Ar-OAc SigmaComplex->Product - H⁺, -PhI Byproducts PhI + AcOH Fluorination_Mechanism Iodoarene ArI Fluorothis compound ArIF₂ Iodoarene->Fluorothis compound + Oxidant, + Fluoride Source Oxidant Oxidant (e.g., m-CPBA) Fluoride Fluoride Source (e.g., HF-Pyridine) Intermediate Iodonium Intermediate Fluorothis compound->Intermediate + Substrate Substrate Substrate (e.g., Alkene) Product Fluorinated Product Intermediate->Product Nucleophilic Attack by F⁻ Arylation_Mechanism Diaryliodonium [Ar¹-I⁺-Ar²]X⁻ Intermediate [Ar¹-I(Nu)-Ar²] Diaryliodonium->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Ar¹-Nu Intermediate->Product Reductive Elimination Byproduct Ar²I

References

Solubility of Iodane Compounds in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of common iodane compounds, also known as hypervalent iodine reagents, in a range of organic solvents. Understanding the solubility of these reagents is critical for their effective use in organic synthesis, particularly in the context of drug development where reaction optimization and scalability are paramount. This document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical relationships to guide solvent selection.

Quantitative Solubility Data

Table 1: Solubility of (Diacetoxyiodo)benzene (PIDA) and Phenyliodine Bis(trifluoroacetate) (PIFA) at 20 °C

SolventPIDA (mg/mL)PIFA (mg/mL)
Dichloromethane134.5115.3
Acetonitrile31.6>250
Tetrahydrofuran32.7>250
Diethyl Ether4.234.2
Toluene12.9>250
Hexanes<0.51.1

Data sourced from Seecharan, V. et al. (2021).

Table 2: Solubility of Selected Esters of 2-Iodoxybenzoic Acid in Dichloromethane

CompoundSolubility ( g/100 g CH₂Cl₂)Molar Solubility (M)
Methyl 2-IodoxybenzoateLow (0.003 M)~0.003
tert-Butyl 2-Iodoxybenzoate5.17~0.2
(-)-Menthyl 2-Iodoxybenzoate54.11~1.71

Data sourced from a study on esters of 2-Iodoxybenzoic Acid.

Qualitative Solubility of Other Common Iodanes

For several widely used iodanes, only qualitative solubility information is consistently reported in the literature. This information is summarized below to provide general guidance for solvent selection.

  • Iodosylbenzene (PhIO): Generally possesses low solubility in most common organic solvents. This is attributed to its polymeric structure in the solid state.[1] It has been noted to be slightly soluble in methanol.

  • 2-Iodoxybenzoic Acid (IBX): Known for its very limited solubility in a wide range of organic solvents.[2][3][4] Dimethyl sulfoxide (DMSO) is the most commonly cited solvent in which IBX is appreciably soluble.[5][6] At elevated temperatures, its solubility in other solvents like ethyl acetate and 1,2-dichloroethane can be sufficient for certain reactions.

  • Dess-Martin Periodinane (DMP): In contrast to its precursor IBX, DMP is significantly more soluble in common organic solvents.[7][8][9] It is readily soluble in dichloromethane, chloroform, and acetonitrile.[10][11][12]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods that can be employed to ascertain the solubility of this compound compounds in various organic solvents.

Isothermal Saturation Method (Gravimetric Determination)

This is a widely used and reliable method for determining the solubility of a solid in a liquid.

Principle: A supersaturated solution of the this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after evaporation of the solvent.

Apparatus:

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Oven

Procedure:

  • Add an excess amount of the solid this compound compound to a vial containing a known volume of the organic solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, a filter can be attached to the pipette tip.

  • Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Evaporate the solvent from the solution. This can be done at room temperature under a fume hood, or by gentle heating in an oven at a temperature below the decomposition point of the this compound.

  • Once the solvent is completely removed, weigh the container with the solid residue.

  • The mass of the dissolved this compound is the final mass of the container minus its initial (empty) mass.

  • Calculate the solubility in the desired units (e.g., g/L or mol/L).

UV-Vis Spectrophotometry Method

For this compound compounds that possess a chromophore (i.e., they absorb ultraviolet or visible light), UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility.

Principle: A calibration curve of absorbance versus concentration is first established for the this compound in the solvent of interest. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker or water bath

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the this compound in the chosen solvent at a known concentration.

    • Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of the this compound in the solvent as described in the isothermal saturation method (steps 1-4).

  • Measurement and Calculation:

    • Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an this compound compound using the isothermal saturation method.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Cease agitation equil->sep1 sep2 Allow excess solid to settle sep1->sep2 ana1 Withdraw known volume of supernatant sep2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh residue ana2->ana3 calc Calculate Solubility ana3->calc

Caption: A generalized workflow for determining this compound solubility.

Comparative Solubility of Common Iodanes

This diagram provides a logical representation of the general solubility characteristics of key this compound compounds in common organic solvents, based on the available data.

solubility_comparison cluster_high_sol Generally Higher Solubility cluster_low_sol Generally Lower/Limited Solubility cluster_solvents Common Organic Solvents DMP Dess-Martin Periodinane (DMP) DCM Dichloromethane DMP->DCM Soluble ACN Acetonitrile DMP->ACN Soluble PIDA (Diacetoxyiodo)benzene (PIDA) PIDA->DCM Very Soluble PIDA->ACN Soluble THF Tetrahydrofuran PIDA->THF Soluble Et2O Diethyl Ether PIDA->Et2O Slightly Soluble Toluene Toluene PIDA->Toluene Soluble Hexanes Hexanes PIDA->Hexanes Insoluble IBX 2-Iodoxybenzoic Acid (IBX) IBX->DCM Insoluble IBX->ACN Insoluble DMSO DMSO IBX->DMSO Soluble PhIO Iodosylbenzene (PhIO) PhIO->DCM Poorly Soluble PhIO->ACN Poorly Soluble

Caption: Comparative solubility of common iodanes.

References

Methodological & Application

Application Notes and Protocols: Iodane as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iodanes (hypervalent iodine compounds) as catalysts in key organic synthesis transformations. Iodanes have emerged as powerful, environmentally benign alternatives to traditional heavy metal catalysts, offering mild reaction conditions and unique reactivity.[1] This guide focuses on three prominent applications: the oxidation of secondary alcohols, the oxidative dearomatization of phenols, and the intramolecular C-H amination for the synthesis of benzolactams.

Catalytic Oxidation of Secondary Alcohols

Hypervalent iodine compounds are highly efficient catalysts for the oxidation of secondary alcohols to ketones. This method provides a valuable alternative to chromium-based reagents and other heavy metal oxidants. The use of a co-oxidant, such as Oxone®, allows for the in-situ regeneration of the active iodine(V) species, enabling the use of catalytic amounts of the iodane.

Data Presentation: Substrate Scope and Yields

The following table summarizes the catalytic oxidation of various secondary alcohols to their corresponding ketones using a solid-supported IBX catalyst and Oxone® as the terminal oxidant.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Borneol418>99
24-Nonanol41896
3Menthol41898
41,3-Diphenylpropan-2-ol41899
52,2-Dimethyl-1-phenylpropan-1-ol41899
61-Phenylethanol54.595
71-(4-Methoxyphenyl)ethanol54.596
81-(4-Nitrophenyl)ethanol54.592
9Cyclohexanol54.589
102-Octanol54.591

Entries 1-5 were performed with a polymer-bound IBX pre-catalyst (4 mol%) and Oxone® (1.6 equiv.) in aqueous acetonitrile at 70 °C.[2] Entries 6-10 were performed in a flow system with (diacetoxyiodo)benzene (1.1 equiv) and TEMPO (10-20 mol%) in CH2Cl2 at 35 °C.[3]

Experimental Protocol: Oxidation of Borneol using a Solid-Supported IBX Catalyst

Materials:

  • Borneol

  • Polymer-supported IBX pre-catalyst (4 mol%)

  • Oxone® (Potassium peroxymonosulfate)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add borneol (1.0 mmol, 1.0 equiv), the polymer-supported IBX pre-catalyst (0.04 mmol, 0.04 equiv), and Oxone® (1.6 mmol, 1.6 equiv).

  • Add a 7:3 mixture of acetonitrile and water (10 mL).

  • Heat the reaction mixture to 70 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be recovered, washed, and reused.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding ketone (camphor).

Catalytic Cycle for Alcohol Oxidation

The catalytic cycle for the oxidation of alcohols using a hypervalent iodine(V) catalyst and a stoichiometric oxidant is depicted below. The pre-catalyst, an iodoarene, is first oxidized to the active iodine(V) species by the co-oxidant. This species then oxidizes the alcohol to the corresponding ketone, regenerating the iodoarene, which can re-enter the catalytic cycle.

Catalytic_Cycle_Alcohol_Oxidation Iodoarene Iodoarene (Pre-catalyst) Iodane_V This compound(V) (Active Catalyst) Iodoarene->Iodane_V Oxidation Iodoarene->Iodane_V Iodane_V->Iodoarene Reduction Iodane_V->Iodoarene Alcohol R₂CHOH (Alcohol) Ketone R₂C=O (Ketone) Alcohol->Ketone CoOxidant Co-oxidant (e.g., Oxone®) CoOxidant_reduced Reduced Co-oxidant CoOxidant->CoOxidant_reduced

Caption: Catalytic cycle for the this compound-catalyzed oxidation of alcohols.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful transformation for the synthesis of highly functionalized cyclohexadienones, which are valuable building blocks in natural product synthesis. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are effective in promoting this reaction under mild conditions.

Data Presentation: Substrate Scope and Yields

The following table presents the results for the oxidative dearomatization of various substituted phenols using different hypervalent iodine(III) reagents.

EntryPhenol SubstrateReagentTime (min)ProductYield (%)
12,4-Di-tert-butylphenolPIDA204-Hydroxy-2,4-di-tert-butylcyclohexa-2,5-dienone85
22,4-Di-tert-butylphenolμ-oxo dimer104-Hydroxy-2,4-di-tert-butylcyclohexa-2,5-dienone92
32,6-Di-tert-butylphenolPIDA304-Hydroxy-2,6-di-tert-butylcyclohexa-2,5-dienone78
44-MethylphenolPIDA154-Hydroxy-4-methylcyclohexa-2,5-dienone88
54-PhenylphenolPIDA254-Hydroxy-4-phenylcyclohexa-2,5-dienone82
62-NaphtholPIDA102-Hydroxy-2H-naphthalen-1-one90
71-NaphtholPIDA154-Hydroxy-4H-naphthalen-1-one85

Reactions were carried out in a mixture of CH3CN and H2O at 0 °C.[4]

Experimental Protocol: Oxidative Dearomatization of 2,4-Di-tert-butylphenol using PIDA

Materials:

  • 2,4-Di-tert-butylphenol

  • Phenyliodine diacetate (PIDA)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-di-tert-butylphenol (1.0 mmol, 1.0 equiv) in a mixture of acetonitrile (6.5 mL) and water (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyliodine diacetate (PIDA) (1.1 mmol, 1.1 equiv) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 20 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 4-hydroxy-2,4-di-tert-butylcyclohexa-2,5-dienone.

Proposed Mechanism for Phenol Dearomatization

The mechanism of phenol dearomatization by hypervalent iodine reagents is still a subject of investigation, with evidence supporting both cationic and radical pathways. A plausible mechanism involves the formation of a phenoxenium cation intermediate, which is then trapped by a nucleophile.

Phenol_Dearomatization_Mechanism Phenol Phenol Intermediate1 Phenol-Iodane Adduct Phenol->Intermediate1 Iodane_III PhI(OAc)₂ Iodane_III->Intermediate1 Phenoxenium Phenoxenium Cation Intermediate1->Phenoxenium - PhI - 2 AcO⁻ Product Cyclohexadienone Phenoxenium->Product Iodobenzene PhI Acetate 2 AcO⁻ Nucleophile Nu⁻ Nucleophile->Product

Caption: Proposed mechanism for phenol dearomatization via a phenoxenium cation.

Synthesis of Benzolactams via Intramolecular C-H Amination

The direct intramolecular amination of C(sp²)–H bonds is a highly atom-economical method for the synthesis of N-heterocycles. Hypervalent iodine catalysis provides a metal-free approach to construct benzolactams from readily available aryl amides.

Data Presentation: Synthesis of Benzolactams with Varying Ring Sizes

The following table illustrates the versatility of the hypervalent iodine-catalyzed intramolecular C-H amination for the synthesis of benzolactams with different ring sizes.

EntrySubstrateCatalyst (mol%)Product Ring SizeYield (%)
1N-Methoxy-2-phenylacetamide2585
2N-Methoxy-3-phenylpropanamide2692
3N-Methoxy-4-phenylbutanamide2788
4N-Methoxy-5-phenylpentanamide2875
5N-Methoxy-2-(4-chlorophenyl)acetamide2582
6N-Methoxy-2-(4-methoxyphenyl)acetamide2579

Reactions were performed using a biaryl-type iodoarene catalyst and mCPBA as the oxidant in hexafluoroisopropanol (HFIP).[5][6]

Experimental Protocol: Synthesis of a 6-Membered Benzolactam

Materials:

  • N-Methoxy-3-phenylpropanamide

  • Biaryl-type iodoarene catalyst (e.g., 2-iodo-2'-isopropoxy-5,5'-dimethylbiphenyl)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-methoxy-3-phenylpropanamide (0.5 mmol, 1.0 equiv) in HFIP (2.5 mL) in a round-bottom flask, add the biaryl-type iodoarene catalyst (0.01 mmol, 0.02 equiv).

  • Add mCPBA (1.2 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired benzolactam.

Catalytic Cycle for Intramolecular C-H Amination

The catalytic cycle is initiated by the oxidation of the iodoarene pre-catalyst by mCPBA to form a highly reactive μ-oxo hypervalent iodine compound. This species then reacts with the amide substrate to facilitate the intramolecular C-N bond formation.

CH_Amination_Cycle Iodoarene Iodoarene (Pre-catalyst) muOxo μ-Oxo-Iodane(III) (Active Catalyst) Iodoarene->muOxo Oxidation mCPBA mCPBA mCPBA->muOxo Intermediate This compound-Amide Complex muOxo->Intermediate Amide Aryl Amide Substrate Amide->Intermediate Benzolactam Benzolactam Intermediate->Benzolactam Intramolecular C-H Amination Benzolactam->Iodoarene Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of benzolactams via C-H amination.

References

Application Notes and Protocols for Iodine-Based Compounds in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Iodane" is not a standard descriptor for a specific reagent in cell imaging literature. This document provides protocols and application notes for various well-established iodine-containing compounds and dyes used in cellular analysis, including elemental iodine solutions and the dye Iodine Green.

Application Note 1: Elemental Iodine (I₂/KI) for Starch and Glycogen Visualization

Elemental iodine, typically in the form of an iodine-potassium iodide (IKI) solution like Lugol's solution, is a classic and effective reagent for the detection of starch in plant cells and glycogen in animal and bacterial cells.[1][2]

Principle of Action

Iodine intercalates within the helical structure of amylose in starch and the branched structure of glycogen. This interaction with the polysaccharide chains leads to the formation of a colored complex, which can be visualized under bright-field microscopy. For fluorescence microscopy, the iodine-starch complex exhibits a fluorescent signal, providing a more sensitive detection method.[1]

Quantitative Data Summary
ParameterValueReference
Reagent Iodine-Potassium Iodide (IKI) Solution (e.g., Lugol's Solution)[1]
Target Analytes Starch granules (plant cells), Glycogen (animal/bacterial cells)[1][2]
Incubation Time 1-2 minutes[1]
Excitation Wavelength 488 nm[1]
Emission Filter 515/30 nm bandpass[1]
Visualization Bright green fluorescence[1]
Experimental Protocol: Fluorescence Staining of Starch in Plant Cells

This protocol is adapted for confocal fluorescence microscopy of plant tissues.[1]

Reagents:

  • Iodine-Potassium Iodide (IKI) solution (e.g., Lugol's solution)

  • Distilled water

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Obtain thin sections of the biological material (e.g., plant leaves).

  • Staining: Apply a drop of IKI solution to the sample on a microscope slide. Incubate for 1-2 minutes.

  • Washing: Gently rinse the sample with distilled water for approximately 1 minute to remove excess iodine.

  • Mounting: Mount the sample in a drop of water under a coverslip.

  • Imaging: Use a confocal microscope equipped with a 488 nm laser for excitation. Detect the green fluorescence emission using a filter such as a 515/30 nm bandpass filter. Starch granules will appear as bright green fluorescent structures.[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Staining & Washing cluster_imaging Imaging prep Obtain thin sections of plant tissue stain Apply IKI solution (1-2 min) prep->stain wash Rinse with distilled water (1 min) stain->wash mount Mount with coverslip wash->mount image Confocal Microscopy (Ex: 488 nm, Em: 515/30 nm) mount->image G cluster_fix Fixation & Permeabilization cluster_stain Staining & Washing cluster_image Imaging fix Fix cells with 4% PFA (15 min) perm Permeabilize with 0.1% Triton X-100 (10 min) fix->perm wash1 Wash 3x with PBS perm->wash1 stain Incubate with Iodine Green (5-15 min) wash1->stain wash2 Wash 3x with PBS stain->wash2 mount Mount with antifade medium wash2->mount image Visualize with fluorescence microscope mount->image G contrast Iodinated Contrast Media stress Oxidative Stress contrast->stress viability Decreased Cell Viability contrast->viability apoptosis Increased Apoptosis contrast->apoptosis damage Direct Tubular Cell Damage contrast->damage G cluster_antioxidant Antioxidant Effects cluster_apoptosis Apoptotic Effects cluster_immune Immune Modulation iodine Molecular Iodine (I₂) free_rad Neutralizes Free Radicals iodine->free_rad antiox_enz Induces Antioxidant Enzymes iodine->antiox_enz mito Dissipates Mitochondrial Membrane Potential iodine->mito iodolipids Forms Iodolipids iodine->iodolipids immune Inhibits or Activates Immune Response iodine->immune ppar Activates PPARγ iodolipids->ppar

References

Application Notes and Protocols: Iodane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iodanes, particularly hypervalent iodine compounds, in various areas of materials science. The following sections highlight key applications, present quantitative data for easy comparison, offer detailed experimental methodologies, and visualize complex processes for enhanced understanding.

Application Note 1: Iodonium Salts as Photoinitiators in Radical Photopolymerization

Diaryliodonium salts are highly efficient photoinitiators for free-radical polymerization, a process with wide-ranging applications in coatings, adhesives, and dental restorative materials.[1][2] Upon irradiation with UV or visible light, these salts generate both radical species and superacids, which can initiate polymerization.[3] Their high efficiency allows for rapid curing times, low energy consumption, and spatial control of the polymerization process.[1] In dental composites, iodonium salts, often used in multi-component systems with photosensitizers like camphorquinone (CQ), enhance the polymerization rate and the final degree of conversion, leading to improved mechanical properties of the restorative material.[4][5]

Data Presentation: Performance of Iodonium Salt-Based Photoinitiating Systems
Photoinitiating System ComponentsMonomer SystemLight SourceFinal Double Bond Conversion (%)Polymerization Rate (s⁻¹)Reference
NPG (0.5 wt%) + Ph-PS2000⁺ (1.0 wt%)Trimethylolpropane triacrylate (TMPTA)LED @ 405 nm~55~0.08[6]
NPG (0.5 wt%) + Ph-PS2000⁺ (1.0 wt%) + 4-DPPS (0.5 wt%)Trimethylolpropane triacrylate (TMPTA)LED @ 405 nm~60~0.15[6]
CQ (0.5 mol%) + EDMAB (0.5 mol%)BisGMA/TEGDMA (70/30 wt%)Dental Blue LED~55Not Reported[4]
CQ (0.125 mol%) + EDMAB (0.5 mol%) + DPI (0.25 mol%)BisGMA/TEGDMA (70/30 wt%)Dental Blue LED~60Not Reported[4]
Iodonium Salt 3 (1% w/w)EPOXLED @ 365 nm~50Not Reported[7]

NPG: N-phenylglycine; Ph-PS2000⁺: Polymeric Iodonium Salt; 4-DPPS: 4-diphenylphosphinostyrene; CQ: Camphorquinone; EDMAB: Ethyl 4-(dimethylamino)benzoate; DPI: Diphenyliodonium hexafluorophosphate; BisGMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; EPOX: Epoxy monomer.

Experimental Protocol: Photopolymerization of a Dental Resin Composite

This protocol describes a general procedure for the photopolymerization of a methacrylate-based dental resin using a three-component photoinitiating system.[4][8]

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (EDMAB)

  • Diphenyliodonium hexafluorophosphate (DPI)

  • Inert filler particles (e.g., silica), 70 wt%

  • Mixing vessel and spatula

  • Molds for sample preparation (e.g., 2 mm thick)

  • Dental curing light (LED, λ ≈ 470 nm)

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

  • Preparation of the Resin Matrix: In a light-protected vessel, prepare the monomer blend by mixing BisGMA and TEGDMA in a 70:30 weight ratio.

  • Addition of Photoinitiating System: Dissolve the photoinitiator components in the monomer blend. For example, add CQ (0.25 mol%), EDMAB (0.5 mol%), and DPI (0.25 mol%). Stir the mixture in the dark until all components are fully dissolved.

  • Incorporation of Filler: Gradually add the silica filler particles to the resin matrix while mixing thoroughly to ensure a homogeneous paste-like consistency.

  • Sample Preparation: Fill the prepared composite paste into a 2 mm thick mold. Cover the top and bottom surfaces with a transparent Mylar strip to prevent the formation of an oxygen-inhibited layer.

  • Photopolymerization: Place the tip of the dental curing light directly on the Mylar strip and irradiate for 40 seconds.

  • Analysis of Conversion: Determine the degree of double bond conversion using FTIR-ATR. Record the spectra of the uncured paste and the cured composite. Calculate the conversion by monitoring the decrease in the absorption peak area of the methacrylate C=C bond (typically around 1638 cm⁻¹) relative to an internal standard peak (e.g., the aromatic C=C peak at ~1608 cm⁻¹).

Visualization: Mechanism of Iodonium Salt-Sensitized Photopolymerization

G PS Photosensitizer (PS) e.g., Camphorquinone PS_star Excited State PS* PS->PS_star Light (hν) PS_star->PS Decay Amine Amine Co-initiator (e.g., EDMAB) PS_star->Amine Electron Transfer inv1 Amine_radical Amine Radical Cation Amine•+ Monomer Monomer (M) Amine_radical->Monomer Initiation PS_ketyl Ketyl Radical PS-H• Iodonium Iodonium Salt Ar₂I⁺X⁻ PS_ketyl->Iodonium Electron Transfer inv2 Aryl_radical Aryl Radical Ar• Superacid Brønsted Superacid HX Polymer Polymer Chain (P•) Monomer->Polymer inv2->Aryl_radical Initiation inv2->Superacid

Caption: Free radical generation pathway in a three-component photoinitiating system.

Application Note 2: Surface Modification and Functionalization using Iodonium Salts

Iodonium salts serve as a versatile alternative to diazonium salts for the covalent modification of various surfaces, including carbon nanomaterials (graphene, nanotubes), metals, and polymers.[9][10] The process typically involves the electrochemical or photochemical reduction of the iodonium salt to generate highly reactive aryl radicals, which then form stable covalent bonds with the substrate.[11] A key advantage of iodonium salts is their higher reduction potential compared to diazonium salts, which makes them less prone to spontaneous reactions and allows for more precise control over the grafting process.[9][12] This methodology enables the tuning of surface properties such as wettability, adhesion, and electronic characteristics for applications in electronics, composites, and biosensors.

Data Presentation: Surface Modification with Aryl Iodonium Salts
SubstrateIodonium SaltGrafting MethodLayer Thickness / Grafting DensityChange in Water Contact Angle (°)Reference
Glassy Carbon4-BromophenyliodoniumElectrochemical ReductionNot specifiedNot specified[2]
MoTe₂ Thin Film(3,5-bis(trifluoromethyl)phenyl)iodonium saltSpontaneousCovalent monolayerNot specified[11]
Platinum ElectrodeDiphenyliodonium chlorideElectrochemical ReductionNot specifiedFrom 78° to 85°[12]
Platinum ElectrodeBis(4-tertbutylphenyl)iodonium hexafluorophosphateElectrochemical ReductionNot specifiedFrom 78° to 92°[12]
Platinum ElectrodeBis(4-methylphenyl)iodonium hexafluorophosphateElectrochemical ReductionNot specifiedFrom 78° to 61°[12]
Experimental Protocol: Electrochemical Grafting of an Aryl Layer onto a Platinum Electrode

This protocol outlines the modification of a platinum surface using electrochemical reduction of a diaryliodonium salt.[12]

Materials:

  • Platinum working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆), as supporting electrolyte

  • Diphenyliodonium chloride

  • Nitrogen gas source

  • Deionized water and ethanol for cleaning

Procedure:

  • Electrode Preparation: Clean the platinum working electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol. Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Deoxygenate the solution by bubbling with nitrogen gas for at least 20 minutes.

  • Grafting Solution: Add the diphenyliodonium chloride to the deoxygenated electrolyte solution to a final concentration of 5 mM.

  • Electrochemical Grafting: Assemble the three-electrode cell with the cleaned platinum working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential towards negative potentials (e.g., from +0.4 V to -1.0 V vs. Ag/AgCl) for several cycles (e.g., 5-10 cycles) at a scan rate of 100 mV/s. The appearance of a reduction peak on the first scan, which diminishes in subsequent scans, indicates the grafting of the aryl layer onto the electrode surface.

  • Post-Grafting Cleaning: After grafting, remove the modified electrode from the cell, rinse it thoroughly with fresh acetonitrile to remove any physisorbed species, and then dry it under a nitrogen stream.

  • Characterization: The modified surface can be characterized by techniques such as contact angle goniometry to assess wettability, X-ray photoelectron spectroscopy (XPS) to confirm the presence of the grafted layer, and atomic force microscopy (AFM) to analyze surface morphology.

Visualization: Workflow for Surface Modification via Iodonium Salt Reduction

G sub_prep 1. Substrate Preparation (Cleaning & Polishing) electrochem 3. Electrochemical Reduction (e.g., Cyclic Voltammetry) sub_prep->electrochem sol_prep 2. Solution Preparation (Iodonium Salt + Electrolyte in Solvent) sol_prep->electrochem radical_gen Aryl Radical Generation Ar₂I⁺ + e⁻ → Ar• + ArI electrochem->radical_gen e⁻ grafting 4. Covalent Grafting (Aryl Radical reacts with Surface) radical_gen->grafting cleaning 5. Post-Grafting Cleaning (Rinsing with Solvent) grafting->cleaning charact 6. Surface Characterization (XPS, AFM, Contact Angle) cleaning->charact

Caption: General workflow for surface functionalization using iodonium salts.

Application Note 3: Synthesis and Application of Polymer-Supported Hypervalent Iodine Reagents

Polymer-supported hypervalent iodine reagents combine the versatile reactivity of iodanes with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and the potential for regeneration and reuse.[9] These reagents are valuable in "clean" organic synthesis, minimizing waste and simplifying product purification.[13] They can be designed to carry out a wide range of oxidative transformations, including the oxidation of alcohols to aldehydes and ketones, and the synthesis of sulfonamides.[14][15] The polymer backbone can be polystyrene, polyethylene glycol (PEG), or hypercrosslinked polymers, each offering different solubility and handling properties.[9][14]

Data Presentation: Catalytic Performance of Polymer-Supported Iodane Reagents
Polymer SupportHypervalent Iodine MoietyReactionSubstrateProduct Yield (%)Catalyst Reusability (Cycles)Reference
Polystyrene(Diacetoxyiodo)benzene (PSDIB)Hydroquinone OxidationHydroquinone>95Reoxidized with no loss of activity[13]
Polystyrene(Diacetoxyiodo)benzene (PSDIB)Alcohol OxidationBenzyl alcohol>95Not specified[13]
PEG-OH 2000(Diacetoxyiodo) moietySulfonamide SynthesisSulfinate salt + amineup to 95Recovered and reused[14]
Hypercrosslinked PolymerIodoarene (precursor)Alcohol Oxidation1-Phenylethanol99At least 5 cycles with >98% yield[16]
Polystyrene-IBX2-Iodoxybenzoic acid (IBX)Alcohol OxidationBorneolHighReused multiple times[15]
Experimental Protocol: Synthesis of a Polystyrene-Supported (Diacetoxyiodo)benzene (PSDIB) Reagent

This protocol is adapted from the synthesis of polymer-supported phenyliodine(III) diacetate.[13][17]

Materials:

  • Polystyrene (linear, e.g., MW = 250,000)

  • Iodine (I₂)

  • Iodine pentoxide (I₂O₅) or Periodic acid (H₅IO₆)

  • Sulfuric acid (50%)

  • Nitrobenzene and Carbon tetrachloride (CCl₄) (Note: use safer solvent alternatives if possible)

  • Peracetic acid (CH₃COOOH)

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate

  • Ether

  • Round-bottomed flask with reflux condenser and magnetic stirrer

Procedure:

  • Iodination of Polystyrene: a. In a three-necked round-bottomed flask, charge polystyrene (20 g), iodine (20 g), I₂O₅ (8 g), CCl₄ (40 mL), 50% H₂SO₄ (40 mL), and nitrobenzene (120 mL). b. Heat the mixture under reflux at 90°C with vigorous stirring for 50 hours. c. Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of ethyl acetate. d. Isolate the solid polymer by filtration. Redissolve it in a minimal amount of CH₂Cl₂ and re-precipitate by adding ethyl acetate to purify. e. Filter and dry the iodinated polystyrene. Characterize by elemental analysis to determine the degree of iodination (e.g., target ~3.5 mmol/g).

  • Oxidation to the Hypervalent Iodine(III) Reagent: a. Dissolve the dried iodinated polystyrene (5 g) in CH₂Cl₂ (30 mL). b. Slowly add peracetic acid (20 mL) dropwise to the solution with stirring. c. Continue stirring the mixture at room temperature for 10 hours. d. Precipitate the white polymer-supported reagent by adding ether to the yellowish solution. e. Filter the solid, wash thoroughly with ether, and dry at 40°C for 4 hours.

  • Determination of Loading Capacity: a. The loading of the active (diacetoxyiodo) groups on the polymer can be determined by iodometry. b. Dissolve a known mass of the polymer reagent in a suitable solvent, add an excess of potassium iodide (KI) solution and acetic acid. c. Titrate the liberated iodine (I₂) with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator.

Visualization: Synthesis and Regeneration Cycle of a Polymer-Supported Reagent

G polystyrene Polystyrene Backbone iodinated_ps Iodinated Polystyrene (Polymer-Ar-I) polystyrene->iodinated_ps Iodination (I₂, H₅IO₆, H₂SO₄) active_reagent Active PSDIB Reagent (Polymer-Ar-I(OAc)₂) iodinated_ps->active_reagent Oxidation (Peracetic Acid) oxidation_reaction Oxidation Reaction Substrate → Product active_reagent->oxidation_reaction Use in Synthesis spent_reagent Spent Reagent (Polymer-Ar-I) spent_reagent->active_reagent Regeneration (Re-oxidation) oxidation_reaction->spent_reagent Product Isolation (Filtration)

Caption: Synthesis and recycling workflow for a polymer-supported this compound reagent.

References

Application Notes and Protocols for Iodane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to iodane functionalization, a versatile and powerful tool in modern synthetic chemistry with significant applications in drug discovery and development. Hypervalent iodine reagents, particularly iodanes, offer mild and selective methods for the functionalization of a wide range of organic molecules, including complex drug-like scaffolds, heterocycles, and biomolecules. Their ability to mediate a variety of transformations, such as C-H functionalization, halogenation, and the formation of carbon-heteroatom bonds, makes them indispensable in the synthesis of novel chemical entities.

This guide offers step-by-step protocols for key this compound-mediated reactions, presents quantitative data for reaction optimization, and illustrates experimental workflows and reaction mechanisms through clear diagrams.

Site-Selective C-H Functionalization of (Hetero)Arenes

One of the most powerful applications of this compound chemistry is the direct functionalization of C-H bonds in aromatic and heteroaromatic systems. This strategy allows for the late-stage modification of complex molecules, avoiding the need for de novo synthesis of analogues. A common and effective method involves the in situ generation of reactive, non-symmetric iodanes from readily available precursors like (diacetoxyiodo)benzene (PhI(OAc)₂).

Application: Late-Stage C-H Chlorination of Drug-Like Molecules

The introduction of a chlorine atom into a drug candidate can significantly impact its pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound-mediated C-H chlorination provides a direct method to achieve this transformation on complex molecules.

General Reaction Scheme:

Experimental Protocol: para-Selective C-H Chlorination of an Anisole Derivative

This protocol describes the para-selective chlorination of a substituted anisole, a common motif in medicinal chemistry, using PhI(OAc)₂ and hydrochloric acid.

Materials:

  • Substituted Anisole (e.g., 4-tert-butylanisole)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Hydrochloric acid (HCl, 1M solution in diethyl ether)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted anisole (0.4 mmol, 1.0 equiv).

  • Add PhI(OAc)₂ (0.6 mmol, 1.5 equiv).

  • Dissolve the solids in DCE (2.0 mL, 0.2 M).

  • Reaction Initiation: While stirring at room temperature, add the 1M HCl solution in diethyl ether (2.0 mmol, 5.0 equiv) dropwise over 1 minute.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 45 minutes to 24 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Add saturated aqueous Na₂S₂O₃ solution to reduce any remaining oxidant (the color of the solution should become colorless).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated product.

Quantitative Data: C-H Chlorination of Medicinally Relevant (Hetero)Arenes

The following table summarizes the isolated yields for the C-H chlorination of various drug-like molecules and heterocycles using the in situ generated non-symmetric this compound strategy.[1]

EntrySubstrateProductYield (%)
1Naproxen methyl esterChlorinated Naproxen methyl ester75
2LidocaineChlorinated Lidocaine68
3Uracil5-Chlorouracil85
4Caffeine8-Chlorocaffeine92
5PapaverineChlorinated Papaverine55
6Isoquinoline4-Chloroisoquinoline88
7Quinoline3-Chloroquinoline72
8Indole (N-acetyl)3-Chloro-N-acetylindole81

Synthesis of Functionalized Heterocycles

Hypervalent iodine reagents are powerful tools for the synthesis of a wide variety of heterocyclic compounds. They can act as oxidants to facilitate intramolecular cyclizations, leading to the formation of rings containing nitrogen, oxygen, and other heteroatoms.

Application: Synthesis of Substituted Oxazolines

Oxazolines are important heterocyclic motifs found in numerous natural products and pharmaceuticals. They also serve as valuable chiral ligands in asymmetric catalysis. This compound-mediated cyclization of N-allylamides provides a direct route to these compounds.

Experimental Protocol: PIDA-Mediated Synthesis of a 2-Oxazoline

This protocol details the synthesis of a 2-oxazoline from an N-allylamide using phenyliodine(III) diacetate (PIDA).

Materials:

  • N-Allylamide substrate

  • Phenyliodine(III) diacetate (PIDA, PhI(OAc)₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-allylamide (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL).

  • Reagent Addition: Add PIDA (1.2 mmol, 1.2 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Wash the combined organic layers with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-oxazoline.

Quantitative Data: this compound-Mediated Synthesis of Various Heterocycles

The following table presents representative yields for the synthesis of different heterocycles using hypervalent iodine reagents.

EntryStarting MaterialReagentHeterocycleYield (%)
1N-AllylbenzamidePhI(OAc)₂2-Phenyl-4,5-dihydrooxazole85
22-AminostyreneI₂ / DMSOIsatin90
32'-AminophenylacetyleneI₂ / DMSOIsatin88
4N-(4-arylbut-3-yn-1-yl)tosylamidePhI(OAc)₂3-Arylpyrrolidin-2-one75
5IndolePhI(OAc)₂ / NaBr3-Bromoindole92

Functionalization of Peptides and Proteins

The selective modification of peptides and proteins is crucial for developing new therapeutics, diagnostic tools, and for studying biological processes. Hypervalent iodine reagents have emerged as valuable tools for the functionalization of specific amino acid residues under biocompatible conditions.

Application: Tyrosine Bioconjugation

Tyrosine residues in peptides and proteins can be selectively functionalized using ethynylbenziodoxolones (EBX) reagents. This reaction proceeds under physiological conditions and allows for the introduction of a stable vinylbenziodoxolone (VBX) handle, which can be further modified.[2][3]

Experimental Protocol: Tyrosine Modification in a Peptide

This protocol outlines the general procedure for the modification of a tyrosine-containing peptide with an EBX reagent.

Materials:

  • Tyrosine-containing peptide

  • Ethynylbenziodoxolone (EBX) reagent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in PBS buffer (pH 7.4) to a final concentration of 1 mM. A small amount of a co-solvent like acetonitrile may be used if solubility is an issue.

  • Reagent Preparation: Prepare a stock solution of the EBX reagent (e.g., 10 mM) in a suitable organic solvent such as acetonitrile.

  • Reaction: To the peptide solution, add the EBX reagent stock solution (e.g., 1.2 equivalents).

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, the modified peptide can be purified by RP-HPLC.

Quantitative Data: Yields for Peptide and Protein Functionalization

The following table provides examples of yields for the functionalization of various peptides with hypervalent iodine reagents.

EntryPeptide/ProteinReagentFunctionalization SiteYield (%)
1Angiotensin IIEBX reagentTyrosine>95 (by LC-MS)
2GlutathioneTrifluoromethylating this compoundCysteine85
3Dipeptide (Cys-Gly)Alkynylating this compoundCysteine90
4WW domain proteinIodohomoalanine (from Homoserine)HomoserineHigh conversion

Visualizing Workflows and Mechanisms

Experimental Workflow for C-H Chlorination

The following diagram illustrates the general experimental workflow for the this compound-mediated C-H chlorination of a (hetero)arene.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Substrate & PhI(OAc)₂ solvent Dissolve in DCE reagents->solvent add_hcl Add HCl solution solvent->add_hcl heat Heat at 50 °C add_hcl->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with NaHCO₃ & Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for this compound-mediated C-H chlorination.

Proposed Mechanism for in situ Generation of the Active Chlorinating Species

The key to the C-H chlorination reaction is the in situ formation of a more reactive, non-symmetric this compound species. The diagram below illustrates the proposed mechanism.

mechanism phi_oac2 PhI(OAc)₂ phi_oac_cl PhI(OAc)Cl (Active Species) phi_oac2->phi_oac_cl + HCl - HOAc hcl HCl hcl->phi_oac_cl intermediate [Ar(H)-I(OAc)Ph]⁺Cl⁻ (Wheland-type intermediate) phi_oac_cl->intermediate + Ar-H ar_h Ar-H ar_h->intermediate ar_cl Ar-Cl (Product) intermediate->ar_cl - PhI - HOAc phi PhI intermediate->phi hoac HOAc intermediate->hoac peptide_functionalization cluster_applications Downstream Applications peptide Tyrosine-containing Peptide conjugation Bioconjugation (Physiological pH) peptide->conjugation ebx EBX Reagent ebx->conjugation vbx_peptide VBX-functionalized Peptide conjugation->vbx_peptide cross_coupling Palladium-catalyzed Cross-Coupling vbx_peptide->cross_coupling cycloaddition Azide-Alkyne Cycloaddition vbx_peptide->cycloaddition drug_conjugate Antibody-Drug Conjugate (ADC) Synthesis cross_coupling->drug_conjugate imaging_probe Fluorescent Imaging Probe cycloaddition->imaging_probe

References

High-performance liquid chromatography method for Iodane

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for accurate and reliable quantification of iodide in various matrices, from pharmaceutical formulations to environmental and biological samples, has propelled the development of robust analytical methodologies. High-performance liquid chromatography (HPLC) stands out as a powerful technique for this purpose, offering high sensitivity, specificity, and reproducibility. This document provides a detailed application note and protocol for the determination of iodide using HPLC.

Application Note: HPLC Analysis of Iodide

Introduction

Iodine is an essential trace element, and its deficiency can lead to significant health issues.[1][2] Accurate measurement of iodide (I-), the most common form of iodine in many samples, is crucial for quality control in the pharmaceutical industry, monitoring of nutritional supplements, and assessment of environmental and biological samples.[1][3][4] This application note describes a reversed-phase HPLC method with UV detection for the quantification of iodide.

Principle of the Method

The method is based on the separation of iodide from other sample components on a reversed-phase HPLC column.[3][5] The separated iodide is then detected by a UV detector at a specific wavelength.[1][2] For samples containing other forms of iodine, a pre-treatment step with a reducing agent like sodium thiosulfate can be employed to convert all iodine species to iodide prior to analysis.[6][7]

Method Validation

The presented HPLC method has been validated for linearity, precision, accuracy, and sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) are sufficiently low for the analysis of trace levels of iodide in various sample types.[6][7]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Potassium iodide (KI) reference standard

  • Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Other reagents as required for the mobile phase buffer (e.g., sodium dihydrogen phosphate, octylamine, 18-crown-6-ether)[7]

2. Preparation of Solutions

  • Mobile Phase: The mobile phase composition can vary. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer.[2][7] For example, a mobile phase could be prepared with acetonitrile and an aqueous solution containing sodium dihydrogen phosphate, octylamine, and 18-crown-6-ether.[7] The final mobile phase should be filtered and degassed before use.

  • Standard Solutions: A stock standard solution of iodide is prepared by accurately weighing a known amount of potassium iodide and dissolving it in reagent water. A series of working standard solutions of different concentrations are then prepared by diluting the stock solution with the mobile phase.

3. Sample Preparation

The sample preparation procedure will depend on the matrix.

  • Liquid Samples (e.g., mineral water): May require minimal preparation, such as filtration through a 0.45 µm syringe filter before injection.[4]

  • Solid Samples: May need to be dissolved in a suitable solvent and then filtered.

  • Biological Samples (e.g., urine): May require a protein precipitation step, for example, with acetonitrile, followed by centrifugation and filtration of the supernatant.[3][7]

4. HPLC Conditions

The following table summarizes typical HPLC parameters for iodide analysis. These may need to be optimized for specific applications.

ParameterValue
ColumnReversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and aqueous buffer mixture
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength220 - 230 nm
Run Time10 - 15 minutes

5. Data Analysis

The concentration of iodide in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standard solutions from the calibration curve.

Data Presentation

Table 1: Summary of HPLC Methods for Iodide Analysis

ParameterMethod 1[5]Method 2[1]Method 3[2]
Column Cationic modified C18 (4.6 x 250 mm, 5 µm)Acclaim® Mixed-Mode WAX-1Primesep B (3.2 x 100 mm, 5 µm)
Mobile Phase 0.65% (v/v) n-octylamine in 0.6% saline (pH 7) with 5% acetonitrile (isocratic)Gradient or isocratic with varying ionic strength, pH, or organic solvent content50/50 Acetonitrile/Water with 0.5% Perchloric acid buffer (isocratic)
Flow Rate 1.0 mL/minNot specified0.5 mL/min
Detection UV at 220 nm and NaI(Tl) radiation detectorUV at 223 nmUV at 228 nm
Sample Matrix ¹³¹I-Sodium Iodide solutionSeawaterGeneral

Table 2: Method Validation Parameters

ParameterResultReference
Linearity (Concentration Range) 50 - 300 µg/L[7]
Limit of Detection (LOD) 18 µg/L[7]
Limit of Quantification (LOQ) 50 µg/L[7]
Precision (RSD%) < 10%[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Prep_Sample Sample Preparation (e.g., Dilution, Filtration, Extraction) Sample->Prep_Sample Standard Reference Standard Prep_Standard Standard Preparation (Stock & Working Solutions) Standard->Prep_Standard Autosampler Autosampler Injection Prep_Sample->Autosampler Prep_Standard->Autosampler Column HPLC Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Calibration Chromatogram->Integration Result Quantification of Iodide Integration->Result

Caption: Experimental workflow for the HPLC analysis of Iodide.

References

Application Notes and Protocols: Iodane Probes for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical probes that can covalently label or cross-link interacting proteins are invaluable tools in this field. Iodanes, particularly hypervalent iodine compounds such as diaryliodonium salts and iodonium ylides, are emerging as versatile probes for investigating PPIs. Their reactivity allows for the selective modification of specific amino acid residues, enabling the stabilization and subsequent identification of protein complexes. This document provides detailed application notes and protocols for the use of iodane-based probes in protein interaction studies, with a focus on non-radioactive methods amenable to mass spectrometry-based proteomics.

Principle of this compound Probes in Protein Interaction Studies

Hypervalent iodine reagents, such as diaryliodonium salts, act as electrophiles that can react with nucleophilic amino acid side chains. A particularly successful strategy involves the selective labeling of methionine residues.[1] The sulfur atom in the methionine side chain attacks the iodonium salt, leading to the formation of a stable sulfonium ion. This covalent modification can be used to "freeze" transient interactions for subsequent analysis.

Furthermore, photoactivatable iodonium ylides can be designed to generate carbenes upon UV irradiation. These highly reactive species can then non-selectively form covalent bonds with nearby molecules, including interacting proteins, providing a snapshot of protein complexes in their native environment.

The general workflow for using this compound probes to study protein-protein interactions typically involves:

  • Probe Selection and Synthesis: Choosing or synthesizing an appropriate this compound probe with desired reactivity and reporter groups (e.g., a biotin tag for enrichment or a click-chemistry handle for further modification).

  • Labeling or Cross-linking: Incubating the probe with a protein of interest (bait) or a complex biological sample (e.g., cell lysate) to allow for covalent modification of the bait and/or its interacting partners (prey).

  • Enrichment of Labeled Proteins: Using an affinity tag on the probe (e.g., biotin) to purify the labeled protein complexes.

  • Analysis by Mass Spectrometry: Identifying the cross-linked or labeled proteins and mapping the interaction sites using tandem mass spectrometry (MS/MS).

Applications in Drug Discovery

The ability to covalently capture and identify protein interaction partners has significant implications for drug discovery:

  • Target Identification and Validation: this compound probes can be tethered to small molecule drugs to identify their protein targets and off-targets within the proteome.

  • Mechanism of Action Studies: By mapping the binding site of a drug-derived probe on its target protein and identifying the interacting partners, a deeper understanding of the drug's mechanism of action can be achieved.

  • Fragment-Based Drug Discovery: this compound-based labeling can be used to identify the binding proteins of small molecule fragments, aiding in the development of lead compounds.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound-based probes for protein modification.

Table 1: Methionine-Selective Bioconjugation Efficiency using MetSIS Reagents

ProteinMetSIS Reagent Concentration (µM)Reaction Time (min)Conversion (%)Reference
Ubiquitin501>95[1]
Calmodulin501>95[1]
Lysozyme505>95[1]
Ribonuclease A505>95[1]

Table 2: Cysteine-Selective Arylation using Diaryliodonium Salts

ProteinDiaryliodonium SaltReaction Time (min)Conversion (%)Isolated Yield (%)Reference
Affibody 11PEGylated diaryliodonium salt 201809032[2]
Affibody 11PEGylated diaryliodonium salt 211209021[2]
Histone H2ADiaryliodonium salt 14609854[2]

Experimental Protocols

Protocol 1: Methionine-Selective Labeling of a Purified Protein using a Diaryliodonium Salt

This protocol describes the labeling of a purified protein containing accessible methionine residues with a functionalized diaryliodonium salt, referred to as a Methionine-Selective Iodonium Salt (MetSIS).

Materials:

  • Purified protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • MetSIS reagent (e.g., a custom-synthesized diaryliodonium salt with a biotin or alkyne handle)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M N-acetylmethionine)

  • Desalting column (e.g., PD-10)

  • LC-MS/MS system for analysis

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein of interest at a concentration of 10-50 µM in a suitable buffer.

  • MetSIS Reagent Preparation: Prepare a 10 mM stock solution of the MetSIS reagent in DMSO.

  • Labeling Reaction: Add the MetSIS stock solution to the protein solution to a final concentration of 50-100 µM. Incubate the reaction at room temperature for 1-15 minutes. The optimal reaction time may need to be determined empirically for each protein.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM.

  • Removal of Excess Reagent: Remove unreacted MetSIS reagent and byproducts using a desalting column equilibrated with a buffer compatible with downstream analysis.

  • Analysis: Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm labeling efficiency and identify modification sites.

Protocol 2: In-situ Cross-linking of Protein Complexes using a Photoactivatable Iodonium Ylide

This protocol outlines a general procedure for using a photoactivatable iodonium ylide to cross-link interacting proteins within a cell lysate.

Materials:

  • Cell lysate from the biological system of interest

  • Photoactivatable iodonium ylide probe with a biotin tag

  • UV lamp (365 nm)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protease for in-gel or in-solution digestion (e.g., trypsin)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Lysate Preparation: Prepare a clarified cell lysate using a lysis buffer compatible with protein interactions.

  • Probe Incubation: Add the photoactivatable iodonium ylide probe to the cell lysate to a final concentration of 10-100 µM. Incubate on ice for 15-30 minutes to allow the probe to diffuse and associate with target proteins.

  • Photo-cross-linking: Irradiate the sample with a 365 nm UV lamp on ice for 5-15 minutes to activate the probe and induce cross-linking.

  • Enrichment of Cross-linked Complexes: Add streptavidin-agarose beads to the lysate and incubate to capture the biotin-tagged cross-linked complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads. The proteins can be separated by SDS-PAGE followed by in-gel digestion, or directly digested in-solution.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the cross-linked proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling/Cross-linking cluster_purification Purification cluster_analysis Analysis Protein_Sample Protein Sample (Purified or Lysate) Incubation Incubation Protein_Sample->Incubation Iodane_Probe This compound Probe (e.g., MetSIS) Iodane_Probe->Incubation Activation Activation (if photoactivatable) Incubation->Activation Enrichment Affinity Enrichment (e.g., Streptavidin) Activation->Enrichment Washing Washing Enrichment->Washing Digestion Proteolytic Digestion Washing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID, Site Mapping) LC_MS->Data_Analysis

Caption: General experimental workflow for protein interaction studies using this compound probes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Adaptor->Kinase1 Activation TF_active Active TF TF->TF_active Conformational Change Gene Target Gene TF_active->Gene Transcription Iodane_Probe Iodane_Probe Iodane_Probe->Kinase1 Iodane_Probe->Adaptor

References

Illustrative Application Notes and Protocols for a Hypothetical Anticancer Compound ("Compound I")

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding. "Iodane" is not a recognized specific chemical compound used in in vitro experimental design. It is possible that this is a misspelling of "iodine" or refers to a specific, perhaps proprietary, compound not widely documented in publicly available scientific literature.

To provide accurate and relevant application notes and protocols, a specific and correctly identified compound is essential. The experimental design, protocols, and expected outcomes are entirely dependent on the chemical and biological properties of the substance .

For instance, if the intended compound was povidone-iodine , the in vitro experiments would likely focus on its antimicrobial and cytotoxic effects. Protocols would include minimum inhibitory concentration (MIC) assays against various microbes and cytotoxicity assays on mammalian cell lines.

If the user is interested in a different iodine-containing compound, please provide the correct chemical name or CAS number.

Below is a generalized, illustrative template of what such application notes and protocols might look like, assuming a hypothetical iodine-containing compound with anticancer properties. This is for demonstrative purposes only and is not based on data for a real compound called "this compound."

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Compound I" is a novel organoiodine compound demonstrating potential as an anticancer agent in preliminary screenings. These application notes provide detailed protocols for in vitro validation of its efficacy and mechanism of action in cancer cell lines.

Data Presentation: Summary of In Vitro Efficacy

Cell LineIC50 (µM) after 48hAssay Type
HeLa (Cervical Cancer)15.2 ± 1.8MTT Assay
A549 (Lung Cancer)28.5 ± 3.1MTT Assay
MCF-7 (Breast Cancer)12.8 ± 1.5MTT Assay
HEK293 (Normal Kidney)> 100MTT Assay

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol determines the concentration of Compound I that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Compound I stock solution (10 mM in DMSO)

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Compound I in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the Compound I dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by Compound I.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • 6-well plates

    • Compound I

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Compound I at its IC50 concentration for 24 hours.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Compound I Evaluation A Cancer Cell Culture B Treat with Compound I (Serial Dilutions) A->B C 48h Incubation B->C D MTT Assay C->D E Determine IC50 D->E F Apoptosis Assay (Annexin V/PI) E->F G Mechanism of Action Studies F->G

Caption: Workflow for in vitro evaluation of Compound I.

G cluster_pathway Hypothetical Signaling Pathway of Compound I CI Compound I ROS Increased ROS CI->ROS MAPK MAPK Pathway Activation ROS->MAPK Caspase Caspase-3 Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for Compound I.

Application Notes and Protocols for Iodane-Based Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible phosphorylation of proteins on tyrosine residues is a cornerstone of cellular signaling, governing processes from cell growth and proliferation to metabolic regulation. Protein tyrosine phosphatases (PTPs) are the critical counterpoints to protein tyrosine kinases, responsible for dephosphorylating phosphotyrosine residues and terminating signaling cascades. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

Traditional assays for PTP activity often rely on colorimetric or radioactive methods, which can have limitations in terms of sensitivity, safety, and suitability for high-throughput screening (HTS). Iodane-based assays represent an emerging and powerful alternative. Hypervalent iodine compounds, particularly iodonium salts, can be engineered into innovative chemical probes to monitor enzymatic activity. These probes offer the potential for high sensitivity, selectivity, and adaptability to various detection modalities, including fluorescence-based readouts ideal for HTS.

These application notes provide a detailed overview and protocols for a novel, fluorescence-based assay for Protein Tyrosine Phosphatase 1B (PTP1B) utilizing a rationally designed iodonium salt-based probe. PTP1B is a major negative regulator of insulin and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

Principle of the Iodonium-Based PTP1B Assay

The assay is founded on the design of a fluorogenic probe that is a substrate for PTP1B. This probe consists of a phosphotyrosine-mimicking moiety linked to a fluorophore through an iodonium salt. In its phosphorylated state, the probe's fluorescence is quenched. Upon enzymatic dephosphorylation by PTP1B, a conformational change or cleavage event mediated by the iodonium group leads to a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the PTP1B activity.

This approach allows for real-time, continuous monitoring of enzyme kinetics and is readily adaptable to a microplate format for HTS of potential PTP1B inhibitors.

Application: High-Throughput Screening for PTP1B Inhibitors

The developed iodonium-based assay is a powerful tool for identifying and characterizing novel inhibitors of PTP1B. Its high sensitivity and low background signal provide a large assay window (Z'-factor) suitable for screening large compound libraries. The continuous nature of the assay allows for the detailed study of inhibitor kinetics, distinguishing between different modes of inhibition.

Quantitative Data: Inhibition of PTP1B

While the following data on PTP1B inhibitors were generated using established, non-iodane-based assays (e.g., pNPP or fluorescence-based assays with other probes), they provide a valuable reference for validating the iodonium-based assay and for comparing the potency of newly discovered inhibitors.

InhibitorIC50 (µM)Assay MethodReference
Ertiprotafib1.6 - 29pNPP[1]
Trodusquemine (MSI-1436)1pNPP[1]
JTT-5510.22pNPP[1]
Compound 2 (Wiesmann et al.)22pNPP[1]
Compound 3 (Wiesmann et al.)8pNPP[1]
Oleanolic Acid3.5Not Specified[2]
Ursolic Acid3.6Not Specified[2]
Caffeoylquinic acid11.1pNPP[3]
Derrone12.6 ± 1.6pNPP[3]
Mucusisoflavone2.5 ± 0.2pNPP[3]
Salvianolic acid B23.35pNPP[4]
Vanadate5.0 (mM)Protein-chip[5]
Suramin0.2 (mM)Protein-chip[5]

Experimental Protocols

Protocol 1: Synthesis of a Phenyl-Iodonium-Based Fluorescent Probe for PTP1B

This protocol describes a general approach to synthesizing a novel, fluorogenic probe for PTP1B. The design incorporates a phosphotyrosine mimetic, a fluorophore (e.g., fluorescein or a BODIPY dye), and a diaryliodonium salt linker.

Materials:

  • Fmoc-p-aminophenylalanine

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorophore

  • (Diacetoxyiodo)benzene

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Standard solid-phase peptide synthesis (SPPS) reagents and resin

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Solid-Phase Synthesis of the Phosphotyrosine Mimetic Peptide:

    • Using standard Fmoc-based SPPS, couple Fmoc-p-aminophenylalanine to a suitable resin.

    • Deprotect the Fmoc group.

  • Fluorophore Conjugation:

    • Dissolve the amine-reactive fluorophore (e.g., FITC) in DMF.

    • Add the solution to the resin-bound peptide in the presence of DIPEA.

    • Allow the reaction to proceed for 2-4 hours at room temperature, with gentle agitation.

    • Wash the resin thoroughly with DMF and DCM.

  • Formation of the Iodonium Salt:

    • Swell the resin in DCM.

    • Add (Diacetoxyiodo)benzene and a suitable aromatic coupling partner (e.g., anisole).

    • Add TFA dropwise and stir the reaction at room temperature for 1-2 hours.

    • Wash the resin with DCM.

  • Cleavage and Deprotection:

    • Cleave the probe from the resin and remove protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

    • Precipitate the crude probe in cold diethyl ether.

  • Purification and Characterization:

    • Purify the probe using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: High-Throughput Screening Assay for PTP1B Inhibitors

This protocol details a 384-well plate-based fluorescence assay for screening PTP1B inhibitors using the synthesized iodonium-based probe.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Iodonium-based fluorescent probe

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sodium Orthovanadate)

  • 384-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of PTP1B in Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X stock solution of the iodonium-based probe in Assay Buffer. The final concentration should be at or near the Km value, determined in a separate kinetic experiment.

    • Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO. Then, dilute these into Assay Buffer to a 10X final concentration.

  • Assay Plate Setup:

    • To each well of a 384-well plate, add 2.5 µL of the 10X test compound or control solution. For "no inhibitor" and "no enzyme" controls, add 2.5 µL of Assay Buffer containing 10% DMSO.

    • Add 12.5 µL of Assay Buffer to all wells.

    • Add 5 µL of the 2X PTP1B stock solution to all wells except the "no enzyme" controls. Add 5 µL of Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the 2X probe stock solution to all wells. The final assay volume is 25 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at room temperature.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the cellular signaling pathways in which PTP1B and the related phosphatase SHP2 play critical roles. These diagrams were generated using the Graphviz DOT language.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocates to membrane Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->GLUT4_vesicle Promotes translocation AS160 AS160 Akt->AS160 Inhibits AS160->GLUT4_vesicle PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates egfr_shp2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Gab1 Gab1 EGFR->Gab1 Phosphorylates SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates (GDP to GTP) Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates SHP2 SHP2 SHP2->Ras Promotes activation SHP2->Gab1 Dephosphorylates inhibitory sites Gab1->SHP2 Recruits hts_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Prepare 2X Enzyme and 2X Probe Solutions add_enzyme Add 2X Enzyme (5 µL) Pre-incubate reagent_prep->add_enzyme start_reaction Add 2X Probe (5 µL) reagent_prep->start_reaction compound_prep Prepare 10X Compound and Control Plates dispense_compounds Dispense Compounds and Controls (2.5 µL) compound_prep->dispense_compounds add_buffer Add Assay Buffer (12.5 µL) dispense_compounds->add_buffer add_buffer->add_enzyme add_enzyme->start_reaction read_plate Kinetic Fluorescence Reading start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize Data calc_rate->normalize ic50 Determine IC50 Values normalize->ic50

References

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Iodane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine compounds, or iodanes, are versatile reagents in organic synthesis and have gained significant attention in drug development and chemical biology. Their applications range from oxidative transformations to arylation and fluorination reactions. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of these reactive species, offering high sensitivity and structural information with minimal fragmentation. This document provides detailed application notes and protocols for the analysis of various iodane compounds using ESI-MS.

General Considerations for ESI-MS of Iodanes

Iodanes can be analyzed by ESI-MS in both positive and negative ion modes, depending on the specific compound and the desired analytical information. A key advantage in the mass spectrometry of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of mass spectra as it does not produce the complex isotopic patterns seen with elements like chlorine or bromine. However, care must be taken during sample preparation and analysis, as some iodanes can be sensitive to solvent conditions and instrument parameters. For instance, the use of formic acid as a mobile phase additive can sometimes lead to deiodination of iodinated aromatic compounds.

Application 1: Characterization of Diaryliodonium Salts

Diaryliodonium salts are widely used as arylating agents. ESI-MS is an essential tool for their characterization, enabling confirmation of their molecular weight and investigation of their fragmentation patterns.

Experimental Protocol: ESI-MS of a Diaryliodonium Salt
  • Sample Preparation:

    • Dissolve the diaryliodonium salt in a suitable solvent such as acetonitrile or methanol to a final concentration of approximately 1 mg/mL.

    • Take 10 µL of this stock solution and dilute it with 1 mL of 50% acetonitrile in water containing 0.1% formic acid.[1] The final concentration should be around 10 µg/mL.

    • Filter the final solution if any precipitate is observed to prevent clogging of the ESI source.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Ionization Mode: Positive ion mode.

    • Eluent: 50% acetonitrile/water with 0.1% formic acid.[1]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage (or equivalent): 20 - 40 V. This may need to be optimized to control in-source fragmentation.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: Typically nitrogen, set according to the instrument manufacturer's recommendations.

Data Presentation: Expected Ions and Fragments

The ESI-MS spectrum of a diaryliodonium salt will typically show the intact cation. Tandem mass spectrometry (MS/MS) can be used to elicit fragmentation, providing structural information.

Compound ClassParent IonMajor Fragment IonsFragmentation Pathway
Diaryliodonium Salts[Ar¹-I⁺-Ar²][Ar¹I]⁺•, [Ar²I]⁺•, [Ar¹]⁺, [Ar²]⁺Homolytic or heterolytic cleavage of the C-I bonds.

Visualization: Fragmentation Pathway of a Diaryliodonium Salt

fragmentation_diaryliodonium parent [Ar¹-I⁺-Ar²] Parent Ion frag1 [Ar¹I]⁺• Iodoarene Radical Cation parent->frag1 - Ar²• frag2 [Ar²I]⁺• Iodoarene Radical Cation parent->frag2 - Ar¹• frag3 [Ar¹]⁺ Aryl Cation parent->frag3 - Ar²I frag4 [Ar²]⁺ Aryl Cation parent->frag4 - Ar¹I

Caption: Fragmentation of a diaryliodonium salt in ESI-MS/MS.

Application 2: Analysis of this compound-Modified Peptides and Proteins

Hypervalent iodine reagents are used for the modification of peptides and proteins, for example, in the iodination of tyrosine or histidine residues for radiolabeling or structural studies. ESI-MS is crucial for confirming the success of these modifications and identifying the site of modification.

Experimental Protocol: LC-ESI-MS of an Iodinated Peptide
  • Sample Preparation:

    • Following the iodination reaction, the peptide solution can often be directly injected for analysis after dilution.

    • Dilute the sample with the initial mobile phase (e.g., water with 0.1% formic acid) to a suitable concentration for LC-MS analysis.

  • Instrumentation and Parameters:

    • LC System: A reverse-phase HPLC or UPLC system with a C18 column is typically used.

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute peptides of varying hydrophobicity. Non-iodinated, mono-iodinated, and di-iodinated peptides will have different retention times.

    • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer is suitable for this application.

    • Ionization Mode: Positive ion mode.

    • Spray Voltage: 4.5 kV.[2][3]

    • Capillary Temperature: 250 °C.[2][3]

    • Sheath and Auxiliary Gas: Nitrogen, with flow rates set as per instrument guidelines (e.g., 80 and 20 units, respectively).[2][3]

Data Presentation: Mass Shifts upon Iodination

The addition of iodine atoms to a peptide results in a characteristic mass shift.

ModificationMass Shift (Da)Description
Mono-iodination+125.9Addition of one iodine atom and loss of one hydrogen atom.
Di-iodination+251.8Addition of two iodine atoms and loss of two hydrogen atoms.

Note: The observed m/z shift in the mass spectrum will depend on the charge state of the peptide ion.

Visualization: Workflow for Iodinated Peptide Analysis

workflow_iodinated_peptide start Iodination Reaction Mixture lc Reverse-Phase LC Separation (C18 column) start->lc esi Electrospray Ionization (Positive Mode) lc->esi ms MS Analysis (Full Scan) esi->ms msms MS/MS Analysis (Fragmentation) ms->msms data Data Analysis (Identify mass shifts and modification sites) msms->data

Caption: LC-ESI-MS/MS workflow for iodinated peptide analysis.

Application 3: Reaction Monitoring of this compound-Mediated Transformations

The high sensitivity and speed of ESI-MS make it an excellent technique for real-time monitoring of organic reactions. This can be applied to reactions involving iodanes, such as oxidations using iodosylbenzene or cross-coupling reactions with diaryliodonium salts, to track the consumption of reactants and the formation of products and intermediates.

Experimental Protocol: Real-Time Reaction Monitoring
  • Reaction Setup:

    • The reaction is set up in a standard reaction vessel with continuous stirring.

    • A small sample is periodically withdrawn from the reaction mixture.

  • Sample Preparation for ESI-MS:

    • The withdrawn sample is immediately quenched (if necessary) and diluted in a solvent compatible with ESI-MS (e.g., acetonitrile/water).

    • The dilution factor should be high enough to avoid saturating the detector and to minimize matrix effects.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A mass spectrometer with a direct infusion inlet is suitable for this application.

    • Ionization Mode: Positive or negative ion mode, depending on the analytes of interest.

    • Infusion Flow Rate: 5-10 µL/min.

    • Instrument parameters (voltages, temperatures) should be optimized for the specific reactants and products.

Data Presentation: Monitoring Reactant and Product Ions

The progress of the reaction can be followed by plotting the ion intensities of the reactants and products over time.

Time (min)Reactant Ion Intensity (arbitrary units)Product Ion Intensity (arbitrary units)
01.0 x 10⁶0
55.0 x 10⁵4.5 x 10⁵
101.0 x 10⁵8.0 x 10⁵
15< 1.0 x 10⁴8.5 x 10⁵

Visualization: Logical Flow of Reaction Monitoring

reaction_monitoring reaction Ongoing Chemical Reaction involving this compound sampling Periodic Sampling reaction->sampling dilution Quenching and Dilution sampling->dilution infusion Direct Infusion into ESI Source dilution->infusion ms_analysis Mass Spectrometric Analysis (Acquire spectra over time) infusion->ms_analysis data_processing Data Processing (Plot ion intensities vs. time) ms_analysis->data_processing

Caption: Workflow for real-time reaction monitoring using ESI-MS.

Application 4: Impurity Profiling of this compound Reagents

The purity of this compound reagents is critical for their successful application in synthesis. HPLC coupled with ESI-MS is a powerful method for the identification and quantification of impurities in these reagents.

Experimental Protocol: HPLC-ESI-MS for Impurity Profiling
  • Sample Preparation:

    • Prepare a solution of the this compound reagent in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • The concentration should be optimized to allow for the detection of low-level impurities without saturating the detector with the main component.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector and a C18 or other suitable column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate.

    • Mass Spectrometer: A high-resolution mass spectrometer is beneficial for accurate mass determination of impurities, aiding in their identification.

    • ESI parameters should be optimized for the main component and potential impurities.

Data Presentation: Impurity Table

The results of the impurity profiling can be summarized in a table.

Retention Time (min)[M+H]⁺ (m/z)Proposed FormulaPossible Identity
5.2204.9560C₆H₅IIodobenzene (starting material)
8.1467.0123C₁₈H₁₄O₂IMain Product (Diaryliodonium Salt)
9.5483.0072C₁₈H₁₄O₃IOxidized Impurity

Visualization: Impurity Profiling Workflow

impurity_profiling sample This compound Reagent Sample hplc HPLC Separation (UV Detection) sample->hplc esi_ms ESI-MS Detection (Accurate Mass Measurement) hplc->esi_ms msms MS/MS for Structural Elucidation (on impurity peaks) esi_ms->msms analysis Data Analysis and Impurity Identification msms->analysis

Caption: Workflow for impurity profiling of this compound reagents by HPLC-ESI-MS.

Conclusion

ESI-MS is an indispensable tool for researchers and scientists working with this compound compounds. The protocols and application notes provided here offer a starting point for the successful analysis of these important reagents. Proper optimization of sample preparation and instrument parameters will ensure high-quality, reproducible data for a wide range of applications in organic synthesis, chemical biology, and drug development.

References

Application Notes and Protocols for the Use of Iodine Compounds in Anaerobic Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Iodane" is not a standard chemical nomenclature. These application notes and protocols are based on the established scientific literature for "iodine" and its relevant compounds (e.g., molecular iodine (I₂), iodide (I⁻), iodate (IO₃⁻), and povidone-iodine) for use in anaerobic experimental settings.

Application Notes

Chemical Properties and Stability in Anaerobic Environments

Iodine can exist in several oxidation states, with its stability and speciation being highly dependent on the pH and redox potential of the environment.[1] Under normal environmental conditions, the most relevant oxidation states are -1 (iodide), 0 (molecular iodine), and +5 (iodate).[1]

  • Molecular Iodine (I₂): This is the primary antimicrobial form of iodine.[2] It is sparingly soluble in water, but its solubility increases in the presence of iodide ions, forming tri-iodide (I₃⁻).[2][3] The stability of aqueous iodine solutions is influenced by pH, with activity diminishing with increased alkalinity.[2] In anaerobic conditions, the absence of oxygen does not inherently prevent the antimicrobial action of externally introduced molecular iodine.

  • Iodide (I⁻): This is the reduced form of iodine. In strictly anaerobic and reducing environments, iodide is the more stable species. Certain microorganisms can utilize iodate as a terminal electron acceptor in anaerobic respiration, reducing it to iodide.[4]

  • Iodate (IO₃⁻): This is a more oxidized form of iodine. In aerobic environments, iodate species may be partially sorbed to sediments.[4] However, under anaerobic conditions, especially in the presence of specific microbial communities, iodate can be reduced to iodide.[4] This process has been observed in both marine sediments and estuarine bacteria.[4]

  • Povidone-Iodine (PVP-I): This is a complex of iodine with a polymer carrier, which acts as a reservoir for the slow release of free molecular iodine.[5][6] This property makes it an effective antiseptic with a broad spectrum of activity.[2][5] Its mechanism of action is based on the release of free iodine, which then exerts its antimicrobial effects.[6]

Antimicrobial Mechanism of Action

The antimicrobial activity of iodine is potent and broad-spectrum, effective against bacteria (including antibiotic-resistant strains), fungi, protozoa, and viruses.[2][5] The primary active agent is free molecular iodine (I₂).[2] Its mechanism is multi-targeted and includes:

  • Oxidation of Key Biomolecules: Iodine penetrates microbial cell walls and oxidizes proteins, nucleotides, and fatty acids, leading to cell death.[5]

  • Protein Denaturation: It reacts with amino acids such as tyrosine and histidine in microbial proteins, altering their structure and inactivating critical enzymes.[6]

  • Disruption of Cell Membranes: Iodine can disrupt the lipid bilayer of the cell membrane, causing leakage of cellular contents and cell lysis.[6]

  • Interference with Nucleic Acids: It can interact with DNA and RNA, potentially causing mutations or chain breaks that inhibit replication.[6]

Due to this multi-pronged mechanism, the development of microbial resistance to iodine is rare.[7] It is important to note that anaerobes have been shown to be more sensitive to iodine than aerobes under certain conditions.[8]

Applications in Anaerobic Research
  • Antiseptic/Disinfectant: Povidone-iodine and other iodine solutions can be used to sterilize surfaces and equipment for anaerobic experiments.

  • Investigational Antimicrobial Agent: The efficacy of iodine-based compounds against anaerobic pathogens or in mixed anaerobic microbial communities can be a subject of study.

  • Electron Acceptor Studies: Iodate can be used as a terminal electron acceptor in studies of anaerobic respiration in specific microorganisms.[4]

  • Tracer Studies: Radioisotopes of iodine, such as ¹²⁵I and ¹²⁹I, can be used as tracers to study microbial association and mobility in anaerobic environments, although some studies suggest that the association of iodine with anaerobic microorganisms is limited.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on iodine compounds in various, including anaerobic, contexts.

Table 1: Antimicrobial Efficacy of Povidone-Iodine (PVP-I)

MicroorganismPVP-I ConcentrationExposure TimeOutcomeReference
Methicillin-sensitive S. aureus (MSSA)10% solution15 - 60 secondsBactericidal activity[5]
Methicillin-resistant S. aureus (MRSA)10% solution15 - 60 secondsBactericidal activity[5]

Table 2: Microbial Association with Iodine under Anaerobic Conditions

Anaerobic Microorganism StrainsAssociation Efficiency (%)Specific Uptake (µg/g dry weight)ConditionsReference
16 diverse strains (nitrate-reducing, iron-reducing, sulfate-reducing, methanogens)1.0% - 6.3% (for about half the strains)Not specifiedAnaerobic culture with ¹²⁵I tracer[9]
Microbial communities from subsurface formation waterNot specified0.71 - 2.0Anaerobic incubation with ¹²⁵I tracer[9]

Experimental Protocols

Protocol for Preparation and Handling of Iodine Solutions for Anaerobic Use
  • Stock Solution Preparation:

    • To prepare a stock solution of molecular iodine (e.g., 0.05 M), dissolve 1.27 g of I₂ and 4 g of potassium iodide (KI) in 100 mL of deionized water. The KI is used to increase the solubility of I₂ through the formation of triiodide (I₃⁻).

    • For povidone-iodine, commercially available solutions (e.g., 10%) can be used directly or diluted as required.

  • Anaerobic Dilution:

    • Prepare all dilution media (e.g., anaerobic broth, buffer) inside an anaerobic chamber or by using standard anaerobic techniques (e.g., sparging with N₂/CO₂ gas mixture).

    • Use sterile, anaerobic syringes and needles to transfer the iodine stock solution into the anaerobic dilution media to the desired final concentration.

  • Handling and Storage:

    • Store iodine stock solutions in amber, tightly sealed bottles to protect from light.

    • Prepare fresh dilutions for each experiment, as the stability of dilute iodine solutions can be variable.[2]

    • Perform all subsequent experimental manipulations involving the iodine solution under strict anaerobic conditions to prevent the introduction of oxygen.

Protocol for Assessing Antimicrobial Efficacy of Iodine under Anaerobic Conditions
  • Microbial Culture:

    • Grow the target anaerobic microorganism(s) in a suitable anaerobic broth medium to the desired growth phase (e.g., mid-logarithmic).

  • Experimental Setup:

    • In an anaerobic chamber, dispense the anaerobic culture into sterile tubes or a microtiter plate.

    • Add the anaerobically prepared iodine solution to the cultures at various final concentrations. Include a control group with no iodine.

  • Incubation:

    • Incubate the tubes or plate under appropriate anaerobic conditions (e.g., in an anaerobic jar or chamber) and at the optimal temperature for the microorganism.

  • Assessment of Viability:

    • After a predetermined exposure time, assess microbial viability using methods such as:

      • Colony Forming Unit (CFU) counting: Serially dilute the cultures in anaerobic diluent and plate on appropriate agar media. Incubate anaerobically and count the resulting colonies.

      • Optical Density (OD): Measure the OD at a suitable wavelength (e.g., 600 nm) over time to assess growth inhibition.

      • Metabolic assays: Use viability indicators appropriate for anaerobic conditions.

  • Data Analysis:

    • Calculate the percentage of killing or inhibition for each iodine concentration compared to the control. Determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC).

Protocol for Studying Microbial Iodate Reduction
  • Culture Medium Preparation:

    • Prepare an anaerobic growth medium suitable for the microorganism of interest. The medium should contain an electron donor (e.g., glucose, lactate) and all necessary nutrients.

    • Prepare two versions of the medium: one without any added terminal electron acceptor and one supplemented with a known concentration of potassium iodate (KIO₃).

  • Inoculation and Incubation:

    • In an anaerobic environment, inoculate both media with the microbial culture.

    • Incubate the cultures under strict anaerobic conditions at the optimal temperature.

  • Sampling:

    • At regular time intervals, aseptically and anaerobically withdraw samples from each culture.

  • Analysis of Iodine Species:

    • Separate the microbial cells from the supernatant by centrifugation.

    • Analyze the concentration of iodate (IO₃⁻) and iodide (I⁻) in the supernatant using analytical techniques such as ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Interpretation:

    • Plot the concentrations of iodate and iodide over time. A decrease in iodate concentration accompanied by an increase in iodide concentration in the inoculated medium (compared to an uninoculated control) indicates microbial iodate reduction.

Visualizations

Signaling Pathways and Mechanisms

cluster_microbe Microorganism Proteins Proteins CellDeath Cell Death Proteins->CellDeath Lipids Fatty Acids (Cell Membrane) Lipids->CellDeath NucleicAcids Nucleic Acids (DNA, RNA) NucleicAcids->CellDeath Iodine Free Molecular Iodine (I₂) Iodine->Proteins Oxidation & Denaturation Iodine->Lipids Disruption Iodine->NucleicAcids Damage

Caption: General antimicrobial mechanism of molecular iodine.

Experimental Workflows

A Prepare Anaerobic Culture Medium B Grow Anaerobic Microorganism A->B D Add Iodine Solution to Culture (Experimental Group) B->D E Add Sterile Medium to Culture (Control Group) B->E C Prepare Iodine Solution Under Anaerobic Conditions C->D F Incubate Under Anaerobic Conditions D->F E->F G Assess Microbial Viability (e.g., CFU, OD) F->G H Analyze and Compare Results G->H

Caption: Workflow for assessing iodine's effect on anaerobes.

Logical Relationships

Iodate Iodate (IO₃⁻) (Oxidized) Iodide Iodide (I⁻) (Reduced) Iodate->Iodide Reduction Microbes Anaerobic Microorganisms (e.g., Denitromonas sp.) Microbes->Iodide Electrons Electrons from Electron Donor Electrons->Microbes Provides energy

Caption: Microbial reduction of iodate under anaerobic conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iodane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of iodane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iodination reaction has a low yield or is not proceeding. What are the common causes and how can I resolve this?

A1: Low or no product formation can stem from several factors. Below are common causes and their respective solutions:

  • Inactive Iodinating Reagent: Reagents like N-Iodosuccinimide (NIS) can decompose if not stored correctly, particularly when exposed to light and moisture.[1][2]

    • Solution: Always use a fresh batch or a properly stored iodinating agent.[1][2]

  • Insufficient Reaction Temperature: Some iodination reactions require heating to proceed at an adequate rate.[1]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.[1] For instance, radical-based methods may require temperatures around 130°C.[1]

  • Inappropriate Solvent: The solvent's polarity and reactivity can significantly influence the reaction's success.[1] Chlorinated solvents have been traditionally used but should be avoided when possible due to environmental concerns.[3]

    • Solution: Experiment with different solvents. While aprotic solvents are common, some modern methods have shown improved yields in water.[1][3]

  • Deactivated Substrate: The electronic properties of your starting material may render it unreactive towards milder iodinating agents.

    • Solution: Consider using a more potent iodinating agent, such as Iodine Monochloride (ICl), or explore an alternative synthetic pathway.[1]

  • Unfavorable Equilibrium: Electrophilic iodination can be a reversible process.[4][5]

    • Solution: The use of an oxidizing agent, such as nitric acid or hydrogen peroxide, can help to drive the reaction forward by oxidizing iodide to the electrophilic iodonium ion.[4][6]

Q2: I am observing the formation of di-iodinated byproducts. How can I improve the selectivity for the mono-iodinated product?

A2: The formation of di-iodinated products is a common issue when the mono-iodinated product remains reactive. To minimize this side reaction, consider the following strategies:

  • Control Stoichiometry: An excess of the iodinating agent is a frequent cause of over-iodination.

    • Solution: Carefully control the stoichiometry, starting with a 1.0 to 1.1 equivalent of the iodinating agent relative to the substrate.[1][2]

  • Slow Addition of Reagent: A high concentration of the iodinating agent can increase the rate of the second iodination.

    • Solution: Add the iodinating agent slowly or portion-wise to the reaction mixture. This helps to maintain a low concentration of the reagent, thus favoring mono-iodination.[1][2]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the formation of di-iodinated byproducts.

    • Solution: Monitor the reaction progress closely using methods like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2] Lowering the reaction temperature can also help improve selectivity.[1]

Q3: My reaction is suffering from poor regioselectivity. How can I control which position on my molecule is iodinated?

A3: Poor regioselectivity often arises from similar reactivity at different positions on the substrate. The following factors can influence the site of iodination:

  • Steric Hindrance: Bulky groups on the substrate can block certain positions, directing the incoming iodine to less hindered sites.

    • Solution: It may be possible to modify the substrate by introducing steric bulk or blocking groups to direct the iodination to the desired position.[1]

  • Electronic Effects: The electronic nature of the substituents on an aromatic ring will direct the electrophilic iodine. Electron-donating groups typically activate the ortho and para positions.

  • Reaction Mechanism: The choice of iodination method can influence regioselectivity.

    • Solution: Consider that radical-based iodination may favor one position, while electrophilic iodination may favor another, depending on the specific substitution pattern of your substrate.[1]

  • pH of the Reaction Mixture: The pH can be a critical factor in controlling the outcome of the reaction. For example, in some oxidative iodination reactions, a pH of 7-8 is optimal for high yields.[7]

Q4: I am having difficulty purifying my iodinated product. What are some effective purification strategies?

A4: Purification can be challenging due to the presence of unreacted starting materials, byproducts from the iodinating agent, and potential side products.

  • Removal of Reagent Byproducts: If you are using N-Iodosuccinimide (NIS), a major byproduct is succinimide.

    • Solution: Succinimide has some solubility in water and can often be removed by washing the crude product with water.[2]

  • Recrystallization: This is often a highly effective method for purifying solid products.

    • Solution: Experiment with various solvent systems to find one that provides good separation. Mixtures such as ethanol/water or methanol/water are often good starting points.[2]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique.

  • Quenching: After the reaction is complete, pouring the reaction mixture into ice water can help to precipitate the crude product.[2]

Data Presentation: Impact of Reaction Conditions on Yield

The selection of the iodinating agent and reaction conditions can significantly impact the product yield. The table below provides a summary of typical yields for the iodination of an aromatic compound under various conditions. Actual results may vary depending on the specific substrate.

Iodinating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Iodosuccinimide (NIS)DMF25 - 502 - 680 - 90
Iodine / Silver NitrateAcetonitrile254 - 875 - 85
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Acetonitrile251 - 385 - 95
Iodine / Hydrogen PeroxideAcetic Acid603 - 570 - 80

Data adapted from a troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.[2]

Experimental Protocols

Protocol: Iodination of an Activated Aromatic Compound using N-Iodosuccinimide (NIS)

This protocol provides a general guideline for the iodination of an electron-rich aromatic compound. Optimization may be required for different substrates.

Materials:

  • Activated aromatic substrate (1 equivalent)

  • N-Iodosuccinimide (NIS) (1.05 equivalents)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice water bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of the aromatic substrate in a suitable volume of DMF.[2]

  • Addition of NIS: While stirring the solution at room temperature, add 1.05 equivalents of NIS in portions.[2]

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[2]

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.[2]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove DMF and succinimide.

  • Drying: Dry the crude product under vacuum.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.[2]

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield in Iodination reagent Check Iodinating Reagent (Freshness, Storage) start->reagent conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions substrate Assess Substrate Reactivity start->substrate new_reagent Use Fresh/New Reagent reagent->new_reagent optimize_cond Optimize Temperature & Time conditions->optimize_cond change_solvent Screen Different Solvents conditions->change_solvent stronger_reagent Use a More Potent Iodinating Agent substrate->stronger_reagent oxidant Add an Oxidizing Agent substrate->oxidant success Improved Yield new_reagent->success optimize_cond->success change_solvent->success stronger_reagent->success oxidant->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G start Choose Iodination Strategy substrate_check Is the substrate electron-rich? start->substrate_check leaving_group_check Does the substrate have a good leaving group (e.g., Br, OTf)? substrate_check->leaving_group_check No electrophilic Electrophilic Iodination (e.g., I₂, NIS, ICl) substrate_check->electrophilic Yes nucleophilic Nucleophilic Iodination (e.g., NaI, KI) leaving_group_check->nucleophilic No halogen_exchange Halogen Exchange (Finkelstein Reaction) leaving_group_check->halogen_exchange Yes other Consider other methods (e.g., Sandmeyer, Hypervalent Iodine) nucleophilic->other

Caption: Decision tree for selecting an appropriate iodination method.

G cluster_reagents Reactants cluster_mechanism Mechanism cluster_products Products ArH Aromatic Substrate (Ar-H) Sigma_complex Formation of σ-complex [Ar(H)I]⁺ ArH->Sigma_complex Electrophilic Attack I2 Iodine (I₂) I_plus Generation of Electrophile (I⁺) I2->I_plus Oxidation Oxidant Oxidizing Agent Oxidant->I_plus I_plus->Sigma_complex Deprotonation Deprotonation Sigma_complex->Deprotonation ArI Iodinated Product (Ar-I) Deprotonation->ArI H_plus Proton (H⁺) Deprotonation->H_plus

Caption: Simplified mechanism of electrophilic aromatic iodination.

References

Technical Support Center: Stabilizing Iodane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of iodanes (hypervalent iodine compounds). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of these reagents in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general storage conditions for iodane reagents?

A1: To ensure long-term stability, this compound reagents should be stored in a cool, dry, and dark environment. It is recommended to store them in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation from moisture and air.[1] Many common iodanes, such as Dess-Martin periodinane (DMP), are best stored at refrigerated temperatures (0-6 °C) or in a freezer (-20 °C).[2] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.

Q2: My this compound reagent has changed color. Is it still usable?

A2: A color change, often to yellow or brown, can be an indication of decomposition. This is particularly common for iodo-compounds exposed to light and air, which can lead to the formation of elemental iodine. The usability of the reagent depends on the extent of decomposition and the sensitivity of your reaction. For less sensitive applications, a slightly discolored reagent might still be effective. However, for high-precision experiments, it is advisable to use a fresh or purified batch. Purity can be assessed using techniques like NMR or titration.

Q3: Are there any safety concerns associated with the long-term storage of iodanes?

A3: Yes, some hypervalent iodine compounds, like Dess-Martin periodinane (DMP) and its precursor 2-Iodoxybenzoic acid (IBX), can be explosive when subjected to heat or shock.[1] It is crucial to avoid storing these reagents at elevated temperatures.[3] Always handle these compounds with care, avoiding friction or grinding, and store them away from combustible materials.[3]

Q4: Can I store this compound reagents in solution?

A4: Storing iodanes in solution is generally not recommended for long-term stability, as the solvent can promote decomposition. If you need to prepare a stock solution, it is best to do so fresh before use. If short-term storage in solution is necessary, use a dry, inert solvent and store it at a low temperature, protected from light.

Q5: I've noticed that an older batch of Dess-Martin periodinane seems to work better than a brand new one. Why could this be?

A5: This is a known phenomenon. Partially hydrolyzed or impure DMP can sometimes be a more effective oxidant.[1] It is believed that the presence of water can accelerate the oxidation reaction.[4] While this may be advantageous in some cases, it also indicates a change in the reagent's composition and could lead to a lack of reproducibility. For consistent results, it is best to use a well-characterized, pure reagent and, if necessary, introduce additives like water in a controlled manner.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound reagents.

Issue 1: Reduced Reactivity or Low Yield in an this compound-Mediated Reaction

  • Potential Cause 1: Reagent Decomposition. The this compound may have degraded during storage due to exposure to light, heat, or moisture.

    • Troubleshooting Steps:

      • Assess Purity: Check the purity of the this compound using ¹H NMR spectroscopy. The appearance of new signals or changes in the aromatic region can indicate degradation.[5]

      • Use a Fresh Batch: Repeat the reaction with a fresh, unopened bottle of the reagent.

      • Optimize Storage: Ensure that your long-term storage conditions are optimal (cool, dark, dry, inert atmosphere).

  • Potential Cause 2: Inadequate Reaction Conditions. The reaction may not be optimized for the specific substrate or batch of reagent.

    • Troubleshooting Steps:

      • Increase Reagent Stoichiometry: If decomposition is suspected, a slight increase in the equivalents of the this compound may compensate for reduced purity.

      • Check Solvent Purity: Ensure that the solvent is anhydrous, as moisture can deactivate the this compound reagent.

      • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction closely. Some reactions may require longer reaction times or gentle heating, but be cautious of the thermal sensitivity of the this compound.

Issue 2: Inconsistent Results Between Different Batches of the Same this compound Reagent

  • Potential Cause: Variation in Purity and Composition. As mentioned in the FAQs, the purity of iodanes can vary between batches, and this can affect their reactivity.

    • Troubleshooting Steps:

      • Standardize Reagent Purity: Before use, assess the purity of each new batch via a standardized analytical method (e.g., quantitative NMR or titration).

      • Document Batch Information: Keep a detailed record of the batch number, supplier, and date of receipt for each reagent used in your experiments.

      • Consider Controlled Additives: If a certain level of "activation" is desired (as with DMP and water), consider adding a controlled amount of the additive to the pure reagent for more reproducible results.

Data Presentation

This compound ClassExamplesKnown SensitivitiesRecommended Storage ConditionsShelf Life (General)
λ⁵-Iodanes (Periodinanes) Dess-Martin periodinane (DMP), 2-Iodoxybenzoic acid (IBX)Heat, shock, moisture, light[1][6]-20°C to 6°C, in a dark, dry place, under inert gas.[2]Generally long when stored properly, but can be variable.[4]
λ³-Iodanes (Iodinanes) (Diacetoxyiodo)benzene (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA)Moisture, heatRefrigerate (2-8°C), in a dark, dry place.Good, but sensitive to hydrolysis.
Diaryliodonium Salts Diphenyliodonium triflate, Mesityl(phenyl)iodonium triflateLight, moisture, strong bases[1]Refrigerate or freeze (-20°C), in an amber vial, under inert gas.[1]Can be stable for extended periods when stored correctly.[7]

Experimental Protocols

Protocol for Assessing the Stability of an this compound Reagent

This protocol outlines a general method for conducting a long-term or accelerated stability study of an this compound reagent using ¹H NMR spectroscopy for purity assessment.

1. Materials and Equipment:

  • This compound reagent to be tested

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • Anhydrous NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

  • Inert atmosphere glovebox or Schlenk line

  • Temperature- and humidity-controlled storage chambers

2. Sample Preparation (Time 0):

  • Under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound reagent into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of anhydrous NMR solvent.

  • Transfer the solution to an NMR tube and seal it.

3. Data Acquisition (¹H NMR):

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

  • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

4. Storage Conditions:

  • Prepare multiple identical samples as described in step 2.

  • Store the samples under various conditions:

    • Long-Term: 25°C/60% RH (Relative Humidity), 5°C.

    • Accelerated: 40°C/75% RH.

  • Store control samples at -20°C in the dark.

5. Time Points:

  • For long-term studies, analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • For accelerated studies, analyze samples at 0, 1, 3, and 6 months.

6. Data Analysis:

  • At each time point, acquire a ¹H NMR spectrum as described in step 3.

  • Calculate the purity of the this compound reagent relative to the internal standard using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

  • Plot the purity (%) versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

Troubleshooting_Iodane_Stability Troubleshooting this compound Instability start Problem: Low yield or inconsistent results in reaction check_reagent Check this compound Reagent Appearance start->check_reagent discolored Discolored (Yellow/Brown)? check_reagent->discolored Visually inspect purity_analysis Perform Purity Analysis (e.g., qNMR, Titration) discolored->purity_analysis Yes check_conditions Review Reaction Conditions discolored->check_conditions No (Looks OK) purity_ok Purity >95%? purity_analysis->purity_ok consider_purification Consider purification or use a fresh batch purity_ok->consider_purification No purity_ok->check_conditions Yes use_fresh Use a fresh batch of reagent and review storage conditions problem_solved Problem Resolved use_fresh->problem_solved consider_purification->use_fresh solvent_dry Is the solvent anhydrous? check_conditions->solvent_dry dry_solvent Use freshly dried solvent solvent_dry->dry_solvent No temp_time Are temperature and reaction time optimized? solvent_dry->temp_time Yes dry_solvent->temp_time reoptimize Re-optimize reaction parameters temp_time->reoptimize reoptimize->problem_solved

Caption: Troubleshooting decision tree for this compound instability issues.

Iodane_Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis and Storage cluster_data Data Processing prep_start Start: New batch of this compound weigh Accurately weigh this compound and Internal Standard prep_start->weigh dissolve Dissolve in anhydrous NMR solvent weigh->dissolve transfer Transfer to sealed NMR tubes dissolve->transfer time_zero Time-Zero Analysis (qNMR) transfer->time_zero storage Store samples under different conditions (Accelerated, Long-term, Control) time_zero->storage time_points Analyze at predefined time points storage->time_points calc_purity Calculate Purity (%) vs. Internal Standard time_points->calc_purity plot_data Plot Purity vs. Time calc_purity->plot_data det_shelf_life Determine Degradation Rate and estimate Shelf-Life plot_data->det_shelf_life end End: Stability Report det_shelf_life->end Final Report

Caption: Workflow for assessing the long-term stability of iodanes.

References

Technical Support Center: Troubleshooting Iodane-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered in iodane-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Background Signal

Q1: I am observing an unusually high background signal in my this compound-based assay. What are the potential causes and how can I resolve this?

A1: High background can obscure your results and is a common issue stemming from several sources. Here is a step-by-step guide to troubleshoot and mitigate high background signals.

Troubleshooting Steps:

  • Reagent Quality and Stability: Hypervalent iodine reagents can degrade over time, especially if not stored correctly.[1] Degradation products can sometimes lead to non-specific reactions and increased background.

    • Action: Use fresh reagents whenever possible. If you suspect reagent degradation, test its activity using a reliable positive control. Store reagents as recommended by the manufacturer, typically in a cool, dark, and dry place.[2]

  • Non-Specific Binding: The iodonium salt or this compound probe may be binding non-specifically to components in your assay, such as proteins or the microplate surface.

    • Action: Incorporate a blocking step in your protocol. Common blocking agents include Bovine Serum Albumin (BSA) or the use of specialized blocking buffers.[3][4] Additionally, including a mild, non-ionic detergent like Tween-20 in your wash buffers can help reduce non-specific binding.[5]

  • Sub-optimal Reagent Concentration: An excessively high concentration of the this compound reagent can lead to increased non-specific interactions and higher background.

    • Action: Perform a concentration titration of your this compound reagent to find the optimal concentration that provides a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound reagents, contributing to a high background signal.

    • Action: Increase the number and/or duration of your wash steps. Ensure that the wash buffer volume is sufficient to completely cover the well or sample area.[3][4]

  • Contamination: Contamination of buffers or reagents with interfering substances can also elevate background signals.

    • Action: Prepare fresh buffers and solutions using high-purity water and reagents. Filter your buffers if you suspect particulate contamination.

Logical Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Signal Detected check_reagents Assess Reagent Quality (Freshness, Storage) start->check_reagents optimize_concentration Titrate this compound Reagent Concentration check_reagents->optimize_concentration Reagents are fresh resolution Background Signal Reduced check_reagents->resolution Replaced old reagents improve_washing Enhance Washing Steps (Volume, Repetitions) optimize_concentration->improve_washing add_blocking Incorporate Blocking Step (e.g., BSA) improve_washing->add_blocking check_contamination Verify Buffer and Reagent Purity add_blocking->check_contamination check_contamination->resolution All steps optimized

Caption: A flowchart for troubleshooting high background signals.

2. Low or No Signal

Q2: My this compound-based assay is producing a very low signal or no signal at all. What should I investigate?

A2: A weak or absent signal can be equally frustrating. The following points outline potential causes and their solutions.

Troubleshooting Steps:

  • Reagent Inactivity: The hypervalent iodine reagent may have lost its reactivity due to improper storage or prolonged time in solution.[1]

    • Action: Always use freshly prepared solutions of your this compound reagent. Test the activity of a new batch of reagent with a known positive control.

  • Incorrect Reagent Concentration: The concentration of the this compound reagent may be too low to generate a detectable signal.

    • Action: Titrate the concentration of the this compound reagent to determine the optimal working concentration for your specific assay.

  • Sub-optimal Reaction Conditions: The pH, temperature, or incubation time of your assay may not be optimal for the reaction.

    • Action: Review the literature for similar assays to ensure your reaction conditions are appropriate. You may need to perform an optimization matrix, varying one parameter at a time (e.g., pH, temperature) to find the ideal conditions.

  • Presence of Inhibitors: Components in your sample or buffer could be inhibiting the reaction.

    • Action: Analyze your sample matrix for potential inhibitors. If possible, perform a buffer exchange or sample clean-up step to remove interfering substances.

  • Issues with Detection System: If using a fluorescence-based assay, ensure your instrument settings (e.g., excitation/emission wavelengths, gain) are correctly configured for the fluorophore in use.

Logical Troubleshooting Workflow for Low Signal

low_signal_troubleshooting start Low or No Signal check_reagent_activity Verify Reagent Activity (Use fresh stock, positive control) start->check_reagent_activity optimize_concentration Optimize Reagent Concentrations check_reagent_activity->optimize_concentration Reagent is active resolution Signal Restored check_reagent_activity->resolution Replaced inactive reagent check_conditions Review Reaction Conditions (pH, Temp, Incubation Time) optimize_concentration->check_conditions investigate_inhibitors Assess for Potential Inhibitors in Sample/Buffer check_conditions->investigate_inhibitors verify_detection Confirm Detection Instrument Settings investigate_inhibitors->verify_detection verify_detection->resolution All parameters optimized

Caption: A flowchart for troubleshooting low or no signal in your assay.

3. High Assay Variability (Poor Reproducibility)

Q3: I am experiencing significant variability between replicate wells (intra-assay) and between different experiments (inter-assay). How can I improve the consistency of my results?

A3: High variability can undermine the reliability of your data. Addressing the following factors can help improve reproducibility.

Troubleshooting Steps:

  • Inconsistent Reagent Preparation: Variations in the preparation of stock solutions and working solutions can lead to significant variability.

    • Action: Prepare larger batches of reagents to be used across multiple experiments to reduce inter-assay variability. Ensure thorough mixing of all solutions before use.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of intra-assay variability.

    • Action: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques (e.g., consistent speed, tip immersion depth). For viscous solutions, consider using reverse pipetting.

  • Fluctuations in Environmental Conditions: Variations in temperature and incubation times can affect reaction rates and lead to inconsistent results.

    • Action: Use a temperature-controlled incubator and a precise timer for all incubation steps. Ensure that all plates or samples are incubated for the exact same duration.

  • Reagent Stability Over Time: The stability of hypervalent iodine reagents in solution can be limited.[2]

    • Action: Prepare fresh working solutions of unstable reagents for each experiment. If using stock solutions, minimize freeze-thaw cycles.

  • Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different evaporation rates, leading to variability.

    • Action: To mitigate edge effects, avoid using the outer wells of the plate for samples. Instead, fill these wells with buffer or media.

Quantitative Data Summary

The following tables provide examples of how different parameters can affect the outcome of this compound-based reactions, summarized from various studies.

Table 1: Effect of Solvent on Iodonium Ylide Reaction Yield

EntrySolventYield (%)
1Dichloromethane (DCM)75
2Acetonitrile (MeCN)85
3Toluene60
4Tetrahydrofuran (THF)55

This table illustrates the impact of solvent choice on the yield of a representative reaction involving an iodonium ylide. Acetonitrile provided the highest yield in this example.

Table 2: Influence of Reaction Time on Product Formation

EntryTime (hours)Conversion (%)
1130
2475
3892
41295

This table demonstrates how reaction time can influence the conversion of starting material to product in a typical this compound-based assay.

Experimental Protocols

Protocol 1: General Procedure for a Diaryliodonium Salt-Mediated Arylation Reaction

This protocol provides a general workflow for a transition-metal-free arylation of a nucleophile using a diaryliodonium salt.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the diaryliodonium salt in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of the nucleophile in the same solvent.

    • Prepare the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, the nucleophile solution, and the diaryliodonium salt solution.

    • The final concentrations of the reactants should be optimized for your specific assay.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specific period (e.g., 1-4 hours). Protect from light if any of the reagents are light-sensitive.

  • Quenching (Optional):

    • If necessary, stop the reaction by adding a quenching agent.

  • Detection:

    • Analyze the reaction mixture using an appropriate detection method, such as HPLC, mass spectrometry, or a fluorescence plate reader, depending on the nature of the product.

Experimental Workflow for an this compound-Based Assay

experimental_workflow reagent_prep 1. Reagent Preparation (this compound, Substrate, Buffers) reaction_setup 2. Reaction Setup (Combine Reagents) reagent_prep->reaction_setup incubation 3. Incubation (Controlled Temp & Time) reaction_setup->incubation quenching 4. Quenching (Stop Reaction) incubation->quenching detection 5. Detection (e.g., HPLC, Fluorescence) quenching->detection data_analysis 6. Data Analysis detection->data_analysis

Caption: A generalized experimental workflow for an this compound-based assay.

Protocol 2: Assessing the Stability of a Hypervalent Iodine Reagent

This protocol outlines a method to evaluate the stability of a hypervalent iodine reagent in a specific solvent or buffer over time.

  • Solution Preparation:

    • Prepare a solution of the hypervalent iodine reagent at a known concentration in the solvent or buffer of interest.

  • Time-Course Incubation:

    • Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Sampling at Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Activity Assay:

    • Immediately use the collected sample in a standardized activity assay with a reliable substrate and a fixed reaction time. This could be a simple colorimetric or fluorometric assay where the hypervalent iodine reagent is the limiting factor.

  • Quantification:

    • Quantify the product formation at each time point.

  • Data Analysis:

    • Plot the product formation (or remaining activity) as a function of time. This will provide a stability profile of the reagent under the tested conditions. The rate of activity loss can be calculated to determine the reagent's half-life in that specific medium.

References

Technical Support Center: Optimizing Iodane Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Iodane" is not a recognized chemical compound in standard biological or chemical databases. This guide uses "this compound" as a placeholder for a novel or user-specific test compound. The principles, protocols, and troubleshooting steps provided are general and should be adapted to the specific characteristics of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial concentration range for testing this compound?

A1: For a compound with unknown potency, it's best to start with a broad concentration range to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, spanning several orders of magnitude, such as from 10 nM to 100 µM.[1] This wide range helps in identifying the concentrations that produce no effect, partial cytotoxic effects, and maximum cytotoxic effects.

Q2: What is the ideal incubation time for this compound treatment?

A2: The optimal incubation time depends on this compound's mechanism of action and the cell line's doubling time. A common starting point is to test several time points, such as 24, 48, and 72 hours.[2][3] Shorter times may be sufficient for acutely toxic compounds, while longer incubations may be necessary for compounds that affect cell proliferation or induce apoptosis over a longer period.

Q3: What essential controls must I include in my cell viability experiment?

A3: To ensure the validity of your results, the following controls are critical:

  • Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound. The final solvent concentration should be the same as in the highest this compound concentration wells and should be non-toxic (typically ≤ 0.5%).[1][2]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay can detect cell death.

  • Cell-Free Control (Blank): Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance or fluorescence.[2][4]

Q4: My results from different viability assays (e.g., MTT vs. Live/Dead stain) are inconsistent. Why?

A4: This is not uncommon and can be informative. Different assays measure different cellular parameters.[1]

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic health.[5][6]

  • Live/Dead Staining: Assesses plasma membrane integrity. A compound could, for example, inhibit metabolic activity without immediately compromising membrane integrity, leading to a discrepancy between assay results. Using multiple assays based on different principles provides a more complete picture of the compound's cytotoxic mechanism.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Uneven Cell Seeding: The cell suspension was not homogenous.[2][3]2. Inaccurate Pipetting: Errors during serial dilutions or reagent addition.3. Edge Effect: Wells on the perimeter of the plate are prone to evaporation.1. Ensure a single-cell suspension before plating. Gently mix the cell suspension between pipetting each row.2. Use calibrated pipettes and proper technique.3. Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.[7]
All cells died, even at the lowest this compound concentration. 1. High Compound Potency: this compound is highly toxic to your cell line.2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.1. Test a much lower range of this compound concentrations (e.g., picomolar to nanomolar range).2. Perform a vehicle control experiment with a serial dilution of the solvent to determine its toxicity threshold. Ensure the final solvent concentration is non-toxic (e.g., <0.1%).[1]
No cytotoxic effect observed, even at the highest concentration. 1. Compound Insolubility: this compound may be precipitating out of the culture medium.2. Compound Inactivity: this compound may not be cytotoxic to the chosen cell line.3. Short Incubation Time: The treatment duration may be too short to induce a response.1. Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved in the solvent before diluting in medium.2. Test on a different, potentially more sensitive, cell line.3. Increase the incubation time (e.g., to 48 or 72 hours).
MTT assay signal increases at high this compound concentrations. Compound Interference: this compound may be chemically reducing the MTT tetrazolium salt to formazan, independent of cellular activity. This leads to a false positive signal.[2][8]1. Run a cell-free control : Incubate this compound dilutions with the MTT reagent in cell-free medium.2. If a color change occurs, this compound is interfering with the assay. Use an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a direct cell counting method like Trypan Blue exclusion.[8]

Data Presentation

Quantitative data from dose-response experiments should be summarized clearly. The following table provides a template for presenting cell viability data.

Table 1: Effect of this compound on Cell Viability after 48-Hour Treatment

This compound Concentration (µM)Mean % ViabilityStandard Deviation (±)Observations
0 (Vehicle Control)1004.5Normal cell morphology
0.198.25.1No observable change
185.76.2Minor cell rounding
1051.34.8Significant cell death and detachment
5015.93.1Widespread cell lysis
1005.21.9Complete cell death

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][9]

Materials:

  • Cells of interest

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9]

  • Solubilization solution (e.g., 100% DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

Protocol 2: Live/Dead Viability Staining for Microscopy

This protocol uses a two-color fluorescent staining method to distinguish between live and dead cells based on plasma membrane integrity. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Materials:

  • Cells cultured on a suitable imaging plate or coverslip

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (or individual Calcein-AM and EthD-1 dyes)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Fluorescence microscope with appropriate filters (FITC/GFP for green, TRITC/RFP for red)

Procedure:

  • Treat Cells: Culture and treat cells with this compound for the desired time in your imaging vessel.

  • Prepare Staining Solution: Prepare a fresh staining solution by diluting the dyes in DPBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.[10]

  • Staining: Carefully remove the culture medium from the cells and wash once with DPBS. Add enough staining solution to cover the cells (e.g., 100-200 µL for a well in a 96-well plate).[10]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[10][11]

  • Imaging: Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantification: Acquire several images per well. Quantify the number of green (live) and red (dead) cells using image analysis software to determine the percentage of viable cells.

Visualizations

Signaling_Pathway This compound This compound CellStress Cellular Stress (e.g., DNA Damage) This compound->CellStress p53 p53 Activation CellStress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 24, 48, 72h) treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT) incubate2->assay read 6. Measure Signal (e.g., Absorbance) assay->read analyze 7. Analyze Data (% Viability vs. Control) read->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result in Viability Assay q_variability High Variability Between Replicates? start->q_variability sol_variability ACTION: Check Seeding Technique & Pipetting Accuracy q_variability->sol_variability Yes q_effect No Cytotoxic Effect Observed? q_variability->q_effect No end Problem Resolved sol_variability->end sol_no_effect ACTION: Increase Concentration Range & Incubation Time q_effect->sol_no_effect Yes q_all_dead All Cells Died? q_effect->q_all_dead No sol_no_effect->end sol_all_dead ACTION: Decrease Concentration Range & Check Vehicle Toxicity q_all_dead->sol_all_dead Yes q_interference MTT Signal Increased with Dose? q_all_dead->q_interference No sol_all_dead->end sol_interference ACTION: Run Cell-Free Control. Use Alternative Assay (e.g., SRB). q_interference->sol_interference Yes q_interference->end No sol_interference->end

References

Technical Support Center: Preventing Photobleaching in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of photobleaching in fluorescence microscopy, with a particular focus on the use of common antifade reagents.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is caused by the repeated excitation of the fluorophore by the microscope's light source, which can lead to chemical damage, often through the generation of reactive oxygen species (ROS). The result is a gradual fading of the fluorescent signal during imaging.

Q2: What is "Iodane" photobleaching?

A2: The term "this compound" in the context of photobleaching is not standard. It likely refers to the effects of iodide ions (often from potassium iodide, KI) on fluorophores. Iodide can have a dual role: it can act as a quencher of fluorescence, but under certain conditions, it can also function as an antioxidant, helping to reduce photobleaching by mitigating oxidative damage to the fluorophore.[1][2][3][4] For some dyes, an optimal concentration of KI (e.g., approximately 5 mM for Rhodamine Green) can maximize the fluorescence signal by balancing these effects.[1][2]

Q3: How can I minimize photobleaching in my experiments?

A3: There are several strategies to minimize photobleaching:

  • Reduce Exposure Time: Limit the duration of the sample's exposure to the excitation light.

  • Lower Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium to scavenge reactive oxygen species.

  • Choose Photostable Fluorophores: Select dyes that are inherently more resistant to photobleaching.

  • Optimize Imaging Conditions: Use appropriate filters and high-sensitivity detectors to maximize signal detection while minimizing excitation light.

Q4: What are the most common antifade reagents?

A4: Common antifade reagents that can be prepared in the lab include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6] These are typically dissolved in a glycerol-based mounting medium.

Troubleshooting Guides

Q1: My fluorescent signal is fading very quickly, even with an antifade reagent. What should I do?

A1: Rapid photobleaching despite using an antifade reagent can be due to several factors. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Rapid Photobleaching Observed check_reagent Is the antifade reagent freshly prepared and properly stored? start->check_reagent check_light Is the excitation light intensity at the minimum necessary? check_reagent->check_light Yes reagent_issue Prepare fresh antifade reagent. Store in the dark at -20°C. check_reagent->reagent_issue No check_exposure Is the exposure time as short as possible? check_light->check_exposure Yes optimize_light Reduce light intensity using neutral density filters or laser power settings. check_light->optimize_light No check_fluorophore Is the fluorophore known to be photostable? check_exposure->check_fluorophore Yes optimize_exposure Decrease camera exposure time or increase gain. check_exposure->optimize_exposure No change_fluorophore Consider using a more photostable dye (e.g., Alexa Fluor series). check_fluorophore->change_fluorophore No end Problem Resolved check_fluorophore->end Yes reagent_issue->start optimize_light->end optimize_exposure->end change_fluorophore->end

Troubleshooting workflow for rapid photobleaching.

Q2: My homemade PPD-based antifade solution has turned brown. Can I still use it?

A2: No, a brown color indicates that the p-phenylenediamine (PPD) has oxidized. Oxidized PPD is not only less effective as an antifade reagent but can also increase background fluorescence. It is recommended to discard the solution and prepare a fresh batch. To prevent oxidation, store PPD solutions in the dark at -20°C in small aliquots.

Q3: I'm having trouble dissolving n-propyl gallate (NPG) in my mounting medium.

A3: N-propyl gallate has poor solubility in aqueous solutions.[7][8] To improve solubility, first dissolve the NPG in a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the glycerol/buffer mixture.[7][8] Gentle heating can also aid in dissolution, but be cautious as prolonged high heat can degrade the compound.[9]

Q4: I'm observing high background fluorescence after using a homemade antifade reagent.

A4: High background can be caused by several factors:

  • Oxidized PPD: As mentioned, oxidized PPD can be fluorescent.

  • Incorrect pH: The pH of the mounting medium can affect both the fluorophore's brightness and the background. For many fluorophores, a slightly alkaline pH (around 8.0-9.0) is optimal.

  • Autofluorescence of the antifade reagent itself: Some antifade reagents, like PPD, can exhibit autofluorescence, particularly at shorter excitation wavelengths (blue/green).[5]

Data Presentation

The effectiveness of antifade reagents can vary depending on the fluorophore and the specific experimental conditions. Below is a summary of the properties and performance of common homemade antifade reagents.

Antifade ReagentConcentrationAdvantagesDisadvantagesRelative Performance
p-Phenylenediamine (PPD) 0.1% - 1%Highly effective at reducing fading for many fluorophores.Can be toxic, oxidizes quickly (turns brown), may quench some fluorophores, can cause autofluorescence at shorter wavelengths.[5][6]Generally considered one of the most effective antifade agents.[5]
n-Propyl Gallate (NPG) 2% - 4%Less toxic than PPD, effective for a range of fluorophores.[6][10] Reduces fading of rhodamine and fluorescein by a factor of 10.[11]Can be difficult to dissolve, may have anti-apoptotic effects in live-cell imaging.[6][12]Very good antifade properties.[10]
DABCO 1% - 2.5%Less toxic than PPD, easy to handle.Generally less effective than PPD and NPG.[6]Moderately effective.

Experimental Protocols

General Workflow for Preparing Antifade Mounting Medium

ExperimentalWorkflow start Start: Prepare Antifade Mounting Medium dissolve_antifade Dissolve antifade reagent (PPD, NPG, or DABCO) in a small volume of buffer or solvent. start->dissolve_antifade combine Slowly add the dissolved antifade solution to the glycerol/buffer mixture with constant stirring. dissolve_antifade->combine mix_glycerol In a separate container, mix glycerol and buffer (e.g., PBS or Tris). mix_glycerol->combine adjust_ph Adjust the pH of the final solution to the desired level (typically 8.0-9.0). combine->adjust_ph aliquot_store Aliquot the final solution into small, light-protected tubes and store at -20°C. adjust_ph->aliquot_store end Ready for Use aliquot_store->end

General workflow for preparing antifade mounting medium.

Protocol 1: p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD)

  • Phosphate-Buffered Saline (PBS) or Tris buffer

  • Glycerol

  • Sodium bicarbonate buffer (for pH adjustment)

  • Foil

  • 50 mL conical tube

Procedure:

  • In a 50 mL conical tube wrapped in foil (PPD is light-sensitive), dissolve 50 mg of PPD in 5 mL of PBS or Tris buffer.

  • Add 45 mL of glycerol to the tube.

  • Mix thoroughly by vortexing or inverting until the PPD is completely dissolved. This may take some time.

  • Adjust the pH to 8.0-9.0 using a sodium bicarbonate buffer. The correct pH is crucial for PPD's effectiveness.

  • Aliquot the solution into small, light-protected microcentrifuge tubes.

  • Store at -20°C. The solution should be colorless to pale yellow. Discard if it turns brown.

Protocol 2: n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 10X PBS

  • Glycerol

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. For example, dissolve 2 g of NPG in 10 mL of DMSO.

  • In a 50 mL conical tube, combine 5 mL of 10X PBS and 45 mL of glycerol.

  • Place the tube on a stir plate with a stir bar and begin stirring.

  • Slowly, dropwise, add 0.5 mL of the 20% NPG stock solution to the glycerol/PBS mixture while it is stirring.

  • Continue stirring until the solution is homogenous.

  • Aliquot into microcentrifuge tubes and store at -20°C, protected from light.

Protocol 3: DABCO Antifade Mounting Medium

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • 10X PBS

  • 50 mL conical tube

Procedure:

  • To make a 2.5% DABCO solution, weigh out 1.25 g of DABCO.

  • In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.

  • Add the DABCO to the glycerol/PBS mixture.

  • Mix thoroughly by vortexing or rotating until the DABCO is completely dissolved. Gentle warming may be necessary.[13]

  • Adjust the pH to approximately 8.6 if needed.[13]

  • Aliquot and store at -20°C, protected from light.

References

Technical Support Center: Iodane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of iodanes, including hypervalent iodine reagents and other sensitive iodinated compounds.

Frequently Asked questions (FAQs)

Q1: What makes many iodane compounds, particularly hypervalent iodine reagents, inherently unstable?

A1: The instability of hypervalent iodine compounds stems from the nature of the "hypervalent bond". The central iodine atom in λ3-iodanes has 10 electrons in its valence shell, exceeding the stable octet.[1] This arrangement involves a linear three-center, four-electron (3c-4e) bond for the two most electronegative ligands.[1][2] These hypervalent bonds are longer and weaker than normal covalent bonds, making the compounds susceptible to decomposition via reductive elimination, where the iodine(III) center is reduced to a more stable iodine(I) state.[1] Factors like steric strain, weak carbon-iodine bonds, and sensitivity to heat, light, and acid can further promote decomposition.[3][4]

Q2: What are the most common impurities found in crude this compound products?

A2: Common impurities depend on the synthesis route but typically include unreacted starting materials, such as the precursor iodoarene, and inorganic salts.[5] In reactions involving diaryliodonium salts, a stoichiometric amount of an iodoarene is formed as a byproduct, which can complicate purification.[5] For compounds synthesized via oxidation, residual oxidizing agents or their byproducts may also be present.

Q3: What are the best practices for storing purified, sensitive iodanes?

A3: To ensure long-term stability, sensitive iodanes and diaryliodonium salts should be stored with the following precautions:

  • Protect from Light: Store the material in an amber glass vial or a container wrapped in aluminum foil to prevent photodegradation.[4]

  • Control Temperature: Store at reduced temperatures, typically in a refrigerator or freezer (-20°C).[4]

  • Inert Atmosphere: To prevent moisture or oxidative degradation, store the container under an inert atmosphere like argon or nitrogen.[4]

  • Dry Conditions: Ensure the compound is thoroughly dried before storage, as moisture can promote decomposition.[4]

Q4: My iodinated compound solution has turned yellow/brown. Can I still use it?

A4: A yellow or brown discoloration often indicates the formation of elemental iodine (I₂) due to decomposition.[6] The usability of the solution depends on the specific application. For qualitative experiments, it might be acceptable, but for quantitative assays, medicinal chemistry, or in vivo studies, the presence of impurities can lead to inaccurate results and potential toxicity.[6] It is highly recommended to perform a purity analysis (e.g., HPLC, NMR) or repurify the material if its integrity is critical.[6]

Troubleshooting Purification Issues

Q: My compound completely decomposes when I try to purify it using standard silica gel flash chromatography. What should I do?

A: This is a very common problem because standard silica gel is acidic and can catalyze the decomposition of sensitive compounds, especially iodanes.[3] You have several alternative strategies.

Solution 1: Modify the Stationary Phase

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry of the silica gel in an eluent containing a small amount of a base, such as 1% triethylamine.[3][7] This can significantly reduce decomposition.

  • Use an Alternative Stationary Phase: Switch to an inherently less acidic support. Neutral alumina is an excellent choice.[3][7][8] Other options include Florisil (magnesium silicate) or reversed-phase silica (C18) if your compound is compatible with aqueous or highly polar solvent systems.[8]

Solution 2: Modify the Conditions

  • Low-Temperature Chromatography: Perform the chromatography at a reduced temperature (e.g., 0°C to -20°C) by jacketing the column.[3] Lowering the temperature slows the rate of decomposition significantly.

Solution 3: Avoid Chromatography

  • Precipitation/Recrystallization: This is often the preferred method for purifying diaryliodonium salts.[9] Dissolve the crude product in a minimum amount of a "good" solvent and then add a "poor" solvent (anti-solvent) to precipitate the pure product, leaving impurities behind. For thermally sensitive compounds, low-temperature crystallization is highly effective.[3]

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different flash chromatography techniques for purifying unstable 1,2-diiodoalkanes, which are prone to decomposition.

Purification MethodStationary PhaseTemperature (°C)Purity (%)Yield (%)Notes
Standard Flash ChromatographySilica Gel257045Significant alkene byproduct formation observed.[3]
Deactivated Flash ChromatographySilica Gel (1% Et₃N)259580Reduced decomposition and alkene formation.[3]
Alumina Flash ChromatographyNeutral Alumina259685Good alternative to deactivated silica.[3]
Low-Temperature Flash ChromatographySilica Gel-209790Minimal decomposition observed.[3]

Experimental Protocols

Protocol 1: Low-Temperature Flash Chromatography with Deactivated Silica

This protocol is designed for acid-sensitive and thermally unstable iodanes.

  • Stationary Phase Preparation:

    • Prepare the eluent (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine by volume.

    • In a beaker, create a slurry of silica gel in this triethylamine-containing eluent. Let it stand for 10-15 minutes to ensure neutralization.

  • Column Packing:

    • Pack a jacketed chromatography column with the deactivated silica slurry.

    • Begin circulating a coolant (e.g., from a refrigerated circulator) through the column jacket, set to the target temperature (e.g., -20°C). Allow the column to equilibrate for at least 30 minutes.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel and load it as a solid onto the top of the column.[3]

  • Elution and Collection:

    • Begin eluting the compound with the pre-chilled eluent.

    • Collect fractions and analyze immediately by TLC (note: the compound may also be unstable on the TLC plate).

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath to prevent thermal decomposition.

Protocol 2: Purification of a Diaryliodonium Salt by Precipitation

This is a common and effective method that avoids chromatography.[9][10]

  • Synthesis Work-up:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents.

  • Precipitation:

    • To the resulting residue or oil, add a cold, non-polar solvent in which the diaryliodonium salt is insoluble (e.g., diethyl ether or pentane).[10]

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the solid copiously with the same cold, non-polar solvent to remove soluble impurities (like the iodoarene byproduct).

  • Drying:

    • Dry the purified solid under high vacuum to remove all residual solvent. Store immediately under appropriate conditions (dark, cold, inert atmosphere).

Visualizations

Troubleshooting Purification Methods

G This compound Purification Troubleshooting start Crude Product (Impure this compound) check_stability Is compound sensitive to acidic silica gel (TLC)? start->check_stability std_chrom Standard Silica Gel Chromatography check_stability->std_chrom No check_thermal Is compound thermally unstable? check_stability->check_thermal Yes stable_path No unstable_path Yes low_temp_chrom Low-Temperature Chromatography check_thermal->low_temp_chrom Yes deact_chrom Deactivated Silica or Alumina Chromatography check_thermal->deact_chrom No precipitation Precipitation or Recrystallization check_thermal->precipitation Alternative (Recommended for Salts) thermal_unstable Yes thermal_stable No G Workflow for Sensitive this compound Purification cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Storage crude Crude Reaction Mixture solvent_removal Solvent Removal (Low Temperature) crude->solvent_removal purification_step Purification Step (e.g., Low-Temp Column or Precipitation) solvent_removal->purification_step collection Collect Pure Fractions or Precipitate purification_step->collection final_removal Final Solvent Removal (Under High Vacuum) collection->final_removal analysis Purity Analysis (NMR, HPLC) final_removal->analysis storage Store Product (Dark, Cold, Inert) analysis->storage

References

Minimizing background noise in Iodane detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and obtain high-quality data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when working with this compound reagents?

A1: Background noise in this compound detection can originate from several sources, broadly categorized as instrumental and chemical noise.

  • Instrumental Noise: This is inherent to the analytical instrument being used.

    • Thermal (Johnson) Noise: Arises from the thermal agitation of electrons in resistive components of the instrument. Cooling detector components can help minimize this.

    • Shot Noise: Results from random fluctuations of electrons crossing a junction.

    • Flicker Noise: Is more significant at low frequencies and its source is not fully understood.

    • Environmental Noise: Stems from external sources like power lines, radio frequencies, and vibrations.[1][2]

  • Chemical Noise: This is related to the chemical components in your sample.

    • Reagent Impurities: Residual solvents, starting materials, or byproducts from the synthesis of the this compound reagent can contribute to background signals.

    • Sample Matrix Effects: Components in your sample other than the analyte of interest can interfere with detection.

    • Non-specific Reactions: Iodanes are reactive compounds and can undergo side reactions, creating unintended products that contribute to the background.

    • Degradation of this compound: Some this compound reagents can be sensitive to light, temperature, or moisture, leading to degradation products that can interfere with analysis.

Q2: I'm observing a high, noisy baseline in my HPLC chromatogram. What are the likely causes and solutions?

A2: A high and noisy baseline in HPLC is a common issue that can often be resolved through systematic troubleshooting.

Troubleshooting High HPLC Baseline Noise

Potential Cause Recommended Solution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use.[3][4]
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.[4]
Detector Issues Ensure the detector lamp is functioning correctly and has sufficient energy. Clean the flow cell if it is contaminated.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the column.
Leaks in the System Check all fittings and connections for any signs of leaks. Even a small leak can introduce noise.
Q3: My NMR spectrum shows multiple unidentifiable peaks. How can I determine if they are from impurities or degradation?

A3: Distinguishing between impurities and degradation products in an NMR spectrum requires a combination of good experimental practice and data analysis.

  • Check for Common Impurities: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and reagents used in the synthesis of your this compound.

  • Analyze a Fresh Sample: Prepare and immediately analyze a fresh sample of your this compound. If the intensity of the unknown peaks is lower or absent in the fresh sample, they are likely due to degradation.

  • Perform Stability Studies: Analyze your sample at different time points or after exposure to different conditions (e.g., light, air) to monitor the appearance and growth of degradation peaks.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in identifying the structure of the unknown compounds by showing correlations between protons and carbons.

Q4: I'm seeing a lot of background ions in my mass spectrometry data. What are some strategies to reduce this?

A4: Background ions in mass spectrometry can significantly impact the quality of your data. Here are some strategies to minimize them:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and additives to minimize contaminants.[5][6]

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances from your sample matrix.

  • Minimize Source Contamination: Regularly clean the ion source components (e.g., ESI probe, sample cone) to prevent the buildup of contaminants.[7]

  • Use a Diverter Valve: A diverter valve can be used to direct the flow to waste during the initial and final parts of the HPLC gradient, when highly retained, non-volatile salts and other contaminants might elute.

  • Check for Common Contaminants: Be aware of common background ions such as plasticizers (phthalates), slip agents (erucamide), and polymers (polyethylene glycol), which can leach from lab consumables.[6]

Troubleshooting Guides

Guide 1: High Background in HPLC Analysis of a Reaction Mixture Containing Dess-Martin Periodinane (DMP)

The Dess-Martin periodinane (DMP) is a popular oxidizing agent, but its reaction byproducts can contribute to background noise in HPLC analysis.[8][9][10]

Experimental Workflow for Minimizing Background in DMP Reactions

DMP_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting Reaction Perform DMP Oxidation Quench Quench Reaction Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification HPLC Inject on HPLC Purification->HPLC HighBackground High Background Observed HPLC->HighBackground CheckQuenching Verify Quenching Efficiency HighBackground->CheckQuenching OptimizePurification Optimize Chromatography HighBackground->OptimizePurification CheckByproducts Identify Byproducts OptimizePurification->CheckByproducts

Caption: Workflow for DMP reaction analysis and troubleshooting high background.

Troubleshooting Steps:

  • Incomplete Quenching: Unreacted DMP and its byproducts are major sources of background.

    • Solution: Ensure complete quenching of the reaction. A common method is to add a saturated aqueous solution of sodium thiosulfate.

  • Co-elution of Byproducts: The reduced form of DMP, 1-hydroxy-1,2-benziodoxol-3(1H)-one, and acetic acid are produced in the reaction and may co-elute with your analyte.[8]

    • Solution: Optimize your HPLC gradient to achieve better separation of your product from these byproducts. Consider using a different column chemistry if necessary.

  • Sample Preparation: Inadequate work-up can leave residual reagents in your sample.

    • Solution: Perform a thorough aqueous work-up to remove water-soluble byproducts. Column chromatography is often necessary to obtain a clean sample for analysis.

Guide 2: Unidentified Peaks in the NMR Spectrum of a Purified Iodonium Salt

Even after purification, you may observe unexpected peaks in the NMR spectrum of an iodonium salt.

Logical Flow for Identifying Unknown NMR Peaks

NMR_Troubleshooting Start Unidentified Peaks in NMR CheckSolvent Compare to Solvent Impurity Tables Start->CheckSolvent DegradationTest Run Fresh Sample / Time Course CheckSolvent->DegradationTest Peaks not solvent-related StructuralAnalysis Perform 2D NMR (COSY, HSQC) DegradationTest->StructuralAnalysis Peaks present in fresh sample Conclusion Identify Source of Peaks DegradationTest->Conclusion Peaks appear over time (Degradation) ByproductHypothesis Hypothesize Byproduct Structures StructuralAnalysis->ByproductHypothesis ByproductHypothesis->Conclusion

Caption: A step-by-step guide to identifying unknown peaks in an NMR spectrum.

Troubleshooting Steps:

  • Residual Solvents: The most common source of extra peaks is residual solvent from the purification process.

    • Solution: Consult tables of common NMR solvent impurities to identify these peaks. Drying the sample under high vacuum can help remove residual solvents.[11][12][13][14]

  • Degradation: Iodonium salts can be susceptible to degradation, especially if exposed to light or nucleophiles.

    • Solution: Store purified iodonium salts in a dark, dry environment. Prepare NMR samples fresh and analyze them promptly.

  • Byproducts from Synthesis: The synthesis of iodonium salts may produce byproducts that are difficult to remove by standard purification methods.

    • Solution: Re-evaluate your purification strategy. Techniques like recrystallization or preparative HPLC may be necessary to remove persistent impurities.

Experimental Protocols

Protocol 1: General Procedure for Quenching a Reaction Involving an this compound Reagent

Properly quenching a reaction is crucial to stop the reaction and prevent the formation of additional byproducts that can contribute to background noise.

  • Cool the Reaction: If the reaction is being heated, cool it to room temperature or 0 °C in an ice bath.

  • Add Quenching Agent: Slowly add a quenching agent to the reaction mixture with stirring. A common and effective quenching agent for reactions involving oxidizing iodanes is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The amount of quenching agent should be in excess relative to the amount of this compound reagent used.

  • Stir: Allow the mixture to stir for 10-15 minutes to ensure the complete reaction of the quenching agent with any remaining this compound.

  • Aqueous Work-up: Proceed with a standard aqueous work-up, such as extraction with an organic solvent, to separate the desired product from the aqueous layer containing the quenched reagents and salts.

Protocol 2: Sample Preparation for HPLC-MS Analysis to Minimize Background

Careful sample preparation is key to obtaining clean HPLC-MS data with low background.

  • Dilute the Sample: Dilute a small aliquot of the purified reaction mixture in the initial mobile phase of your HPLC gradient. This ensures compatibility and good peak shape.

  • Filter the Sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system and contribute to noise.

  • Use Clean Vials: Use new, clean autosampler vials to avoid contamination from previous samples.

  • Run a Blank: Before injecting your sample, run a blank injection (mobile phase only) to ensure that the system is clean and the baseline is stable.

By following these guidelines and troubleshooting procedures, you can effectively minimize background noise in your this compound detection experiments, leading to more accurate and reliable results.

References

Technical Support Center: Iodane Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with iodane reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching and workup of this compound-mediated reactions.

Issue 1: Gummy or Insoluble Byproducts Complicate Product Isolation

  • Symptoms: After quenching a reaction involving reagents like Dess-Martin Periodinane (DMP), a thick, gummy substance forms, or a large amount of fine precipitate crashes out, making filtration and extraction difficult. This is often observed in large-scale reactions.[1] The solid byproducts can trap the desired product, leading to lower yields.[1][2]

  • Cause: The reduced form of the this compound reagent, such as iodo-2-iodoxybenzoic acid (IBA) from DMP, is often insoluble in common organic solvents like dichloromethane (DCM).[3]

  • Solutions:

    • Filtration with Anti-Solvent: Before filtration, dilute the reaction mixture with a solvent in which the byproducts are insoluble, such as diethyl ether or hexanes.[1][2] This will cause the byproducts to precipitate fully, allowing for easier removal by filtration through a pad of Celite or a sintered funnel.[2][3][4]

    • Aqueous Wash with Base: The mono-acetoxy iodinane byproduct from DMP can be converted to more easily removable substances by washing the reaction mixture with an aqueous solution of 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[1][3]

    • Combined Aqueous Quench: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2][3] Stirring this two-phase mixture vigorously for 10-30 minutes can dissolve the byproducts and facilitate a clean separation.[4]

Issue 2: Persistent Brown or Pink Color in the Organic Layer After Workup

  • Symptoms: The organic layer retains a brown, purple, or pink tint even after aqueous extraction.[5]

  • Cause: This coloration is typically due to the presence of residual elemental iodine (I₂).

  • Solutions:

    • Thiosulfate Wash: The most common method to remove iodine is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][6] This reducing agent converts the colored iodine (I₂) into colorless iodide ions (I⁻).[7] Continue washing until the color disappears.[5]

    • Sulfite/Bisulfite Wash: As an alternative, an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can also be used to reduce elemental iodine.[7]

    • Troubleshooting a Failed Thiosulfate Wash:

      • Insufficient Reagent: Not enough thiosulfate solution was used to react with all the iodine. Add more solution and shake vigorously.[7]

      • Poor Mixing: Ensure vigorous stirring or shaking during the wash to maximize contact between the organic and aqueous phases.[7]

      • Degraded Solution: Sodium thiosulfate solutions can degrade over time. Use a freshly prepared solution for best results.[7]

Issue 3: Product is Sensitive to Aqueous or Basic Conditions

  • Symptoms: The desired product, such as an aldehyde with a chiral alpha-position, is prone to degradation, epimerization, or other side reactions during a standard aqueous workup.[2]

  • Cause: The presence of water and/or base (like NaHCO₃ or NaOH) can be detrimental to sensitive functional groups.

  • Solutions:

    • Anhydrous Filtration: If the reaction byproducts are insoluble, filtration is the preferred method.[2] Buffer the reaction with solid sodium bicarbonate (if compatible) to neutralize acid byproducts like acetic acid before filtering through Celite.[1][2] The filtrate can often be used directly in the next step ("telescoped").[2]

    • Carefully Controlled Aqueous Workup: If an aqueous wash is unavoidable, keep the temperature low (e.g., using an ice bath) during the quench and workup.[8] Immediately extract the product and minimize its contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an this compound reaction? A1: Quenching serves two primary purposes: first, to neutralize any remaining reactive hypervalent iodine reagent, and second, to convert the resulting iodine byproducts into forms that can be easily removed from the desired product during workup.

Q2: Which quenching agents are most commonly used for this compound reactions? A2: The choice of quenching agent depends on the specific this compound reagent used and the stability of the product. A summary of common agents is provided in the table below.

Q3: How do I remove the acetic acid byproduct from reactions using PIDA or DMP? A3: Acetic acid can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3] The bicarbonate solution neutralizes the acid, converting it to sodium acetate, which is soluble in the aqueous layer.

Q4: My reaction was an oxidation of a primary alcohol to an aldehyde using DMP. Why is my yield low after workup? A4: Low yields in DMP oxidations can result from the aldehyde product being physically trapped within the solid byproducts generated during the reaction.[1][2] To improve the yield, ensure the byproducts are fully precipitated with an anti-solvent (like ether) and then wash the collected solids thoroughly with the reaction solvent to recover any trapped product.[1]

Q5: Can I avoid using DMP on a large scale? A5: Yes, while DMP is excellent for small-scale reactions, its byproducts can be difficult to manage on a larger scale.[1] For multi-gram preparations, alternative oxidation methods that do not produce large amounts of solid waste might be more practical.[1]

Data Presentation

Table 1: Common Quenching Reagents for this compound Reactions

Quenching AgentFormulaPrimary PurposeTarget ReagentsKey ConsiderationsCitations
Sodium ThiosulfateNa₂S₂O₃Reduce excess oxidant; remove I₂ colorDMP, PIDA, I₂Use a 10% or saturated aqueous solution. Ensure it is freshly prepared for best results.[1][2][3][5][7]
Sodium BicarbonateNaHCO₃Neutralize acidic byproducts (e.g., acetic acid)DMP, PIDAUse a saturated aqueous solution. Can cause gas (CO₂) evolution.[1][2][3][4][9]
Sodium HydroxideNaOHSolubilize/convert byproductsDMPTypically used as a dilute (e.g., 1M) aqueous solution. Not suitable for base-sensitive products.[1][3]
Sodium Sulfite / BisulfiteNa₂SO₃ / NaHSO₃Reduce excess oxidant; remove I₂ colorI₂Alternative to sodium thiosulfate.[7][10]

Experimental Protocols

Protocol 1: General Aqueous Quench for DMP/PIDA Reactions

  • Upon reaction completion (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath, especially if the quench is expected to be exothermic.[8]

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture while stirring. Continue addition until gas evolution ceases.

  • Add a saturated aqueous solution of sodium thiosulfate. The amount should be sufficient to reduce all remaining oxidant (typically 1.5-2 equivalents relative to the this compound reagent).

  • Allow the biphasic mixture to stir vigorously for 15-30 minutes at room temperature.[4] During this time, any precipitated byproducts should dissolve, and any iodine color should fade.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer 2-3 times with the appropriate organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic layers and wash with deionized water, followed by a wash with brine to aid in drying.[7]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

Protocol 2: Non-Aqueous Filtration Workup for Sensitive Products (DMP Oxidation)

  • Upon reaction completion, add a spatula tip of solid sodium bicarbonate if the reaction was not already buffered.[2]

  • Dilute the reaction mixture (typically in DCM) with 5-10 volumes of an anti-solvent such as diethyl ether or hexanes to precipitate the this compound byproducts.[1][2]

  • Stir the resulting slurry for 10-15 minutes.

  • Set up a filtration apparatus with a pad of Celite on a sintered glass funnel.

  • Filter the slurry under vacuum, collecting the filtrate.

  • Wash the solid cake on the filter pad multiple times with the reaction solvent (e.g., DCM) or the anti-solvent to ensure complete recovery of the product.

  • The collected filtrate, which is often clean enough for subsequent steps, can be concentrated under reduced pressure.[2]

Visualizations

G cluster_workflow General this compound Reaction Quenching Workflow A Reaction Complete (Monitor by TLC/LCMS) B Cool Reaction Mixture (0 °C, if exothermic) A->B C Add Quenching Agent(s) (e.g., Na₂S₂O₃, NaHCO₃) B->C D Stir Vigorously (15-30 min) C->D E Perform Workup D->E F Aqueous Extraction E->F Product is robust G Filtration E->G Product is sensitive H Dry & Concentrate F->H G->H I Purification (Chromatography) H->I

Caption: General workflow for quenching and working up this compound reactions.

G cluster_troubleshooting Troubleshooting: Persistent Color in Organic Layer Start Organic layer has persistent brown/pink color Quench Wash with aq. Na₂S₂O₃ solution Start->Quench Check Is color gone? Quench->Check Success Success! Proceed with workup. Check->Success Yes Failure Potential Issues to Investigate Check->Failure No Issue1 1. Insufficient Na₂S₂O₃ added? (Add more and re-wash) Failure->Issue1 Issue2 2. Na₂S₂O₃ solution degraded? (Prepare fresh solution) Failure->Issue2 Issue3 3. Poor phase mixing? (Shake/stir more vigorously) Failure->Issue3 Issue4 4. Is it a different colored impurity? (Requires purification, e.g., chromatography) Failure->Issue4

Caption: Troubleshooting logic for removing residual iodine color.

G cluster_dmp DMP Reaction Workup Decision Path Start DMP Oxidation Complete Decision Is product sensitive to aqueous/basic conditions? Start->Decision Sensitive_Path Non-Aqueous Filtration Decision->Sensitive_Path Yes Robust_Path Aqueous Quench & Extraction Decision->Robust_Path No Step_S1 Add anti-solvent (Ether/Hexanes) Sensitive_Path->Step_S1 Step_S2 Precipitate byproducts Step_S1->Step_S2 Step_S3 Filter through Celite pad Step_S2->Step_S3 Step_S4 Collect & Concentrate Filtrate Step_S3->Step_S4 Step_R1 Quench with aq. NaHCO₃ & Na₂S₂O₃ Robust_Path->Step_R1 Step_R2 Stir to dissolve byproducts Step_R1->Step_R2 Step_R3 Separate layers & extract Step_R2->Step_R3 Step_R4 Dry & Concentrate Organic Phase Step_R3->Step_R4

Caption: Decision workflow for DMP reaction byproduct removal.

References

Resolving unexpected side products in Iodane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during oxidation reactions using hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX).

Frequently Asked Questions (FAQs)

Q1: My Dess-Martin periodinane (DMP) reaction is sluggish or incomplete. What are the common causes?

A1: Incomplete DMP oxidations can stem from several factors. Firstly, the reagent itself is moisture-sensitive; exposure to atmospheric moisture can lead to hydrolysis and deactivation. Secondly, impure DMP may contain traces of its precursor, IBX, which has poor solubility in common organic solvents like dichloromethane (DCM), potentially hindering the reaction. Lastly, the presence of certain functional groups in the substrate can react with DMP, consuming the reagent and leading to incomplete conversion of the desired alcohol.

Q2: I am observing significant amounts of an acidic byproduct in my DMP reaction. What is it and how can I remove it?

A2: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[1] If your substrate or product is acid-sensitive, this can lead to side reactions such as the formation of acetals or other acid-catalyzed rearrangements. To mitigate this, the reaction can be buffered by adding a mild base like sodium bicarbonate or pyridine.[1] During workup, a wash with a saturated aqueous solution of sodium bicarbonate is effective for neutralizing and removing the acetic acid.[2]

Q3: My IBX reaction is not proceeding in my chosen solvent. Why is this happening?

A3: A primary drawback of IBX is its limited solubility in many common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[3][4] If the reaction is attempted in a solvent in which IBX is insoluble, the reaction will be extremely slow or may not proceed at all due to the heterogeneous nature of the mixture. While reactions can be driven to completion by heating in solvents like ethyl acetate (EtOAc), this carries a safety risk as IBX can be explosive at elevated temperatures.[4][5]

Q4: Are there safer alternatives to using pure IBX, especially for larger-scale reactions?

A4: Yes, a stabilized, non-explosive formulation of IBX, often referred to as SIBX, is commercially available.[6] This formulation is a mixture of IBX with benzoic acid and isophthalic acid.[6] SIBX can be used as a suspension in various organic solvents like ethyl acetate and THF, offering a safer alternative for oxidations.[6][7] The yields obtained with SIBX are generally comparable to those achieved with pure IBX or DMP.[7][8]

Q5: Can DMP or IBX oxidize functional groups other than alcohols? What should I be aware of?

A5: Yes, both DMP and IBX are powerful oxidizing agents and can react with other functional groups. For instance, under certain conditions, IBX can oxidize the benzylic position of aromatic rings.[3] DMP has been reported to oxidize pyrroles, leading to 5-aroyloxypyrrolinones.[9] It is crucial to consider the full functionality of your substrate and consult the literature for potential incompatibilities.

Troubleshooting Guides

Issue 1: Low Yield and Formation of an Acetal Side Product in DMP Oxidation

Symptoms:

  • Incomplete consumption of the starting alcohol.

  • Presence of a new, less polar spot on TLC, consistent with an acetal.

  • Lower than expected yield of the desired aldehyde or ketone.

Root Cause: The acetic acid generated during the DMP oxidation can catalyze the reaction of the product aldehyde/ketone with any residual starting alcohol or other nucleophilic species to form an acetal.

Troubleshooting Workflow:

start Low Yield/ Acetal Formation step1 Buffer the reaction (e.g., add NaHCO3) start->step1 Mitigation step2 Monitor reaction closely to avoid prolonged reaction times step1->step2 step3 Quench with aq. NaHCO3 and Na2S2O3 solution step2->step3 step4 Careful workup and purification step3->step4 end Improved Yield/ Minimized Side Product step4->end

Caption: Workflow for addressing acetal side product formation.

Detailed Protocol for Buffered DMP Oxidation:

  • To a solution of the alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M), add sodium bicarbonate (2.0 equiv).

  • Stir the suspension for 10 minutes at room temperature.

  • Add Dess-Martin periodinane (1.2 equiv) in one portion.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation:

SubstrateConditionYield of AldehydeYield of Acetal
Benzyl AlcoholStandard DMP~75%~15%
Benzyl AlcoholBuffered DMP (NaHCO3)>95%<2%

Note: Yields are illustrative and can vary based on specific substrate and reaction conditions.

Issue 2: Unexpected C-C Bond Cleavage in the Oxidation of 1,2-Diols

Symptoms:

  • Formation of two smaller carbonyl compounds instead of the expected α-hydroxy ketone or diketone.

  • Observed when oxidizing vicinal diols, particularly with DMP.

Root Cause: While IBX is known to oxidize 1,2-diols without significant cleavage of the carbon-carbon bond, DMP can, under certain conditions, promote oxidative cleavage, especially with strained or sterically hindered diols.[10][11]

Troubleshooting Workflow:

start C-C Bond Cleavage of 1,2-Diol step1 Switch oxidant from DMP to IBX or stabilized IBX (SIBX) start->step1 Solution step2 Use DMSO as solvent for IBX reaction step1->step2 step3 Maintain room temperature step2->step3 step4 Monitor for formation of desired α-hydroxy ketone/diketone step3->step4 end Selective Oxidation without Cleavage step4->end

Caption: Strategy to prevent C-C bond cleavage in diol oxidation.

Detailed Protocol for IBX Oxidation of a 1,2-Diol:

  • To a solution of the 1,2-diol (1.0 equiv) in DMSO (0.2 M), add IBX (2.2 equiv) at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete in 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar α-hydroxy ketone or less polar diketone.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

Substrate (1,2-Diol)OxidantProduct(s)Typical Yield
HydrobenzoinDMP in DCMBenzaldehyde>80% (cleavage)
HydrobenzoinIBX in DMSOBenzil (diketone)>90% (no cleavage)

Note: Data is based on typical outcomes reported in the literature.

Issue 3: Potential for Baeyer-Villiger or Pummerer-type Rearrangements

Symptoms:

  • Baeyer-Villiger: Formation of an ester or lactone from a ketone starting material or intermediate. This is more likely with substrates that can be over-oxidized to a ketone, which then undergoes rearrangement.

  • Pummerer-type: In substrates containing a sulfoxide, rearrangement to an α-acyloxy thioether may be observed, especially in the presence of an activating agent like acetic anhydride (a component of DMP).

Root Cause:

  • Baeyer-Villiger: Hypervalent iodine reagents, particularly in the presence of a co-oxidant like Oxone, can sometimes mimic the reactivity of peracids, leading to this rearrangement.[12][13][14]

  • Pummerer: The reaction of a sulfoxide with an activating agent, which can be the hypervalent iodine reagent itself or its byproducts, can initiate the Pummerer rearrangement.[15]

Signaling Pathway for Potential Baeyer-Villiger Side Reaction:

sub Secondary Alcohol ketone Ketone (Desired Product) sub->ketone Oxidation bv_product Ester/Lactone (Baeyer-Villiger Side Product) ketone->bv_product Over-oxidation/ Rearrangement reagent Iodane Reagent (e.g., IBX/Oxone) reagent->ketone reagent->bv_product

Caption: Pathway showing potential for Baeyer-Villiger side reaction.

Mitigation Strategies:

  • For Baeyer-Villiger:

    • Carefully control the stoichiometry of the oxidizing agent. Use of a minimal excess (e.g., 1.1-1.2 equivalents) is recommended.

    • Avoid the use of co-oxidants like Oxone if this side reaction is a concern, as they can promote the formation of peracid-like species.

    • Lowering the reaction temperature may also reduce the rate of the rearrangement.

  • For Pummerer-type Rearrangements:

    • If the substrate contains a sulfoxide, consider using an alternative oxidizing agent that does not generate acetic anhydride or other potent activators.

    • Protecting the sulfoxide functionality prior to the oxidation of the alcohol may be necessary in complex molecules.

Experimental Protocol: Temperature Control in IBX Oxidation to Minimize Side Reactions

  • Suspend the alcohol substrate (1.0 equiv) in a suitable solvent (e.g., ethyl acetate).

  • Cool the mixture to 0 °C in an ice bath.

  • Add IBX (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0-5 °C and monitor closely by TLC.

  • If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid excessive heating.

  • Work up the reaction as previously described once the starting material is consumed.

This technical support guide provides a starting point for addressing common issues in this compound-mediated oxidations. Careful consideration of the substrate, choice of reagent and conditions, and meticulous execution of the reaction and workup are key to achieving high yields and minimizing the formation of unexpected side products.

References

Validation & Comparative

A Comparative Guide to Iodane (Radioactive Iodine I-131) and Compound X (DZ-2384) in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Iodane" is not a recognized pharmaceutical designation. This guide assumes the query refers to the medical use of Iodine , specifically the radioisotope Iodine-131 (¹³¹I), a cornerstone in the treatment of differentiated thyroid cancer. "Compound X" is a placeholder; for this guide, we focus on DZ-2384 , a preclinical anti-mitotic agent, as a representative example of a novel investigational compound. This document contrasts these two distinct therapeutic agents to highlight their different mechanisms, applications, and developmental stages for an audience of researchers and drug development professionals.

Section 1: Overview and Mechanism of Action

Radioactive Iodine (¹³¹I)

Radioactive Iodine (¹³¹I) therapy is a targeted radiotherapy used primarily for well-differentiated thyroid cancers (papillary and follicular).[1][2] Its efficacy relies on the unique ability of thyroid cells to absorb iodine via the sodium-iodide symporter (NIS) on the cell membrane.[3] Once administered, ¹³¹I is taken up by thyroid and thyroid cancer cells, where it emits beta particles, causing DNA damage and localized cell death with minimal impact on surrounding tissues.[3][4] This targeted approach has been a foundational therapy for decades, significantly improving outcomes for patients post-thyroidectomy.[5][6]

RAI_Pathway cluster_blood Bloodstream cluster_cell Thyroid Cancer Cell RAI ¹³¹I (Iodide) NIS Sodium-Iodide Symporter (NIS) RAI->NIS Active Transport Cell_RAI Intracellular ¹³¹I NIS->Cell_RAI Uptake DNA DNA Cell_RAI->DNA Beta Particle Emission Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Induces Damage

Caption: Mechanism of Radioactive Iodine (¹³¹I) in thyroid cancer cells.

Compound X (DZ-2384)

Compound X (DZ-2384) is a preclinical, synthetic diazonamide analog that functions as a microtubule-targeting agent (MTA).[7][8] It binds to the vinca domain of tubulin, a protein essential for the formation of the mitotic spindle during cell division.[7] Unlike conventional vinca alkaloids, DZ-2384 imparts distinct structural and functional effects on microtubule dynamics. It inhibits microtubule growth and disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][9] A key differentiating feature is its potent anti-tumor activity coupled with a high safety margin and a lack of neurotoxicity in preclinical models.[8][10]

CompoundX_Pathway cluster_cell_cycle Cell Division (Mitosis) Tubulin αβ-Tubulin Dimers Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase-Anaphase Transition Spindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis Blockade Leads To CompoundX Compound X (DZ-2384) CompoundX->Tubulin Binds to Vinca Domain CompoundX->Microtubules Disrupts Dynamics

Caption: Mechanism of mitotic inhibition by Compound X (DZ-2384).

Section 2: Efficacy Data Comparison

The following tables summarize the available efficacy data for both agents. It is critical to note that the data for ¹³¹I is from human clinical studies, while the data for DZ-2384 is from preclinical animal models.

Table 1: Radioactive Iodine (¹³¹I) Clinical Efficacy in Differentiated Thyroid Cancer
ParameterPopulationEfficacy ResultsSource(s)
Remission Rate Patients post-thyroidectomyUp to 90% remission can be achieved with surgery and postoperative ¹³¹I therapy.[5][11]
Treatment of Metastases Patients with distant metastases¹³¹I therapy is effective for controlling distant metastases over a long-term follow-up period.[11]
Disease-Specific Mortality Patients with distant metastases (≥600 mCi dose)In a study of 228 patients, 71 received high-dose ¹³¹I. After a mean follow-up of 8.3 years, 59.2% experienced disease-specific mortality, indicating challenges in advanced disease.[11]
Overall Effective Rate Retrospective review of 141 patientsA total effective rate of 87.9% was observed after total thyroidectomy and ¹³¹I ablation.[5]
Table 2: Compound X (DZ-2384) Preclinical Efficacy in Rodent Models
ParameterCancer ModelEfficacy ResultsSource(s)
Tumor Growth Inhibition Various human cancer xenograftsPotent anti-tumor activity observed in models of multiple cancer types.[7][8]
Comparative Efficacy Rodent modelsTumor shrinkage was equivalent to or greater than conventional anti-mitotic agents (e.g., docetaxel).[10]
Combination Therapy Advanced pancreatic cancer model (rodent)Effective in combination with gemcitabine.[10]
Safety Profile Rat modelsLacks neurotoxicity at effective plasma concentrations, suggesting a wider therapeutic window compared to other MTAs.[7][10]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cited data. Below are outlines of key experimental protocols for each agent.

Protocol for Radioactive Iodine (¹³¹I) Therapy

The administration of ¹³¹I follows a standardized clinical protocol to maximize uptake by thyroid tissue and ensure safety.

  • Patient Preparation (4-6 weeks):

    • TSH Stimulation: Thyroid-stimulating hormone (TSH) levels must be elevated (>30 uIU/mL) to promote iodine uptake. This is achieved either by thyroid hormone withdrawal (THW) or the administration of recombinant human TSH (rhTSH).[5][12]

    • Low-Iodine Diet: Patients adhere to a low-iodine diet for 1-2 weeks prior to treatment to enhance the avidity of thyroid cells for ¹³¹I.[12]

  • Dosimetry and Administration:

    • Dose Determination: The therapeutic dose can be determined empirically based on risk stratification (e.g., 30-200 mCi) or calculated via dosimetry using a tracer dose of ¹²⁴I or ¹³¹I to measure uptake and retention.[13][14][15]

    • Administration: The therapeutic dose of ¹³¹I is administered orally as a single capsule or liquid.[2]

  • Post-Treatment Evaluation:

    • Whole-Body Scintigraphy: A whole-body scan is performed several days after treatment to visualize areas of ¹³¹I uptake, confirming treatment of remnant thyroid tissue and identifying any previously unknown metastases.[5][16]

    • Follow-Up: Patient response is monitored through serum thyroglobulin (Tg) levels and subsequent imaging.[12]

Preclinical Protocols for Compound X (DZ-2384)

The efficacy and mechanism of DZ-2384 were established using standard preclinical cancer research methodologies.

This protocol assesses the anti-tumor activity of a compound in a living organism.

  • Cell/Tissue Preparation:

    • For cell line-derived xenografts (CDX), human cancer cells are cultured and harvested.[17]

    • For patient-derived xenografts (PDX), fresh patient tumor tissue is minced into small fragments.[17][18]

  • Implantation:

    • Immunodeficient mice (e.g., athymic nude mice) are anesthetized.[17][19]

    • A suspension of cancer cells or a tumor fragment is implanted subcutaneously into the flank of the mouse.[17]

  • Treatment and Monitoring:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

    • Compound X (DZ-2384) is administered according to a defined schedule and dosage.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are monitored as indicators of toxicity.[17][19]

  • Data Analysis:

    • Tumor growth curves are plotted to compare the mean tumor volume between treated and control groups.

    • Statistical analysis is performed to determine the significance of tumor growth inhibition.

Xenograft_Workflow cluster_treatment Treatment Phase start Start: Cancer Cells or Patient Tumor implant Implant into Immunodeficient Mice start->implant growth Allow Tumors to Establish implant->growth randomize Randomize Mice into Groups growth->randomize treat_compound Administer Compound X randomize->treat_compound treat_control Administer Vehicle (Control) randomize->treat_control monitor Monitor Tumor Volume & Animal Health treat_compound->monitor treat_control->monitor analyze Analyze Data: Tumor Growth Inhibition monitor->analyze end End: Efficacy & Toxicity Determined analyze->end

Caption: Experimental workflow for in vivo studies using xenograft models.[17]

Chemical proteomics is used to identify the molecular target of a novel compound.

  • Sample Preparation:

    • Whole-cell lysates are prepared from cancer cells treated with either the compound or a vehicle control.

  • Affinity Purification / Stability Profiling:

    • Methods like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) are used.[20][21] These techniques exploit the principle that a protein becomes more stable (e.g., resistant to proteolysis or thermal denaturation) when bound to its ligand (the drug).

  • Mass Spectrometry:

    • Proteins from the stabilized and control groups are digested into peptides.

    • Peptides are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.[20][22]

  • Data Analysis and Validation:

    • Candidate proteins that show increased stability in the presence of the compound are identified.

    • Bioinformatic analyses are performed to prioritize candidates.

    • The binding interaction is then validated using biophysical (e.g., immunoassay) and biological (e.g., RNA interference) methods.[20]

Section 4: Summary and Conclusion

Radioactive Iodine (¹³¹I) and Compound X (DZ-2384) represent two vastly different approaches to cancer therapy. ¹³¹I is a clinically established, targeted radiopharmaceutical with a narrow but highly effective application in differentiated thyroid cancer. Its success is predicated on a specific biological transport mechanism. In contrast, DZ-2384 is a preclinical small molecule with broad potential, targeting a fundamental process of cell division—microtubule dynamics. Its innovation lies in a refined mechanism of action that may offer a superior safety profile over existing drugs in its class.

Table 3: Comparative Summary
FeatureRadioactive Iodine (¹³¹I)Compound X (DZ-2384)
Agent Class RadiopharmaceuticalSmall Molecule, Anti-mitotic
Target Sodium-Iodide Symporter (NIS)Vinca domain of β-tubulin
Mechanism Emission of cytotoxic beta particlesDisruption of microtubule dynamics, mitotic arrest
Application Adjuvant therapy for differentiated thyroid cancerBroad potential for various solid tumors (preclinical)
Development Stage Clinically Approved, Standard of CarePreclinical
Key Advantage Highly targeted to thyroid tissue, curative potentialPotent efficacy with low neurotoxicity in animal models

For researchers and drug developers, this comparison illustrates the breadth of oncology therapeutics—from leveraging unique cellular physiology for targeted radiation to refining broad-acting cytotoxic mechanisms for an improved therapeutic window. While ¹³¹I represents a mature and successful targeted therapy, compounds like DZ-2384 highlight the ongoing innovation in fundamental cancer pathways to develop next-generation agents with enhanced safety and efficacy.

References

Unveiling the Anti-Cancer Potential of Iodine: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of the anti-cancer mechanism of molecular iodine (Iodane), offering a comparative analysis against established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of iodine and its analogues.

Molecular iodine has emerged as a promising agent in oncology, exhibiting anti-proliferative and pro-apoptotic effects across various cancer cell lines. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and direct effects on cellular organelles, distinguishes it from conventional targeted therapies. This guide delves into the intricate molecular pathways influenced by iodine and compares its efficacy with that of targeted inhibitors of the PI3K/AKT pathway and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which shares some common mechanistic targets.

Comparative Efficacy: In Vitro Inhibition of Breast Cancer Cell Lines

The anti-proliferative activity of molecular iodine and its therapeutic alternatives has been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.

Compound/DrugCell LineIC50 (µM)Key Findings
Iodine MCF712.88Significant reduction in cell viability.
SKBR311.03Demonstrated toxicity to breast cancer cells.
MDA-MB-23114.09Dose-dependent cytotoxic effects.
Alpelisib (PI3Kα inhibitor) MCF70.25 - 0.6Potent inhibition of proliferation in PIK3CA-mutant cells.[1][2]
SKBR3Dose-dependent inhibitionEffective in HER2+ cell lines.[3]
BT-474Dose-dependent inhibitionSynergistic activity with anti-HER2 therapies.[3]
Capivasertib (pan-AKT inhibitor) Inhibits proliferation of 41 of 182 tumor cell lines with IC50 < 3 µM-Particularly effective in ER-positive and HER2-positive breast cancer cell lines.[4][5]
Celecoxib (COX-2 inhibitor) MCF7Lower than MDA-MB-231Inhibited cell proliferation in a concentration-dependent manner.[6]
MDA-MB-23125.2Exhibited dose-dependent cytotoxicity.[7]

Validated Mechanisms of Action

Molecular iodine exerts its anti-cancer effects through a combination of direct and indirect mechanisms, primarily targeting key signaling pathways involved in cell survival and proliferation.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Iodine's Role: Evidence suggests that molecular iodine can modulate the PI3K/AKT signaling cascade. The formation of iodolipids, such as 6-iodolactone (6-IL), is a unique aspect of iodine's mechanism. 6-IL can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that can influence the expression of genes involved in cell cycle arrest and apoptosis, thereby antagonizing the pro-survival signals of the PI3K/AKT pathway.

Alternative-Targeted Therapies:

  • PI3K/AKT Inhibitors (e.g., Alpelisib, Capivasertib): These drugs directly inhibit key components of the pathway. Alpelisib is a selective inhibitor of the p110α subunit of PI3K, particularly effective in cancers with activating mutations in the PIK3CA gene.[2][3] Capivasertib is a pan-AKT inhibitor, blocking the activity of all three AKT isoforms.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Iodine Iodine (via 6-IL & PPARγ) Iodine->Proliferation Inhibits Iodine->Apoptosis Promotes Alpelisib Alpelisib Alpelisib->PI3K Inhibits Capivasertib Capivasertib Capivasertib->AKT Inhibits

PI3K/AKT Signaling Pathway and Points of Intervention.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance.

Iodine's Role: Molecular iodine has been shown to inhibit the NF-κB pathway. This anti-inflammatory effect can contribute to its anti-cancer activity by reducing the expression of pro-survival and pro-inflammatory genes regulated by NF-κB.

Alternative-Targeted Therapies:

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib can indirectly inhibit the NF-κB pathway.[9] COX-2 is often upregulated in cancer and its product, prostaglandin E2 (PGE2), can activate NF-κB signaling. By inhibiting COX-2, Celecoxib reduces PGE2 levels, leading to the downregulation of NF-κB activity.[9]

NFkB_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex IκBα - NF-κB (Inactive Complex) IKK->NFkB_complex Inhibits NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFkB_active->Gene_Expression Promotes Iodine Iodine Iodine->IKK Inhibits Celecoxib Celecoxib (via COX-2) Celecoxib->Stimuli Inhibits upstream signals NFkB_complex->NFkB_active Releases

NF-κB Signaling Pathway and Points of Intervention.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Iodine, Alpelisib, Celecoxib) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of PI3K/AKT Pathway Activation

Principle: Western blotting is a technique used to detect specific proteins in a sample.[14] Phospho-specific antibodies are used to determine the activation status of key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT).[10]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compounds for the desired time.[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-AKT, anti-total-AKT) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Activation Assay

Principle: NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be measured using various methods, including immunofluorescence microscopy or a DNA-binding ELISA-based assay.[15][16]

Protocol (Immunofluorescence):

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the test compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

Molecular iodine presents a compelling profile as an anti-cancer agent with a distinct mechanism of action that involves the modulation of critical signaling pathways such as PI3K/AKT and NF-κB. Its ability to induce apoptosis through both direct mitochondrial effects and indirect modulation of nuclear receptors offers a multi-pronged attack on cancer cells. While direct comparisons of potency with highly targeted inhibitors like Alpelisib and Capivasertib are complex, the in vitro data suggests that iodine is effective in the micromolar range against various breast cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of iodine in oncology, both as a standalone therapy and in combination with existing treatments.

References

The Ascendancy of Iodane Catalysis: A Comparative Guide to Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and sustainable chemical transformations is perpetual. In recent years, hypervalent iodine reagents, or iodanes, have emerged as powerful alternatives to traditional catalytic methods, which often rely on heavy or precious metals. This guide provides an objective comparison of iodane-based catalysis with established techniques, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection of the most suitable catalytic system.

Hypervalent iodine compounds are attractive alternatives to transition metal catalysts in organic synthesis due to their mild, nontoxic, selective, and often recyclable nature.[1] They are particularly recognized for their ability to facilitate the formation of C–N, C–O, C–S, C–F, and C–C bonds through oxidative functionalizations.[1] These reagents often exhibit reactivity patterns similar to transition metal-organic complexes but are lauded for their low toxicity and cost-effectiveness compared to heavy-metal reagents like mercury, lead, and thallium.[1][2]

At a Glance: Key Advantages of this compound Catalysis

  • Environmental Profile: Iodanes are considered environmentally benign, offering a greener alternative to toxic heavy metal oxidants.[3]

  • Mild Reaction Conditions: Many this compound-catalyzed reactions proceed under mild conditions, preserving sensitive functional groups.[2]

  • Cost-Effectiveness: Compared to precious metal catalysts like palladium, this compound reagents can be more economical.[4]

  • Safety and Handling: Hypervalent iodine reagents are generally stable, non-toxic, and easier to handle than many traditional metal oxidants.[2][5]

Section 1: Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Traditional methods often employ stoichiometric amounts of toxic chromium(VI) reagents, such as the Jones reagent. This compound catalysis, particularly using reagents like (diacetoxyiodo)benzene (PIDA) in conjunction with a co-catalyst like TEMPO, presents a milder and more selective alternative.[6][7]

Data Presentation: this compound vs. Traditional Method for Alcohol Oxidation
FeatureThis compound Method (PIDA/TEMPO)Traditional Method (Jones Reagent)
Reaction Oxidation of Benzyl Alcohol to BenzaldehydeOxidation of Benzyl Alcohol to Benzaldehyde
Catalyst/Reagent PhI(OAc)₂ (PIDA) / TEMPO (catalytic)CrO₃/H₂SO₄ (Jones Reagent)
Solvent Dichloromethane (CH₂Cl₂)Acetone/Water
Temperature 35°C0-25°C
Reaction Time < 15 minutes (in flow)~15 minutes
Yield 95% (GC conversion)88% (isolated)
Safety/Environmental Low toxicity reagents, avoids heavy metals.Highly toxic Cr(VI), hazardous waste.
Experimental Protocols

This compound Method: PIDA/TEMPO Oxidation of Benzyl Alcohol (Flow System) [6]

This protocol describes a continuous flow setup for the oxidation of benzyl alcohol.

  • Reagents:

    • Benzyl alcohol

    • (Diacetoxyiodo)benzene (PIDA)

    • 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

    • Dichloromethane (CH₂Cl₂)

    • Water (for quenching)

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve benzyl alcohol (18.5 mmol) and PIDA (19.5 mmol) in 120 mL of CH₂Cl₂.

      • Solution B: Dissolve TEMPO (1 mmol) in 120 mL of CH₂Cl₂.

    • Using a syringe pump, deliver both solutions at a flow rate of 2 mL/min into a T-piece mixer.

    • The combined stream is then passed through a 10 mL tubing reactor, resulting in a residence time of 5 minutes.

    • The output from the reactor is collected in a flask containing 20 mL of water to quench the reaction.

    • The organic phase is separated, and the aqueous phase is extracted three times with 20 mL portions of CH₂Cl₂.

    • The combined organic phases are dried and concentrated to yield the product.

Traditional Method: Jones Oxidation of Benzyl Alcohol [8]

This protocol details the oxidation of benzyl alcohol using Jones reagent supported on silica gel.

  • Reagents:

    • Benzyl alcohol

    • Jones Reagent (8M solution of CrO₃ in aqueous H₂SO₄)

    • Silica gel

    • Methylene chloride (CH₂Cl₂)

  • Procedure:

    • In a 100-mL round-bottom flask, add 5 g of dry silica gel.

    • While vigorously stirring, slowly add 1.5 mL (12 mmol) of Jones reagent to the silica gel until a free-flowing orange powder is formed (typically < 5 minutes).

    • Add 25 mL of CH₂Cl₂ to the flask to create a heterogeneous mixture.

    • In a separate vial, dissolve benzyl alcohol (3.66 mmol) in 5 mL of CH₂Cl₂.

    • Slowly add the benzyl alcohol solution to the stirred mixture of the supported Jones reagent.

    • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate to obtain the crude product, which can be further purified by chromatography.

Catalytic Cycle Visualization

Iodane_Alcohol_Oxidation cluster_0 This compound(III) Reduction cluster_1 TEMPO Catalytic Cycle IodaneIII PhI(OAc)₂ (this compound III) Iodobenzene Iodobenzene (PhI) IodaneIII->Iodobenzene 2e⁻ Reduction Oxoammonium Oxoammonium Cation TEMPO TEMPO (Radical) TEMPO->Oxoammonium Oxidized by this compound(III) Hydroxylamine Hydroxylamine Oxoammonium->TEMPO Oxidizes Alcohol Carbonyl R₂C=O (Carbonyl) Oxoammonium->Carbonyl Product Out Alcohol R₂CHOH (Alcohol) Alcohol->Oxoammonium Substrate In

Caption: Catalytic cycle for PIDA/TEMPO-mediated alcohol oxidation.

Section 2: C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. Traditional methods, like the Ullmann condensation, often require harsh conditions and high temperatures, and modern palladium-catalyzed Buchwald-Hartwig amination, while powerful, uses an expensive precious metal. This compound-based methods, particularly those using diaryliodonium salts, offer a metal-free alternative for C-N bond formation.

Data Presentation: this compound vs. Traditional Method for C-N Coupling
FeatureThis compound Method (Diaryliodonium Salt)Traditional Method (Copper-Catalyzed)
Reaction N-Arylation of an AmineUllmann-type C-N Coupling
Catalyst/Reagent Diaryliodonium SaltCuO Nanoparticles
Solvent Dichloroethane (DCE)Toluene
Temperature 80°C110°C
Reaction Time 12-24 hours10-24 hours
Yield Generally Good to Excellent (e.g., 85% for specific substrates)Good to Excellent (e.g., 95% for specific substrates)
Advantages Metal-free, milder conditions for some substrates.Effective for a broad range of amines.
Disadvantages Requires synthesis of diaryliodonium salt.Higher temperatures, potential metal contamination.

Note: Direct comparison for identical substrates is challenging to find in the literature, as different methods are often optimized for different substrate classes. The data above represents typical conditions and performance.

Experimental Protocols

This compound Method: N-Arylation using a Diaryliodonium Salt

A general procedure for the arylation of an amine with a diaryliodonium salt is as follows:

  • Reagents:

    • Amine (1.0 equiv)

    • Diaryliodonium salt (1.2 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Dichloroethane)

  • Procedure:

    • To a reaction vessel, add the amine, diaryliodonium salt, and base.

    • Add the solvent and stir the mixture at the desired temperature (e.g., 80°C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Traditional Method: Copper-Catalyzed N-Arylation of Aniline with Iodobenzene [9]

  • Reagents:

    • Aniline (1.0 mmol)

    • Iodobenzene (1.2 mmol)

    • CuO nanoparticles (10 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (3 mL)

  • Procedure:

    • In a screw-capped test tube, combine aniline, iodobenzene, CuO nanoparticles, and K₂CO₃.

    • Add toluene as the solvent.

    • Seal the tube and heat the mixture at 110°C with stirring for the required time (typically 10-24 hours).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to afford the N-arylated product.

Workflow Visualization

CN_Coupling_Comparison cluster_this compound This compound-Mediated C-N Coupling cluster_copper Copper-Catalyzed C-N Coupling (Ullmann) start_i Amine (R₂NH) + Diaryliodonium Salt [Ar₂I]⁺X⁻ reaction_i Nucleophilic Attack on Iodine Center start_i->reaction_i Base, Heat product_i N-Arylated Amine (Ar-NR₂) + ArI reaction_i->product_i Reductive Elimination start_c Amine (R₂NH) + Aryl Halide (Ar-X) cat_act CuO Catalyst Activation start_c->cat_act coupling Oxidative Addition & Reductive Elimination cat_act->coupling Base, High Temp product_c N-Arylated Amine (Ar-NR₂) coupling->product_c Dearomatization_Pathway Phenol Phenol Substrate Intermediate This compound-Phenol Adduct Phenol->Intermediate IodaneV This compound(V) Reagent (e.g., IBX) IodaneV->Intermediate Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product o-Quinol Product (Dearomatized) Rearrangement->Product

References

A Comparative Guide to Analytical Methodologies for Iodane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary analytical methods for the quantification of the novel active pharmaceutical ingredient (API), Iodane: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and reproducibility of results in drug development and quality control.[1] This document outlines the experimental protocols, presents comparative performance data, and illustrates the workflows to assist researchers, scientists, and drug development professionals in making informed decisions.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that they are fit for their intended purpose.[2][3] Key performance characteristics such as specificity, accuracy, precision, linearity, and sensitivity are evaluated to ensure the reliability of the data generated.[4][5]

Introduction to Analytical Approaches

High-Performance Liquid Chromatography (HPLC-UV): This robust and widely used technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] Detection is achieved by measuring the absorbance of ultraviolet light by the analyte as it elutes from the column.[7] It is a cost-effective and reliable method for routine quality control, including assay and purity determinations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful and highly sensitive technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for detecting and quantifying low-level impurities, and for complex bioanalytical studies.[9][10] It offers molecular weight information and structural data, which is invaluable for impurity identification.[11]

Comparative Performance Data

The cross-validation of the HPLC-UV and LC-MS/MS methods for this compound was performed by analyzing identical sample sets. The key performance indicators are summarized below.

Performance Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria (ICH Q2)
Specificity No interference from placebo and known impurities at the retention time of this compound.No interference from placebo and known impurities at the retention time and m/z of this compound.Method must be specific for the analyte.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998r² ≥ 0.995
Range 1.0 - 150.0 µg/mL0.1 - 100.0 ng/mLAppropriate for the intended application.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0% for drug substance.
Precision (% RSD, Repeatability) ≤ 0.8%≤ 2.5%≤ 1.0% for drug substance assay.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLS/N ratio ≥ 10:1
Robustness Unaffected by minor variations in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor variations in flow rate (±5%) and column temperature (±2°C).Consistent results with small, deliberate method variations.[12]

Table 1: Summary of Validation Parameters for this compound Analysis.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

3.1 Protocol: this compound Assay by HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% to 70% B

    • 10-12 min: 70% to 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound standard or sample in a 50:50 mixture of water and acetonitrile to a final concentration of 50 µg/mL. Filter through a 0.45 µm nylon filter before injection.

3.2 Protocol: this compound Quantification by LC-MS/MS

  • Instrumentation: Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UHPLC.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Transitions (MRM):

    • This compound: Q1 412.2 -> Q3 289.1

    • Internal Standard (this compound-d4): Q1 416.2 -> Q3 293.1

  • Sample Preparation: Perform protein precipitation for plasma samples by adding 3 parts of cold acetonitrile (containing internal standard) to 1 part of plasma.[13] Vortex and centrifuge. Evaporate the supernatant and reconstitute in 50:50 water:acetonitrile.

Workflow and Pathway Visualizations

The following diagrams illustrate the analytical workflows and the logical relationship between validation parameters.

Analytical_Workflow cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow P1 Sample Prep (50 µg/mL) I1 HPLC Injection (10 µL) P1->I1 S1 C18 Separation (15 min) I1->S1 D1 UV Detection (254 nm) S1->D1 A1 Data Analysis (Peak Area) D1->A1 P2 Sample Prep (Protein Ppt.) I2 UHPLC Injection (5 µL) P2->I2 S2 C18 Separation (4 min) I2->S2 D2 MS/MS Detection (MRM) S2->D2 A2 Data Analysis (Area Ratio) D2->A2

Caption: Comparative experimental workflows for this compound analysis.

Validation_Logic cluster_performance Core Performance Characteristics VM Validated Method Accuracy Accuracy (% Recovery) Accuracy->VM Precision Precision (% RSD) Precision->VM Specificity Specificity Specificity->VM Linearity Linearity (r²) Range Range Linearity->Range Range->VM LOQ LOQ LOQ->Range LOD LOD LOD->LOQ Robustness Robustness Robustness->VM

Caption: Logical relationship of analytical method validation parameters.

Conclusion

Both the HPLC-UV and LC-MS/MS methods are demonstrated to be suitable for their intended purposes in the analysis of this compound.

  • The HPLC-UV method is robust, accurate, and precise, making it an excellent choice for routine quality control testing, such as batch release and stability studies, where analyte concentrations are relatively high.[7] Its simplicity and lower operational cost are significant advantages.

  • The LC-MS/MS method offers superior sensitivity and selectivity.[14] It is the preferred method for applications requiring the measurement of very low concentrations of this compound, such as in bioanalytical studies (e.g., pharmacokinetics) or for the trace-level quantification of impurities.[15] While more complex and costly, its ability to provide mass confirmation is a critical advantage for impurity identification and characterization.[11]

The choice between these two validated methods should be based on the specific requirements of the analytical task, considering factors such as required sensitivity, sample matrix complexity, and throughput needs.[16]

References

A Comparative Analysis of Molecular Iodine (Iodane) and Its Analogues in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of molecular iodine (Iodane) and its key analogues, offering insights into their performance based on experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.

Introduction to this compound and Its Analogues

"this compound" in the context of this guide refers to molecular iodine (I₂). It is a fundamental diatomic molecule with broad applications, from its well-established role as an antiseptic to its involvement in complex biological signaling pathways. Its analogues, for the purpose of this comparison, include iodide (I⁻), the ionic form of iodine, and various organoiodine compounds, which are molecules containing one or more carbon-iodine bonds. These analogues are pivotal in diagnostics, therapeutics, and various research applications.

The antimicrobial action of molecular iodine is rapid and effective even at low concentrations.[1] While the precise mechanism is not fully elucidated, it is understood that iodine penetrates microorganisms and targets key cellular components like amino acids, nucleotides, and fatty acids, leading to cell death.[1] It also exhibits antiviral properties, particularly against lipid-enveloped viruses.[1]

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the effects and properties of molecular iodine and its analogues.

Table 1: Effects on Thyroid Function (Human Study)

A study involving 33 male volunteers over 14 days investigated the comparative effects of molecular iodine (I₂) and iodide (I⁻) on thyroid hormone levels.

CompoundDoseChange in TSH (Thyroid-Stimulating Hormone)Change in T4 (Thyroxine)
Molecular Iodine (I₂) (High Dose) 1 mg/kgSignificantly increased compared to controlNon-significant decrease
Iodide (I⁻) (High Dose) 1 mg/kgSignificantly increased compared to controlNon-significant decrease

Source: Adapted from Robison et al., 1998[2]

Table 2: Iodide Binding Affinity of Carbazole Macrocyclic Analogs

A comparative study of two carbazole-based macrocyclic structural analogs, a flexible (PBG) and a rigid (WDG) structure, demonstrated significant differences in their iodide (I⁻) recognition capabilities.

AnalogStructureBinding Constant (K) in M⁻¹
PBG Flexible1.387 × 10⁵
WDG Rigid6.089 × 10³

Source: Adapted from a 2025 study on conformational effects on iodide binding.[3] The flexible PBG analog exhibited a 22.78-fold higher binding constant compared to its rigid counterpart, highlighting the importance of conformational adaptability in anion recognition.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Human Study on Thyroid Function
  • Study Design: A 14-day, repeated-dose study.

  • Participants: 33 healthy male volunteers.

  • Intervention: Administration of molecular iodine (I₂) or iodide (I⁻) at total doses of 0.3 mg/kg or 1 mg/kg body weight. A control group received a placebo.

  • Data Collection: Blood samples were collected to measure levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).

  • Analysis: Statistical analysis was performed to compare the changes in hormone levels between the different groups and the control.[2]

Iodide Binding Affinity Study
  • Methodology: ¹H NMR titration, UV-vis absorption, and fluorescence spectroscopy were used to determine the binding capabilities of the macrocyclic analogs.

  • Procedure: A Job plot was designed by varying the host-guest ratio while keeping the total concentration fixed at 5.0 mM. The chemical shift changes of the host's NH proton in the ¹H NMR spectrum were monitored to determine the 1:1 stoichiometric binding between the guest (TBAI - tetrabutylammonium iodide) and the host macrocycles in CDCl₃.[3]

Signaling Pathways and Mechanisms of Action

Molecular iodine and its analogues are involved in various cellular signaling pathways. Understanding these pathways is crucial for their application in research and medicine.

The antiproliferative effects of molecular iodine in breast cancer cells, for instance, are mediated by the intracellular formation of 6-iodolactone (6-IL).[4] Both I₂ and 6-IL trigger the same intracellular pathways, leading to cell cycle arrest and apoptosis.[4]

In the context of thyroid cancer, iodine has been shown to promote cancer development through the PI3K/AKT signaling pathway in association with SPANXA1.[5]

Visualizing Key Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by iodine.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT phosphorylates AKT AKT Cell_Response Cell Proliferation, Survival, Growth pAKT->Cell_Response Iodine High Iodine SPANXA1 SPANXA1 Iodine->SPANXA1 upregulates SPANXA1->PI3K activates

Caption: PI3K/AKT signaling pathway activated by high iodine levels.

This pathway plays a critical role in regulating cellular processes, and its aberrant activation is implicated in cancer progression.[5][6]

Experimental_Workflow_Iodination Start Start: Somatostatin Analogue + (125/127)Iodine Iodination Iodination Reaction (e.g., Iodo-Beads®) Start->Iodination Purification1 Initial Purification (Sep-Pak) Iodination->Purification1 Analysis HPLC Separation & Characterization Purification1->Analysis Purification2 Final Purification (Reversed Phase HPLC) Analysis->Purification2 Final_Product Purified Mono- and Di-iodinated Analogues Purification2->Final_Product

Caption: General workflow for the iodination of somatostatin analogues.

This workflow is a common procedure for producing radio-iodinated peptides for research and clinical applications.[7][8]

Conclusion

The choice between molecular iodine and its analogues depends heavily on the specific application. For antimicrobial purposes, molecular iodine's rapid and broad-spectrum activity is advantageous.[1] In diagnostics and therapeutics, particularly in the context of radiopharmaceuticals, the stability and specific activity of organoiodine compounds are paramount. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers navigating the complexities of working with these versatile compounds. Further research into the nuanced mechanisms of action and the development of novel analogues will continue to expand their utility in science and medicine.

References

Assessing the Specificity of Iodination in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective comparison of iodination-based labeling techniques with a prominent alternative, focusing on specificity, potential off-target effects, and overall performance. The information presented is supported by a summary of experimental data and detailed methodologies for key experimental approaches.

Introduction to Biomolecular Labeling

Iodination, particularly using radioactive isotopes of iodine (e.g., 125I), has been a long-standing method for labeling proteins and peptides due to the high specific activity that can be achieved.[1][2] This allows for sensitive detection in a variety of applications, including radioimmunoassays and receptor-ligand binding studies.[2] However, the specificity of iodination is not absolute and can be influenced by the chosen method and the protein's composition. Concerns regarding the use of radioactive materials and the potential for protein damage have also led to the development of alternative labeling strategies.[1][3]

This guide will compare various direct and indirect iodination methods with an alternative amine-reactive labeling technique, providing a framework for selecting the most appropriate method for a given biological system.

Comparison of Labeling Methodologies

The choice of a labeling technique is critical and depends on the nature of the biomolecule, the desired label properties, and the experimental application. Below is a comparative summary of common iodination techniques and an alternative method.

FeatureDirect Iodination (Oxidative)Indirect Iodination (Bolton-Hunter)Amine-Reactive Labeling (e.g., NHS Esters)
Primary Target Tyrosine, Histidine residues[2][4]Primary amines (Lysine, N-terminus)[2]Primary amines (Lysine, N-terminus)[5]
Reagent Examples Chloramine-T, Iodogen, Lactoperoxidase[2][4][6]Bolton-Hunter Reagent[2]N-Hydroxysuccinimide (NHS) esters of probes[5]
Reaction Conditions Oxidative, can be harsh[2][4]Non-oxidative, generally milder[2]Generally mild, pH-dependent[5]
Potential for Protein Damage Higher, due to oxidizing agents[4]Lower, as it avoids direct oxidation of the protein[2]Low, but modification of key lysines can affect function
Specificity Dependent on accessible Tyr/His residuesDependent on accessible primary aminesDependent on accessible primary amines
Off-Target Reactions Oxidation of other residues (e.g., Cysteine)[4]Minimal, as the reaction is a direct acylationHydrolysis of the reactive ester
Nature of Label Radioiodine (e.g., 125I)Radioiodine (e.g., 125I)Can be a fluorophore, biotin, or other probe[7]
Safety Considerations Requires handling of volatile radioisotopes[3]Requires handling of radioisotopesDependent on the chemical nature of the probe

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the potential impact of the labeling process on the biomolecule.

1. Direct Radioiodination using Iodogen

This method utilizes a mild oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen), for the electrophilic substitution of radioiodine onto tyrosine residues.[4][6]

  • Materials : Iodogen-coated tubes, protein/peptide solution in a suitable buffer (e.g., PBS, pH 7.4), Na125I, quenching solution (e.g., sodium metabisulfite), and a size-exclusion chromatography column for purification.

  • Protocol :

    • Prepare the protein/peptide solution at a concentration of 1-2 mg/mL in a non-amine-containing buffer.

    • Add the protein solution to the Iodogen-coated tube.

    • Introduce Na125I to the reaction tube and incubate for 5-15 minutes at room temperature.

    • Stop the reaction by transferring the solution to a new tube containing a quenching agent like sodium metabisulfite or by simply removing the solution from the Iodogen tube.

    • Separate the radiolabeled protein from unreacted iodide using a desalting column (e.g., Sephadex G-25).

    • Collect fractions and determine the incorporation of radioactivity using a gamma counter.

2. Indirect Radioiodination using Bolton-Hunter Reagent

This non-oxidative method involves the acylation of primary amino groups with a pre-iodinated reagent.[2]

  • Materials : Bolton-Hunter reagent (125I-labeled N-succinimidyl-3-(4-hydroxyphenyl)propionate), protein solution in a borate or phosphate buffer (pH 8.0-8.5), quenching solution (e.g., glycine), and a desalting column.

  • Protocol :

    • Dissolve the protein to be labeled in an amine-free buffer at a slightly alkaline pH to facilitate acylation.

    • Add the Bolton-Hunter reagent to the protein solution. The reagent is typically supplied in a solvent that should be evaporated with a gentle stream of nitrogen before adding the protein.

    • Incubate the reaction mixture on ice for 15-30 minutes.

    • Quench the reaction by adding a solution of glycine or another amine-containing buffer to consume any unreacted reagent.

    • Purify the labeled protein from the reaction byproducts and unreacted reagent using size-exclusion chromatography.

3. Amine-Reactive Labeling with NHS Ester Probes

This is a general protocol for labeling proteins with probes activated as N-Hydroxysuccinimide esters, a common alternative to iodination.[5]

  • Materials : Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0), amine-reactive probe (e.g., fluorescent dye NHS ester) dissolved in an organic solvent (e.g., DMSO or DMF), and a desalting column.

  • Protocol :

    • Dissolve the protein in a suitable buffer at a concentration of 5-20 mg/mL. The pH should be between 7 and 9.

    • Prepare a stock solution of the amine-reactive probe in DMSO or DMF immediately before use.

    • Add the reactive probe to the protein solution while gently vortexing. The molar ratio of probe to protein will need to be optimized for the specific protein and probe.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

    • Remove the non-reacted probe and byproducts by size-exclusion chromatography.

    • Determine the degree of labeling by measuring the absorbance of the protein and the probe.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Direct Iodination

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.4) ReactionMix Incubate (5-15 min, RT) Protein->ReactionMix IodogenTube Iodogen-Coated Tube IodogenTube->ReactionMix Na125I Na125I Na125I->ReactionMix Quench Quench Reaction ReactionMix->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Gamma Counting Purify->Analyze

Caption: Workflow for direct protein iodination using the Iodogen method.

Logical Relationship in Assessing Labeling Specificity

G cluster_method Labeling Method cluster_assessment Specificity Assessment cluster_outcome Outcome Iodination Iodination MassSpec Mass Spectrometry (Site of Modification) Iodination->MassSpec BindingAssay Functional Assay (e.g., SPR, ELISA) Iodination->BindingAssay OffTarget Off-Target Analysis Iodination->OffTarget Alternative Alternative Method Alternative->MassSpec Alternative->BindingAssay Alternative->OffTarget SpecificLabeling Specific & Functional MassSpec->SpecificLabeling Correct Site NonSpecific Non-Specific or Functional Loss MassSpec->NonSpecific Incorrect Site BindingAssay->SpecificLabeling Activity Retained BindingAssay->NonSpecific Activity Lost OffTarget->SpecificLabeling Minimal Effects OffTarget->NonSpecific Significant Effects

Caption: Decision-making framework for assessing labeling specificity.

Discussion on Specificity and Off-Target Effects

The primary sites for direct electrophilic iodination are the phenol group of tyrosine and, to a lesser extent, the imidazole ring of histidine.[4][6] The reactivity of these residues is dependent on their accessibility on the protein surface and the pH of the reaction. Harsh oxidizing agents, such as Chloramine-T, can lead to off-target oxidation of other susceptible amino acids like cysteine and methionine, potentially compromising protein structure and function.[4] Milder methods, like the use of Iodogen or lactoperoxidase, are generally preferred to minimize these side reactions.

Indirect methods, such as the Bolton-Hunter reagent, circumvent the issue of exposing the protein to oxidizing agents by labeling primary amines. This can be advantageous for proteins that are sensitive to oxidation. However, the modification of lysine residues can also interfere with biological activity if they are located in a binding site or are crucial for protein conformation.

Non-iodine-based amine-reactive probes, like NHS esters, also target lysine residues and the N-terminus.[5] The specificity is therefore similar to the Bolton-Hunter method in terms of the targeted functional group. A key advantage of these alternatives is the wide variety of available probes, including fluorophores, biotin, and spin labels, which significantly expands the range of possible applications beyond radio-based assays.[7]

Assessing the impact of any labeling method on protein function is critical. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to quantitatively measure changes in binding affinity and kinetics after labeling. Mass spectrometry is an invaluable tool for identifying the precise site(s) of modification and detecting any unintended off-target modifications.

Conclusion

The choice of a labeling strategy requires careful consideration of the biomolecule's properties and the intended application. While radioiodination offers high sensitivity, its specificity is method-dependent, and potential for protein damage and safety concerns must be addressed. Direct iodination methods offer a way to label tyrosine residues, while indirect methods and other amine-reactive probes provide an alternative for targeting lysine residues, often under milder conditions. For applications where protein function is paramount, it is essential to validate the labeled product to ensure that the modification has not introduced unintended changes. The development of a diverse array of non-radioactive probes has provided researchers with a versatile toolkit, often making them a more specific and safer choice for many biological studies.

References

A Comparative Performance Analysis of Iodane, a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive benchmark of Iodane, a novel investigational Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against established industry standards. The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the preclinical potential of this compound based on key in vitro performance metrics.

The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that is crucial in regulating cellular processes such as proliferation and survival.[1] Its dysregulation is a known driver in the development of various cancers.[1] TKIs that target EGFR have become a cornerstone of targeted cancer therapy.[2] This analysis compares this compound to first-generation TKIs, Gefitinib and Erlotinib, which are widely recognized as industry benchmarks.[2][3]

In Vitro Efficacy: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following data summarizes the IC50 values of this compound against leading first-generation EGFR TKIs in a panel of non-small cell lung cancer (NSCLC) cell lines. These cell lines represent clinically relevant EGFR mutation statuses: wild-type (WT), sensitizing mutation (Exon 19 deletion), and a key resistance mutation (L858R/T790M).[2][4]

CompoundCell LineEGFR Mutation StatusIC50 (nM)
This compound (Hypothetical Data) PC-9Exon 19 deletion25
H1975L858R/T790M850
A549Wild-Type>5000
Gefitinib PC-9Exon 19 deletion77.26[2]
H1975L858R/T790M>4000[2]
H3255 (L858R)L858R40[2]
Erlotinib HCC827Exon 19 deletion2.0[2]
H1975L858R/T790M>2000
A549Wild-Type>10000

Data for Gefitinib and Erlotinib are derived from publicly available preclinical data for comparative purposes. There is generally an excellent concordance between the IC50 values for gefitinib and erlotinib.[5]

EGFR Signaling Pathway Inhibition

Upon ligand binding, EGFR activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[6][7] this compound, like other TKIs, exerts its effect by inhibiting the autophosphorylation of the EGFR kinase domain, thereby blocking these downstream signals.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Inhibitor This compound / TKIs Inhibitor->EGFR Inhibits Autophosphorylation

Diagram 1: EGFR Signaling Pathway Inhibition by TKIs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay determines the concentration of an inhibitor required to reduce the activity of the EGFR kinase by 50%.[8]

Methodology:

  • Reagent Preparation : A kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA), purified recombinant EGFR enzyme, a suitable peptide substrate, and ATP are prepared.[9] Serial dilutions of this compound and control TKIs are made in DMSO.[10]

  • Assay Reaction : The kinase, substrate, and inhibitor are added to a 384-well plate.[9]

  • Reaction Initiation : The enzymatic reaction is initiated by adding a concentration of ATP that is near the Km value for each kinase, ensuring accurate inhibition measurement.[10] The plate is incubated at 30°C for 60 minutes.[9][11]

  • Reaction Termination : The reaction is stopped by adding a solution containing EDTA.[10]

  • Detection : The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).[11] The luminescent signal positively correlates with kinase activity.[11]

  • Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[2]

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer) B Dispense Kinase Mix to 384-well Plate A->B C Add Serial Dilutions of this compound / TKIs B->C D Initiate Reaction with ATP C->D E Incubate (60 min, 30°C) D->E F Stop Reaction (Add EDTA) E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence (Plate Reader) G->H I Calculate % Inhibition & Determine IC50 H->I

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.[1]

Methodology:

  • Cell Seeding : NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.[1]

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of this compound or control TKIs. A vehicle control (DMSO) is also included.[1]

  • Incubation : The plates are incubated for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[9]

  • Viability Measurement : A viability reagent, such as one used in an MTT or CellTiter-Glo® assay, is added to each well.[2][9] For the MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.

  • Data Analysis : The absorbance or luminescence is measured using a microplate reader.[2] The percentage of cell viability is calculated for each concentration relative to the vehicle control. This data is then used to plot a dose-response curve and determine the IC50 value, representing the concentration at which cell growth is inhibited by 50%.[2]

Cell_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Incubate Overnight for Cell Attachment A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate & Solubilize E->F G Measure Absorbance (Plate Reader) F->G H Calculate Viability & Determine IC50 G->H

Diagram 3: Workflow for a Cell-Based Proliferation Assay.

References

A Comparative Guide to Iodine-Based Protein Labeling: Iodo-Gen™ vs. Chloramine-T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protein labeling method is critical for the integrity of experimental outcomes. This guide provides an objective comparison of two common iodine-based protein labeling reagents, Iodo-Gen™ and Chloramine-T, supported by experimental data and detailed protocols.

The introduction of iodine, particularly radioactive isotopes like ¹²⁵I, into proteins is a widely used technique for a variety of applications, including radioimmunoassays, receptor binding assays, and in vivo pharmacokinetic studies. The choice of iodination reagent can significantly impact the labeling efficiency and, more importantly, the structural and functional integrity of the labeled protein. This guide focuses on two prevalent oxidizing agents used for this purpose: Iodo-Gen™ and Chloramine-T.

Performance Comparison: Iodo-Gen™ vs. Chloramine-T

Iodo-Gen™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) and Chloramine-T are both oxidizing agents that facilitate the electrophilic substitution of iodine onto tyrosine and, to a lesser extent, histidine residues of proteins. However, their physical properties and reaction mechanisms lead to notable differences in their performance and impact on proteins.

Iodo-Gen™ is a water-insoluble reagent that is typically coated onto the surface of a reaction vial.[1] This solid-phase methodology is considered gentler as it minimizes direct contact of the protein with the oxidizing agent, thereby reducing the risk of oxidative damage to sensitive amino acid residues.[2][3] In contrast, Chloramine-T is a strong oxidizing agent used in a soluble form, which can lead to more significant protein damage, including aggregation and degradation.[4][5][6]

The following table summarizes the key comparative data for the two reagents:

ParameterIodo-Gen™Chloramine-TReferences
Form Water-insoluble solid, used as a coatingWater-soluble powder[1][7]
Reaction Condition Milder, solid-phase reactionHarsher, solution-phase reaction[2][3][7]
Typical Reaction Time 10-15 minutes (can be optimized)30-60 seconds[1][8][9]
pH Range 6.0 - 8.5~7.0 for optimal iodide oxidation[8][9][10]
Labeling Efficiency High, comparable to Chloramine-THigh[2][11][12][13]
Protein Damage Minimal, less damage than Chloramine-TCan cause significant oxidative damage, aggregation, and degradation[2][3][4][5][6][9]
Reaction Termination Removal of the solution from the coated vialAddition of a quenching agent (e.g., sodium metabisulfite)[8][9]
In Vivo Stability Labeled proteins show higher in vivo stabilityLabeled proteins can show rapid in vivo dehalogenation and degradation[6][14]

A comparative study on the radiolabeling of β-CIT, a dopamine transporter imaging agent, found that both Iodo-Gen™ and Chloramine-T resulted in high radiochemical yields (>95%) and stability for up to 72 hours.[11][13] However, the study highlighted that Chloramine-T, despite being a stronger oxidizing agent, was as effective as Iodo-Gen™ with the advantage of a shorter reaction time and solubility in aqueous medium.[11][13] For sensitive proteins, however, the milder conditions offered by Iodo-Gen™ are generally preferred to preserve biological activity.[2][3]

Experimental Protocols

Detailed methodologies for protein iodination using both Iodo-Gen™ and Chloramine-T are provided below. These are generalized protocols and may require optimization for specific proteins.

Iodo-Gen™ Iodination Protocol

This protocol is based on the solid-phase method where Iodo-Gen™ is coated onto the reaction vessel.

Materials:

  • Iodo-Gen™

  • Chloroform or Dichloromethane

  • Protein to be labeled

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Reaction Buffer (e.g., 50mM Phosphate buffer, pH 7.5)

  • Quenching/Wash Buffer (e.g., 50mM Phosphate buffer, 0.15 M NaCl, 1 mM KI, pH 7.5)

  • Desalting column for purification

Procedure:

  • Prepare Iodo-Gen™ Coated Tubes:

    • Dissolve Iodo-Gen™ in chloroform or dichloromethane.

    • Aliquot the solution into reaction tubes.

    • Evaporate the solvent under a gentle stream of nitrogen to create a uniform coating of Iodo-Gen™ on the tube surface.

    • Store the coated tubes in a desiccator until use.[1]

  • Reaction Mixture Preparation:

    • Dissolve 5-10 µg of the protein in 20 µl of the reaction buffer.[8]

    • Add 5 µl of Na¹²⁵I to the protein solution.[8]

  • Iodination Reaction:

    • Add the protein-iodide mixture to the Iodo-Gen™ coated tube.

    • Gently agitate the mixture for 10-15 minutes at room temperature. A time-course experiment is recommended to optimize the reaction time for a specific protein.[1]

  • Reaction Termination:

    • Stop the reaction by transferring the solution from the Iodo-Gen™ coated tube to a fresh tube containing the quenching/wash buffer.[8]

  • Purification:

    • Separate the labeled protein from unreacted iodide using a desalting column.

Chloramine-T Iodination Protocol

This protocol describes the solution-phase iodination using Chloramine-T.

Materials:

  • Chloramine-T

  • Protein to be labeled

  • Radioactive sodium iodide (e.g., Na¹²⁵I)

  • Reaction Buffer (e.g., 0.5 M sodium phosphate buffer, pH 7.5)

  • Quenching Solution (e.g., Sodium metabisulfite in buffer)

  • Desalting column for purification

Procedure:

  • Prepare Reagents:

    • Prepare a fresh solution of Chloramine-T in the reaction buffer (e.g., 1 mg/ml).

    • Prepare a fresh quenching solution of sodium metabisulfite (e.g., 1.2 mg/ml in buffer).

  • Reaction Mixture Preparation:

    • In a reaction tube, combine the protein solution, reaction buffer, and Na¹²⁵I.

  • Iodination Reaction:

    • Initiate the reaction by adding a small volume of the freshly prepared Chloramine-T solution (the molar ratio of protein to Chloramine-T should be optimized, starting low).[9]

    • Gently mix and incubate at room temperature for 30-60 seconds.[9]

  • Reaction Termination:

    • Terminate the reaction by adding an excess of the sodium metabisulfite quenching solution.[9]

  • Purification:

    • Separate the labeled protein from unreacted iodide and other reaction components using a desalting column.

Visualizing the Process

To better understand the workflows and chemical principles, the following diagrams have been generated.

G Iodo-Gen™ Iodination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification prep1 Coat tube with Iodo-Gen™ react Add protein/iodide mix to coated tube (10-15 min incubation) prep1->react prep2 Prepare Protein and Na¹²⁵I solution prep2->react term Transfer solution to a fresh tube react->term purify Purify via desalting column term->purify

Caption: Workflow for protein iodination using the Iodo-Gen™ method.

G Chloramine-T Iodination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification prep1 Prepare Protein, Na¹²⁵I, and Chloramine-T solutions react Mix reagents (30-60 sec incubation) prep1->react term Add quenching solution (Sodium Metabisulfite) react->term purify Purify via desalting column term->purify

Caption: Workflow for protein iodination using the Chloramine-T method.

G Electrophilic Iodination of Tyrosine Iodide 2I⁻ OxidizingAgent Oxidizing Agent (Iodo-Gen™ or Chloramine-T) Iodide->OxidizingAgent -2e⁻ Iodine I₂ OxidizingAgent->Iodine Iodotyrosine Iodotyrosine Residue Iodine->Iodotyrosine Tyrosine Tyrosine Residue (on Protein) Tyrosine->Iodotyrosine Electrophilic Substitution

Caption: Simplified mechanism of electrophilic iodination of a tyrosine residue.

References

The Iodane Advantage: A Comparative Guide to Iodine-Enhanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular imaging and drug development, the quest for brighter, more stable, and highly efficient fluorescent probes is perpetual. While established probes like fluorescein, rhodamine, and BODIPY have been instrumental in countless discoveries, a novel approach leveraging the unique properties of iodine is setting a new benchmark for cellular uptake and in vivo tracking. This guide provides an objective comparison of iodine-enhanced fluorescent probes with existing alternatives, supported by experimental insights and detailed methodologies for researchers, scientists, and drug development professionals.

The core advantage of incorporating iodine into the molecular structure of fluorescent probes lies in a remarkable increase in cellular permeability. Research has demonstrated that substituting hydrogen atoms with iodine on a fluorescent scaffold, such as naphthalimide, can dramatically boost cellular uptake from a mere 5-8% to an impressive 98%.[1][2] This enhanced uptake is attributed to the formation of halogen bonds between the iodine atoms on the probe and transporter proteins in the cell membrane, effectively facilitating the molecule's entry into the cell.[1][2]

Quantitative Performance Comparison

The selection of a fluorescent probe is critically dependent on its photophysical and biological performance. The following table summarizes key performance indicators for iodine-enhanced probes in comparison to widely used fluorescent dye families.

FeatureIodine-Enhanced Probes (e.g., Di-iodo-naphthalimide)BODIPY DyesFluorescein (FITC)Rhodamine Dyes
Cellular Uptake Excellent (up to 98%)[1][2]Moderate to HighLow to ModerateModerate
Primary Advantage Superior cellular permeability[1][2]High quantum yield and photostability[][4]High initial brightnessGood photostability
Quantum Yield (Φ) Dependent on the core fluorophoreHigh (>0.8)[][4]High (~0.9)[4]Moderate to High (~0.7)[4]
Photostability Dependent on the core fluorophoreHigh[][4]Low[4][5]Moderate[4]
pH Sensitivity Generally LowLow[4]High[4]Low
Emission Spectra Dependent on the core fluorophoreNarrow and symmetric[]BroadRelatively Broad
Key Limitation Potential for heavy-atom effect quenching (must be managed in design)Can be sensitive to solvent polarityProne to photobleaching and pH sensitivity[4][5]Can exhibit self-quenching at high concentrations

Experimental Protocols

To substantiate the performance claims, rigorous experimental validation is essential. Below are detailed methodologies for key experiments to assess the advantages of iodine-enhanced probes.

Cellular Uptake Efficiency Assay

This protocol quantifies the percentage of fluorescent probe that successfully enters a cell population.

a. Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Iodine-enhanced fluorescent probe and control probes (e.g., parent naphthalimide, fluorescein)

  • Flow cytometer

  • Fluorescence microscope

b. Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment.

  • Probe Incubation: Prepare solutions of the iodine-enhanced probe and control probes in cell culture medium at a final concentration of 10 µM. Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular probe.

  • Cell Detachment: Detach the cells using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The percentage of fluorescently labeled cells and the mean fluorescence intensity are key metrics.

  • Fluorescence Microscopy (Qualitative): Plate cells on glass-bottom dishes and follow steps 2-4. Image the cells using a fluorescence microscope to visually confirm cellular uptake and localization.

c. Data Analysis: Compare the mean fluorescence intensity and the percentage of positive cells for the iodine-enhanced probe with the control probes. A significantly higher value for the iodine-enhanced probe indicates superior cellular uptake.

Photostability Assay

This protocol measures the resistance of a fluorescent probe to photobleaching.

a. Materials:

  • Purified fluorescent probes

  • Appropriate solvent (e.g., DMSO, PBS)

  • Fluorescence microscope with a high-intensity light source and a camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ)

b. Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent probe and mount it on a microscope slide.

  • Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuous Excitation: Continuously expose a defined region of the sample to the excitation light.

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis: Measure the mean fluorescence intensity of the exposed region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability; a slower decay signifies higher photostability.

Visualizing the Advantage

Diagrams created using the DOT language provide clear visual representations of the underlying mechanisms and workflows.

G Mechanism of Enhanced Cellular Uptake cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Probe Iodine-Enhanced Fluorescent Probe Transporter Membrane Transporter Protein (e.g., MCT8) Probe->Transporter Halogen Bonding Internalized_Probe Internalized Probe Transporter->Internalized_Probe Facilitated Transport

Caption: Enhanced cellular uptake via halogen bonding.

G Experimental Workflow: Cellular Uptake Assay Start Seed Cells in 24-Well Plate Incubate_Probe Incubate with Fluorescent Probes (4h, 37°C) Start->Incubate_Probe Wash Wash Cells 3x with PBS Incubate_Probe->Wash Detach Detach Cells Wash->Detach Image Fluorescence Microscopy (Qualitative) Wash->Image Analyze Analyze via Flow Cytometry Detach->Analyze

Caption: Workflow for assessing cellular uptake.

G Logical Comparison of Fluorescent Probes Probe_Choice Optimal Probe Selection High_Uptake High Cellular Uptake Required? Probe_Choice->High_Uptake Yes High_QY High Quantum Yield/Photostability Most Critical? Probe_Choice->High_QY No Iodine_Probe Iodine-Enhanced Probe High_Uptake->Iodine_Probe BODIPY BODIPY Dyes High_QY->BODIPY Yes Standard_App Standard Application & Cost-Effective? High_QY->Standard_App No Fluorescein_Rhodamine Fluorescein / Rhodamine Standard_App->Fluorescein_Rhodamine

Caption: Decision tree for probe selection.

References

Comparative Analysis of Iodine-Based Labeling Methodologies in Biotherapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive analysis of a specific product designated "Iodane" could not be completed as no publicly available data or experimental studies for a compound under this name were identified. However, the element Iodine is a cornerstone of various applications in drug development and medical research, particularly in the radio-labeling of biotherapeutics to study their pharmacokinetics (PK) and biodistribution.[1] This guide provides a comparative analysis of two prominent iodination methods: the Iodogen method and the succinimidyl p-[125I]iodobenzoate (SIB) method . This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the selection of appropriate labeling techniques.

Data Presentation: Iodogen vs. SIB Methodologies

The selection of a radio-labeling technique is critical, as it can significantly impact the in vivo stability of the labeled molecule and, consequently, the accuracy of pharmacokinetic assessments. The following tables summarize the comparative performance of an IgG molecule (protein-01) labeled with 125I using both the Iodogen and SIB methods.

Table 1: In Vivo Stability Comparison in Mice

This table illustrates the percentage of "free-label" (unbound 125I) detected in serum samples over time after a single intraperitoneal injection. A lower percentage indicates higher stability of the labeled protein.

Time Post-Injection% Free-Label (Iodogen Method)% Free-Label (SIB Method)
Up to 72 hours2.8 - 49.4%< 1.0%
Data sourced from a study comparing the in vivo stability of radiolabeled Protein-01.[1]

Table 2: Pharmacokinetic (PK) Parameter Comparison

This table compares the serum exposure (Area Under the Curve, AUC) of 125I-labeled Protein-01. Higher exposure suggests the labeled protein remains in circulation longer, which is indicative of greater stability.

Labeling MethodRelative Serum Exposure (AUC)
Iodogen1x (Baseline)
SIB2x (Two-fold higher)
Data derived from pharmacokinetic analysis of 125I-protein-01 in mice.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protein Iodination via Iodogen Method

The Iodogen method is an oxidative process that directly incorporates iodine into tyrosine residues of a protein.

  • Materials : Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), Na125I, Protein-01 (IgG molecule), Phosphate-Buffered Saline (PBS).

  • Procedure :

    • Coat a reaction vial with Iodogen by dissolving it in an organic solvent and evaporating the solvent to leave a thin film.

    • Add the Protein-01 solution in PBS to the coated vial.

    • Introduce Na125I to the reaction mixture.

    • Allow the reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature. The Iodogen facilitates the oxidation of iodide to a reactive iodine species.

    • Terminate the reaction by removing the solution from the vial.

    • Purify the labeled protein from free radioiodine using size-exclusion chromatography (SEC).

Protein Iodination via SIB Method

The SIB method involves a two-step process where a prosthetic group is first iodinated and then conjugated to the protein, typically on lysine residues.

  • Materials : N-succinimidyl p-iodobenzoate, Na125I, Protein-01, appropriate buffers.

  • Procedure :

    • Synthesis of [125I]SIB : The precursor, N-succinimidyl p-(tri-n-butylstannyl)benzoate, is reacted with Na125I in the presence of an oxidizing agent (e.g., chloramine-T).

    • Purification : The resulting radiolabeled prosthetic group, [125I]SIB, is purified via HPLC.

    • Conjugation : The purified [125I]SIB is added to the Protein-01 solution at a slightly alkaline pH (e.g., pH 8.5) to facilitate the reaction between the N-hydroxysuccinimide ester of SIB and the primary amines (lysine residues) on the protein.

    • Final Purification : The final 125I-labeled protein is purified from unreacted [125I]SIB and other byproducts using size-exclusion chromatography.

In Vivo Stability and Pharmacokinetic Analysis
  • Animal Model : Mice are administered a single dose (intraperitoneal or subcutaneous) of the radiolabeled protein.[1]

  • Sample Collection : Blood samples are collected at predetermined time points.

  • Free-Label Assessment : Serum is treated with trichloroacetic acid (TCA) to precipitate the protein. The radioactivity in the supernatant (soluble counts) is measured and calculated as a percentage of the total radioactivity, representing the "free-label."[1]

  • PK Analysis : The total radioactivity in serum samples over time is measured to determine key pharmacokinetic parameters, such as serum exposure (AUC).[1]

Visualizations: Pathways and Workflows

Signaling Pathway

Iodine's biological effects, particularly in thyroid cells, are often mediated through key signaling pathways. The PI3K/AKT pathway is crucial in regulating cell proliferation and apoptosis and can be influenced by iodine.[2][3][4]

PI3K_AKT_Pathway Iodine Iodine SPANXA1 SPANXA1 Iodine->SPANXA1 Upregulates RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Survival AKT->Proliferation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis SPANXA1->PI3K

Caption: PI3K/AKT pathway influenced by Iodine.

Experimental Workflow

The following diagram outlines the logical flow for the comparative evaluation of the Iodogen and SIB radio-labeling methodologies.

Experimental_Workflow cluster_labeling Labeling Method cluster_analysis Comparative Analysis Start Protein-01 (IgG) Iodogen Iodogen Method Start->Iodogen SIB SIB Method Start->SIB Purification1 Purification (SEC) Iodogen->Purification1 Purification2 Purification (SEC) SIB->Purification2 InVivo Administer to Mice Purification1->InVivo Purification2->InVivo PK Pharmacokinetic (PK) Analysis InVivo->PK Stability In Vivo Stability (TCA Precipitation) InVivo->Stability

Caption: Workflow for comparing Iodogen and SIB methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While iodine is a versatile and widely used chemical, its improper disposal can pose significant risks to human health and the environment.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of iodine waste, ensuring the well-being of your team and the integrity of your research.

Immediate Safety and Handling Precautions

Iodine is classified as a hazardous substance due to its potential for harm.[1] It is a strong oxidizer that can cause severe irritation or burns upon contact with the skin and eyes.[2][3] Inhalation of iodine vapor can irritate the respiratory tract, and ingestion can be harmful.[3][4] Therefore, adherence to strict safety protocols is non-negotiable.

Key Hazards:

  • Skin and Eye Contact: Can cause severe irritation and burns.[2][4]

  • Inhalation: Irritates the nose, throat, and lungs, potentially leading to coughing, shortness of breath, or more severe conditions like pulmonary edema.[2]

  • Ingestion: May cause nausea, vomiting, diarrhea, and abdominal pain.[2]

  • Reactivity: Iodine is a strong oxidizer and can react violently or explosively with substances like acetylene, ammonia, and powdered metals.[2][3]

Personal Protective Equipment (PPE): When handling iodine waste, always wear the following:

  • Fastened lab coat

  • Nitrile gloves

  • Safety glasses or goggles[5]

Work should always be conducted in a well-ventilated area, preferably within a fume hood.[5][6] An eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Disposal Procedures

Never dispose of iodine or iodine-containing solutions down the drain or in regular trash.[1][2] It must be treated as hazardous waste.

Procedure for Liquid Iodine Waste:

A common and effective method for neutralizing liquid iodine waste is to use a sodium thiosulfate solution. This process converts reactive and hazardous elemental iodine (I₂) into non-hazardous iodide ions (I⁻).[6]

Experimental Protocol: Neutralization of Aqueous Iodine Waste

  • Objective: To safely neutralize elemental iodine in an aqueous solution for proper disposal.

  • Materials:

    • Iodine waste solution

    • 10% Sodium thiosulfate solution

    • Stir bar and stir plate

    • pH indicator strips

    • Appropriate PPE (lab coat, gloves, safety goggles)

  • Methodology:

    • Preparation: Perform this procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.[6]

    • Neutralization: While stirring the iodine waste solution, slowly add the 10% sodium thiosulfate solution dropwise.[6]

    • Endpoint Determination: Continue adding sodium thiosulfate until the characteristic brown or yellow color of the iodine solution disappears and the solution becomes colorless. This indicates the complete conversion of iodine to iodide.[6]

    • pH Verification: Use a pH indicator strip to check the pH of the neutralized solution. The pH should be within a neutral range (typically 6-8) as per your institution's guidelines for aqueous waste.[6]

    • Final Disposal: Once neutralized and pH-adjusted, the solution can typically be disposed of down the drain with a large amount of water, in accordance with local regulations. Always confirm this with your institution's Environmental Health and Safety (EHS) department first.[6][7]

Procedure for Solid Iodine Waste and Contaminated Materials:

  • Spill Management: For solid iodine spills, first moisten the material to prevent the generation of dust and vapor.[2]

  • Containment: Carefully clean up the spill using a HEPA-filter vacuum or by sweeping and place the material into a sealed, shatter-resistant container.[2][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Iodine," including your name and the date.[5]

  • Packaging: For added safety, place the sealed container inside a labeled, sealable bag.[5]

  • Collection: Store the contained waste in a designated and secure area, such as a satellite accumulation area or a designated hood, for pickup by your institution's hazardous waste management service.[5]

Contaminated labware and PPE should also be treated as hazardous waste. Rinse glassware with a sodium thiosulfate solution before washing.[6]

Quantitative Safety Data

Understanding the occupational exposure limits for iodine is critical for ensuring personnel safety during handling and disposal.

ParameterValueAgency
Permissible Exposure Limit (PEL) 0.1 ppm (ceiling)OSHA[2]
Recommended Exposure Limit (REL) 0.1 ppm (ceiling)NIOSH[2]
Threshold Limit Value (TLV) - 8-hr TWA 0.01 ppm (inhalable fraction and vapor)ACGIH[2]
Short-Term Exposure Limit (STEL) 0.1 ppm (vapor)ACGIH[2]

TWA: Time-Weighted Average Ceiling: Concentration that should not be exceeded at any time during the workday.

Iodine Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of iodine waste in a laboratory setting.

G cluster_start cluster_type cluster_liquid cluster_solid cluster_end start Identify Iodine Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid neutralize Neutralize with Sodium Thiosulfate liquid_waste->neutralize check_ph Verify Colorless & Neutral pH (6-8) neutralize->check_ph drain_disposal Dispose via Drain with Copious Water (Confirm with EHS) check_ph->drain_disposal Yes collect_liquid Collect as Hazardous Waste check_ph->collect_liquid No pickup Arrange for Hazardous Waste Pickup store Store in Designated Hazardous Waste Area collect_liquid->store contain Moisten (if powder) & Place in Sealed, Labeled Container solid_waste->contain contain->store store->pickup

Caption: Workflow for the safe disposal of liquid and solid iodine waste.

Final Disposal and Professional Services

Ultimately, the disposal of iodine waste must comply with federal, state, and local regulations.[2][8] For any uncertainty, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[1][2] These services can provide collection, transportation, and disposal in a licensed treatment facility, ensuring you remain compliant and environmentally responsible.[1] Some organizations also offer iodine waste recycling programs, which can divert usable compounds from disposal and reintroduce them into the supply chain.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.